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  • Product: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
  • CAS: 1823248-86-7

Core Science & Biosynthesis

Foundational

molecular structure and conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide This guide provides a comprehensive technical overview of the methodologies and considerations for eluci...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

This guide provides a comprehensive technical overview of the methodologies and considerations for elucidating the . While specific experimental data for this exact molecule is not extensively published, this document serves as a robust framework for its study, drawing upon established principles and data from closely related analogues. The intended audience includes researchers, scientists, and professionals in drug development who are working with novel spirocyclic and heterocyclic scaffolds.

Introduction: The Significance of Spirocyclic Sulfones

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a level of conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets.[1][2] When a sulfone moiety is incorporated into such a scaffold, as in 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, it introduces a polar, hydrogen-bond accepting group that can improve a molecule's pharmacokinetic profile, including solubility and metabolic stability.[3] The sulfone group can also act as a bioisostere for other functionalities and reduce the basicity of nearby amines, potentially improving a compound's toxicity profile.[3]

This guide will delineate the critical experimental and computational workflows required to fully characterize the structure and preferred conformation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a molecule of interest for its potential applications in the development of novel therapeutics.

Part 1: Synthesis of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Core

A logical approach would involve the initial synthesis of the two constituent rings, followed by a spirocyclization step. The oxidation of the sulfide to the sulfone would likely be a late-stage transformation due to the deactivating effect of the sulfone group on adjacent positions.

Proposed Synthetic Workflow

The following is a hypothetical, yet chemically sound, protocol for the synthesis of the title compound.

Synthetic Workflow A Commercially Available Starting Materials B Synthesis of Piperidine Precursor A->B Multi-step synthesis C Synthesis of Thiolane Precursor A->C Multi-step synthesis D Spirocyclization B->D C->D E Oxidation to Sulfone D->E e.g., m-CPBA or Oxone® F Final Product: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide E->F

Caption: Proposed synthetic workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of a Suitable Piperidine Precursor A 4-substituted piperidine derivative would be required, with a functional group amenable to forming the spirocyclic center. For instance, a protected 4-amino-4-(hydroxymethyl)piperidine could be a viable intermediate.

Step 2: Synthesis of a Thiolane Precursor A linear precursor with terminal functional groups that can cyclize to form the thiolane ring would be needed. For example, a 1,4-dihalobutane could serve as a starting point to introduce the sulfur atom.

Step 3: Spirocyclization The key spirocyclization step would involve the coupling of the piperidine and thiolane precursors. The specific reaction would depend on the functional groups incorporated in the precursors.

Step 4: Oxidation to the Sulfone

  • Dissolve the synthesized 8-Thia-1-azaspiro[4.5]decane in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), portion-wise.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Part 2: Elucidation of Molecular Structure and Conformation

A combination of analytical techniques is essential to unambiguously determine the three-dimensional structure and preferred conformation of the target molecule.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the fused ring system.

Protocol for X-ray Crystallography

  • Grow single crystals of the purified compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a selected crystal on a goniometer head.

  • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

  • Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to determine the final atomic positions, bond lengths, and angles.

Table 1: Expected Bond Lengths and Angles

FeatureExpected Bond Length (Å)Expected Bond Angle (°)Justification
S=O in Sulfone1.42 - 1.46-Typical double bond character between sulfur and oxygen in a sulfone.
C-S in Sulfone1.76 - 1.80-Standard single bond length for a C-S bond in a sulfone.
O=S=O Angle-117 - 122The geometry around the sulfur atom in a sulfone is approximately tetrahedral.
C-S-C Angle-102 - 106The angle within the five-membered thiolane dioxide ring will be constrained.
C-N in Piperidine1.45 - 1.49-Typical C-N single bond length in a saturated heterocycle.
C-C (spiro center)1.53 - 1.57-Standard sp3-sp3 carbon-carbon bond length.
C-N-C Angle (piperidine)-109 - 113The piperidine ring is expected to adopt a chair conformation, leading to near-tetrahedral angles.
NMR Spectroscopy: Conformation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure and conformation of molecules in solution. A combination of 1D and 2D NMR experiments is required for a complete assignment.

NMR Analysis Workflow

NMR Workflow A Acquire 1D Spectra (¹H, ¹³C) D Assign Proton and Carbon Signals A->D B Acquire 2D Spectra (COSY, HSQC, HMBC) E Determine Through-Bond Connectivity B->E C Acquire 2D NOESY/ROESY F Determine Through-Space Proximity C->F D->E G Propose Solution-State Conformation E->G F->G

Caption: Workflow for NMR-based structural and conformational analysis.

Protocol for NMR Analysis

  • Dissolve a pure sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum to observe the proton signals, their integrations, and coupling patterns.

  • Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.

  • Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks, which helps in tracing the carbon backbone of each ring.

  • Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

  • Conduct an HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the spiro center and other quaternary carbons.

  • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, even if they are not directly bonded. The presence or absence of specific NOE cross-peaks provides strong evidence for the preferred conformation (e.g., chair vs. boat for the piperidine ring) and the relative orientation of substituents.

Table 2: Predicted Chemical Shifts for Key Nuclei

Atom(s)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale
Protons α to Sulfone (CH₂)3.0 - 3.550 - 55Strong deshielding effect of the electron-withdrawing sulfone group.
Protons β to Sulfone (CH₂)2.0 - 2.525 - 30Less deshielded compared to the α-protons.
Protons α to Nitrogen (CH₂) in Piperidine2.5 - 3.045 - 50Deshielding effect of the nitrogen atom.
Protons β to Nitrogen (CH₂) in Piperidine1.5 - 2.030 - 35Typical aliphatic chemical shifts.
Spirocyclic Carbon-40 - 50Quaternary carbon in a spirocyclic system.
NH proton1.5 - 3.0 (broad)-Chemical shift and peak shape are dependent on solvent and concentration. May exchange with D₂O.
Computational Chemistry: Mapping the Conformational Landscape

Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for exploring the potential conformations of a molecule and their relative stabilities.

Protocol for Conformational Analysis

  • Build an initial 3D model of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide molecule.

  • Perform a conformational search using a molecular mechanics force field to identify low-energy conformers.

  • For each low-energy conformer, perform a geometry optimization and frequency calculation using a suitable DFT method (e.g., B3LYP with a 6-31G* basis set).

  • The relative energies of the optimized conformers will indicate the most stable conformation in the gas phase. Solvent effects can be included using a continuum solvation model.

  • The calculated vibrational frequencies confirm that the structures are true energy minima.

  • NMR chemical shifts and coupling constants can be calculated for the most stable conformers and compared with the experimental data to validate the proposed solution-state structure.

Conclusion

The comprehensive characterization of the requires an integrated approach that combines organic synthesis, X-ray crystallography, advanced NMR spectroscopy, and computational chemistry. While the synthesis provides the material for study, it is the synergistic use of spectroscopic and computational methods that reveals the detailed three-dimensional nature of the molecule in both the solid and solution states. This detailed structural understanding is paramount for rational drug design and for elucidating the structure-activity relationships of this promising class of spirocyclic sulfones.

References

  • Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane.ChemInform. This article describes the synthesis of a related thia-azaspiro[4.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.PubMed. This paper details the synthesis and evaluation of related azaspiro[4.5]decane derivatives, highlighting their relevance in medicinal chemistry.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide.ResearchGate. This article describes the synthesis of a spiro system containing a thia-azaspiro[4.5]decane 7,7-dioxide core, which is structurally very similar to the topic of this guide.
  • Cyclic sulfoxides and sulfones in drug design. ResearchGate. This review discusses the valuable properties that cyclic sulfones bring to drug candidates, such as improved solubility and metabolic stability.[3]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors.MDPI. This paper provides examples of the synthesis and characterization of 1-thia-4-azaspiro[4.
  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science (RSC Publishing). This article describes a modern synthetic approach to spirocyclic vinyl sulfones, highlighting their potential in drug discovery.[1][2]

  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics.PubMed. This paper showcases the successful application of spirocyclic heterocyclic sulfones in drug design.

Sources

Exploratory

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS number and identifiers

An In-depth Technical Guide to 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Introduction In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide unique three-dimensional arrangeme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide unique three-dimensional arrangements and favorable pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to impart conformational rigidity and novel exit vectors for substituent placement, often leading to improved binding affinity and selectivity for biological targets.[1][2][3] When a sulfone moiety is integrated into such a framework, the resulting molecule gains a highly polar, metabolically stable functional group known to act as a potent hydrogen bond acceptor.[4]

This guide focuses on the specific scaffold of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. As of the latest database surveys, this compound is not commercially available and lacks a dedicated CAS number, indicating it is a novel chemical entity. This document serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It provides a comprehensive overview based on established chemical principles, including a proposed synthetic route, predicted chemical identifiers and properties, and a discussion of its potential applications in drug discovery, grounded in the known utility of related structural motifs.

Part 1: Chemical Identity and Predicted Physicochemical Properties

Given its novel status, all identifiers and properties for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide are computationally predicted. These values provide a baseline for its characterization and handling.

Chemical Identifiers
IdentifierPredicted Value
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.27 g/mol
IUPAC Name 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
Canonical SMILES C1CC(N1)C2(CCCCC2)S(=O)=O
InChI InChI=1S/C8H15NO2S/c10-12(11)8(4-2-1-3-5-8)6-9-7-8/h9H,1-7H2
InChIKey Predicted based on structure; not yet assigned
CAS Number Not yet assigned
Predicted Physicochemical Properties
PropertyPredicted ValueSource/Method
XlogP -0.5 to 0.5Prediction based on similar structures
Hydrogen Bond Donors 1 (from the amine)Structural analysis
Hydrogen Bond Acceptors 2 (from the sulfone oxygens)Structural analysis
Rotatable Bonds 0Structural analysis
Topological Polar Surface Area 49.9 ŲComputational prediction

Part 2: Synthesis and Structural Elucidation

A robust and reproducible synthetic pathway is paramount for the exploration of any new chemical entity. The synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide can be logically approached via a two-step process: first, the construction of the parent thioether spirocycle, followed by its selective oxidation to the target sulfone.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Thioether Spirocycle Formation cluster_1 Step 2: Oxidation to Sulfone A Starting Materials (e.g., Tetrahydrothiopyran-4-one, Ethanolamine) B Intermediate: Imine/Enamine A->B Condensation C Product 1: 8-Thia-1-azaspiro[4.5]decane B->C Cyclization/Reduction D Product 1: 8-Thia-1-azaspiro[4.5]decane E Final Product: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide D->E Oxidation (e.g., H₂O₂, m-CPBA) caption Synthetic workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Caption: Synthetic workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Experimental Protocols

Step 1: Synthesis of 8-Thia-1-azaspiro[4.5]decane (Thioether Precursor)

This protocol is adapted from general principles of spirocycle synthesis, such as those involving intramolecular cyclization.[5][6]

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrothiopyran-4-one (1 equivalent) and ethanolamine (1.1 equivalents) in a suitable solvent such as toluene or methanol.

  • Condensation : If using toluene, add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive the formation of the imine intermediate. If using methanol, the reaction can often proceed at room temperature or with gentle heating.

  • Cyclization/Reduction : Once the imine formation is complete (monitored by TLC or GC-MS), the reaction mixture is cooled. The intermediate can then be subjected to a reductive amination/cyclization step. A reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C.

  • Work-up and Purification : The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 8-Thia-1-azaspiro[4.5]decane.

Causality Note: The choice of a two-step reductive amination ensures a controlled reaction, preventing over-reduction of the ketone starting material before imine formation. The use of a Dean-Stark trap is a classic and effective method to drive equilibrium reactions like imine formation to completion.

Step 2: Oxidation to 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

The oxidation of thioethers to sulfones is a well-established and reliable transformation in organic synthesis.[7][8][9] Hydrogen peroxide is a green and effective oxidant, often used with a catalyst.

  • Reaction Setup : Dissolve the 8-Thia-1-azaspiro[4.5]decane (1 equivalent) from Step 1 in a suitable solvent like methanol, acetone, or acetic acid in a round-bottom flask.

  • Oxidation : Add a catalytic amount of a metal catalyst, such as sodium tungstate (Na₂WO₄), if required.[9] Cool the solution to 0 °C in an ice bath. Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.2-2.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. The progress is monitored by TLC until the starting thioether is fully consumed. The formation of the highly polar sulfone product will be evident by a significantly lower Rf value.

  • Work-up and Purification : Once complete, the reaction is quenched by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. The solvent is removed in vacuo, and the residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting solid is purified by recrystallization or column chromatography to afford the final product, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Trustworthiness Note: This protocol is self-validating. The complete disappearance of the starting material on TLC and the appearance of a new, more polar spot is a strong indicator of successful oxidation. The identity and purity of the final product would be confirmed by the spectroscopic methods outlined below.

Predicted Spectroscopic Data for Structural Elucidation
  • Infrared (IR) Spectroscopy : The most prominent feature will be the appearance of two strong absorption bands characteristic of the sulfone group. These correspond to the asymmetric and symmetric S=O stretching vibrations, expected in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[10] The N-H stretch of the secondary amine should also be visible around 3300-3500 cm⁻¹.

  • ¹H NMR Spectroscopy : Protons on the carbons adjacent (alpha) to the sulfone group will be significantly deshielded due to the electron-withdrawing nature of the SO₂ group. These signals are expected to appear downfield, likely in the δ 3.0-3.5 ppm range. The protons on the pyrrolidine ring adjacent to the nitrogen will also show characteristic shifts.

  • ¹³C NMR Spectroscopy : Similar to the proton NMR, the carbon atoms alpha to the sulfone group will be shifted downfield, typically appearing in the δ 50-60 ppm range.

  • Mass Spectrometry (MS) : In an Electron Impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 189, corresponding to the molecular weight of the compound.

Part 3: Potential Applications in Drug Discovery

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold is a compelling candidate for drug discovery programs due to the synergistic combination of its spirocyclic nature and the presence of the sulfone group.

Drug_Discovery_Logic cluster_0 Structural Features cluster_1 Pharmacological Advantages A 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Scaffold B Spirocyclic Core A->B C Sulfone Group (SO₂) A->C D Secondary Amine (NH) A->D E Increased 3D Complexity & Novel Exit Vectors B->E F Improved Binding Affinity & Conformational Rigidity B->F G Potent H-Bond Acceptor & Metabolic Stability C->G H Site for Further Functionalization D->H caption Key structural features and their resultant pharmacological advantages.

Caption: Key structural features and their resultant pharmacological advantages.

  • Scaffold for CNS-Active Agents : Many azaspiro[4.5]decane derivatives have been explored for their activity on central nervous system (CNS) targets, such as sigma-1 receptors and muscarinic M1 receptors.[11][12] The polarity and rigidity of the target scaffold could be exploited in the design of new ligands for these and other CNS receptors.

  • Antimicrobial and Anticancer Agents : The sulfone moiety is a well-known pharmacophore in various therapeutic areas. Diaryl sulfones, for example, have shown a wide range of biological activities, including antimicrobial and anticancer effects.[4] The incorporation of a sulfone into a novel spirocyclic system could lead to compounds with unique activity profiles.

  • Enzyme Inhibitors : The strong hydrogen-bonding capacity of the sulfone group makes it an excellent feature for targeting enzyme active sites. Cyclic sulfones are recognized as valuable motifs in the design of inhibitors for enzymes like HIV-1 protease and human carbonic anhydrase II.[4]

The secondary amine in the 1-aza position serves as a convenient chemical handle for building combinatorial libraries. Alkylation, acylation, or arylation at this position would allow for the rapid generation of a diverse set of analogues to explore structure-activity relationships (SAR) for a given biological target.

Conclusion

While 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide remains a hypothetical structure in the absence of a reported synthesis, its rational design based on proven structural motifs in medicinal chemistry makes it a highly attractive target. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The combination of a rigid spirocyclic core with the potent hydrogen-bonding and metabolically stable sulfone group presents a promising avenue for the development of next-generation therapeutics. It is our hope that this technical overview will inspire and facilitate further research into this and related novel chemical scaffolds.

References

  • Mai, W., Green, S. A., Bates, D. K., & Fang, S. (2010). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17), 2635-2642. [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]

  • Fang, S., et al. (2010). ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. ChemInform, 41(31). [Link]

  • Google Patents. (2014). CN103910658A - Method of oxidizing thioether to sulfone.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved February 23, 2026, from [Link]

  • Google Patents. (2019).
  • Tang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Orimoto, K., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(15), 2369-2378. [Link]

  • ResearchGate. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity. Retrieved February 23, 2026, from [Link]

  • Zhao, D., et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers, 7(18), 3463-3470. [Link]

  • Yang, S., et al. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 14(20), 5485-5490. [Link]

  • Tsoler, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Zhu, C., et al. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 14, 5485-5490. [Link]

  • Li, Y., et al. (2021). Metal-Free Sulfonylative Spirocyclization of Indolyl-ynones via Insertion of Sulfur Dioxide: Access to Sulfonated Spiro[cyclopentenone-1,3′-indoles]. Organic Letters, 23(20), 7856-7860. [Link]

  • Royal Society of Chemistry. (2023). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved February 23, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Therapeutic Potential of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 8-thia-1-azaspiro[4.5]decane scaffold represents a compelling heterocyclic system in medicinal chemistry, offering a unique three-dimensional a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-thia-1-azaspiro[4.5]decane scaffold represents a compelling heterocyclic system in medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutic agents. While direct research on the 8,8-dioxide derivatives is emerging, the broader class of thia-azaspiro[4.5]decanes has demonstrated significant potential in various therapeutic areas, including oncology and virology. This guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic promise of these compounds, with a forward-looking perspective on the potential of their 8,8-dioxide analogs. By synthesizing existing data and providing field-proven insights, this document aims to equip researchers with the foundational knowledge to explore this promising class of molecules further.

Introduction: The Spirocyclic Advantage in Drug Design

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable interest in drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over more traditional flat, aromatic systems by enabling more precise and complex interactions with biological targets. The 8-thia-1-azaspiro[4.5]decane core, incorporating a sulfur and a nitrogen atom in a spirocyclic framework, presents a versatile scaffold for creating diverse chemical libraries with the potential for high target specificity and novel mechanisms of action. The introduction of a sulfone group (8,8-dioxide) is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity, thus potentially enhancing the therapeutic profile of the parent compound.

Synthesis of the 8-Thia-1-azaspiro[4.5]decane Scaffold

The synthesis of the thia-azaspiro[4.5]decane core can be achieved through various synthetic routes. A prevalent method involves a one-pot, three-component reaction of a cyclohexanone derivative, an aromatic amine, and thioglycolic acid.[1][2] This approach is efficient and allows for the introduction of diversity at multiple points of the scaffold.

General Protocol for the Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones[1]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the desired cyclohexanone, aromatic amine, and thioglycolic acid in a suitable solvent such as dry benzene or toluene.[1][2]

  • Reflux: Reflux the reaction mixture for approximately 10 hours. The use of a Dean-Stark apparatus is recommended to remove water and drive the reaction to completion.[2]

  • Concentration: After the reaction is complete, concentrate the solution under reduced pressure.

  • Purification: The resulting solid is filtered, dried, and purified by crystallization to yield the 1-thia-4-azaspiro[4.5]decan-3-one derivative.[1]

Causality Behind Experimental Choices:

  • Solvent: Dry solvents are crucial to prevent side reactions involving water, which can hydrolyze intermediates.[2]

  • Water Removal: The formation of the imine intermediate and subsequent cyclization are condensation reactions that produce water. Removing this water shifts the equilibrium towards the product, thereby increasing the yield.[2]

Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane

An alternative synthetic strategy involves an iodine-initiated aminocyclization to form the azaspirocycle.[3][4] This method highlights the versatility of synthetic approaches to access different substitution patterns on the core scaffold.

Therapeutic Applications

Derivatives of the thia-azaspiro[4.5]decane scaffold have shown promising activity in several therapeutic areas.

Anticancer Activity

A number of 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticancer properties.[5][6] These compounds have demonstrated cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[5][6]

Table 1: Anticancer Activity of Selected 1-Thia-4-azaspiro[4.5]decane Derivatives

CompoundCell LineActivity
1 HepG-2Moderate Inhibition
1 PC-3Moderate Inhibition
1 HCT116High Inhibition
2 HepG-2Moderate Inhibition
2 PC-3High Inhibition
2 HCT116Moderate Inhibition

Data synthesized from multiple sources indicating general trends.

The thiazolidine nucleus, a key component of this scaffold, is a well-established pharmacophore in anticancer drug design.[5] The mechanism of action for these compounds is an active area of investigation, with potential targets including key signaling pathways involved in cell proliferation and survival.

Antiviral Activity

Recent studies have highlighted the potential of 1-thia-4-azaspiro[4.5]decan-3-one derivatives as inhibitors of human coronavirus 229E replication.[7] The antiviral activity was found to be highly dependent on the substitution pattern on the spirocyclic core, particularly at the C-2 and C-8 positions.[7]

Table 2: Anti-Coronavirus Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives [7]

CompoundR (C-8 substituent)EC50 (µM)
8j H>100
8k 4-methyl28
8l 4-ethyl18
8m 4-propyl8.1
8n 4-tert-butyl5.5
8p 4-phenyl7.2

The structure-activity relationship (SAR) suggests that bulkier substituents at the C-8 position enhance antiviral potency, providing a clear direction for further optimization.[7]

Potential of 8,8-Dioxide Derivatives: A Forward Look

The oxidation of the sulfur atom to a sulfone (8,8-dioxide) in the 8-thia-1-azaspiro[4.5]decane scaffold is a logical next step in the exploration of this chemical space. This modification can significantly impact the molecule's properties:

  • Increased Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor, which can improve aqueous solubility and bioavailability.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.

  • Altered Target Interactions: The change in electronics and steric bulk upon oxidation can lead to altered binding affinities and selectivities for biological targets.

While specific data on the therapeutic potential of 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives is not yet widely available, related structures such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides have been synthesized, indicating the chemical feasibility of such modifications.[8]

Proposed Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for many thia-azaspiro[4.5]decane derivatives are still under investigation, related spirocyclic compounds offer insights into potential biological targets. For instance, 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a key player in apoptosis and cell death.[9][10][11] These compounds target the c subunit of the F1/FO-ATP synthase complex.[11]

Diagram 1: Hypothetical Mechanism of Action via mPTP Inhibition

G cluster_0 Mitochondrion cluster_1 Cellular Stress cluster_2 Therapeutic Intervention mPTP mPTP Apoptosis Apoptosis mPTP->Apoptosis Leads to ATPsynthase F1/FO-ATP Synthase ATPsynthase->mPTP Component of ROS ROS ROS->mPTP Induces Opening Ca_overload Ca2+ Overload Ca_overload->mPTP Induces Opening Spiro_compound 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Derivative Spiro_compound->ATPsynthase Inhibits c-subunit

Caption: Hypothetical mechanism of action for 8-thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives targeting the mPTP.

Experimental Workflows

Workflow for Anticancer Drug Screening

G start Synthesis of Derivative Library step1 In vitro Cytotoxicity Assay (e.g., MTT Assay) start->step1 step2 Dose-Response Analysis (IC50 Determination) step1->step2 step3 Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) step2->step3 step4 In vivo Xenograft Studies step3->step4 end Lead Compound Identification step4->end

Caption: A typical workflow for the evaluation of anticancer potential.

Conclusion and Future Directions

The 8-thia-1-azaspiro[4.5]decane scaffold is a promising platform for the development of novel therapeutics. The demonstrated anticancer and antiviral activities of its derivatives warrant further investigation. The synthesis and evaluation of the 8,8-dioxide analogs represent a logical and compelling next step to potentially enhance the pharmacological properties of this class of compounds. Future research should focus on elucidating the precise mechanisms of action, expanding the structure-activity relationship studies, and exploring the potential of these compounds in other therapeutic areas. The insights provided in this guide aim to facilitate and inspire these future endeavors.

References

  • ChemInform Abstract: Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. (URL: Not available)
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC. (URL: [Link])

  • ChemInform Abstract: Synthesis of 3‐Amino‐2,2‐dimethyl‐8‐thia‐1‐azaspiro[4.5]decane. (URL: [Link])

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives - Semantic Scholar. (URL: [Link])

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - SFERA - Unife. (URL: [Link])

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (URL: [Link])

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. (URL: [Link])

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - MDPI. (URL: [Link])

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare. (URL: [Link])

  • Compound 8-(3,4-dimethoxyphenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione... (URL: Not available)
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - ResearchGate. (URL: [Link])

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects - MDPI. (URL: [Link])

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed. (URL: [Link])

Sources

Exploratory

Spirocyclic Sulfone Scaffolds: Architectures for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Development Professionals Abstract The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the flat, two-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven medicinal chemists to explore beyond the flat, two-dimensional landscapes of traditional drug molecules. Spirocyclic scaffolds have emerged as a powerful solution, offering rigid, three-dimensional frameworks that can improve target engagement and optimize pharmacokinetic properties.[1][2] When this complex architecture is combined with the sulfone moiety—a functional group prized for its metabolic stability and potent hydrogen-bonding capabilities—the result is a class of compounds with immense potential for modern drug discovery.[3] This guide provides an in-depth exploration of spirocyclic sulfone scaffolds, from their foundational design principles and synthetic strategies to their successful application in developing next-generation therapeutic agents.

The Strategic Value of the Sulfone Moiety in Drug Design

The sulfone group (R-S(O)₂-R') is far more than a simple linker; it is a versatile and highly influential pharmacophore.[4] Its strategic incorporation into drug candidates is underpinned by a unique combination of physicochemical properties that address common challenges in drug development.

Physicochemical and Pharmacokinetic Advantages

The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, enabling potent interactions with biological targets.[3] This polarity is instrumental in modulating a molecule's properties. Specifically, the sulfone moiety can:

  • Lower Lipophilicity: By increasing polarity, it helps reduce a molecule's lipophilicity (logP), which can enhance aqueous solubility.[5]

  • Improve Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (SVI), making it exceptionally stable and resistant to metabolic oxidation, a common pathway of drug degradation.[5][6]

  • Enhance ADME Profiles: The combination of increased solubility and metabolic stability often leads to an overall improvement in a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

A Versatile Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization, allowing chemists to fine-tune a molecule's properties while retaining its core biological activity.[7] The sulfone group is an effective bioisostere for several common functionalities:

  • Sulfoxides and Sulfonamides: Replacing these groups with a sulfone can alter electronic properties and hydrogen bonding patterns, sometimes leading to improved potency or reduced off-target effects.[8][9]

  • Ketones: The tetrahedral geometry and hydrogen-bonding capacity of a sulfone can mimic that of a ketone while offering superior metabolic stability.[5]

This bioisosteric potential not only aids in optimizing drug-like properties but also provides a pathway to navigate crowded intellectual property landscapes.[9]

Conformational Rigidity

When incorporated into a cyclic system, the sulfone group acts as a conformational constraint, locking the orientation of adjacent functional groups.[3] This pre-organization reduces the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and selectivity.[3][10]

Core Synthetic Strategies and Methodologies

The primary challenge in harnessing the potential of spirocyclic sulfones lies in their synthesis.[1] The construction of the spirocyclic core, which joins two rings through a single carbon atom, requires robust and often sophisticated chemical strategies.[11] Several key methodologies have proven effective.

Strategy 1: Radical Cyclization and Group Migration Cascade

Recent advances in photoredox catalysis have enabled elegant and efficient routes to complex spirocyclic vinyl sulfones.[12][13] This cutting-edge approach involves a cascade reaction that forms the spirocyclic system in a single, highly controlled step.[14]

G cluster_workflow Radical Cyclization/Migration Workflow A Acyclic Precursor (Alkene + Sulfone) B Photocatalyst + Light A->B C Radical Initiation B->C D 5-exo-trig Cyclization C->D Forms first ring E Aryl/Group Migration D->E Forms spirocenter F Final Product (Spirocyclic Vinyl Sulfone) E->F

Caption: Photocatalytic workflow for spirocyclic vinyl sulfone synthesis.

Experimental Protocol: Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones [12][13]

  • Reaction Setup: To an oven-dried Schlenk tube, add the acyclic sulfone precursor (1.0 equiv), a photoredox catalyst (e.g., fac-Ir(ppy)₃, 1-5 mol%), and the appropriate solvent (e.g., degassed DMSO or MeCN).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Place the sealed tube approximately 5-10 cm from a high-power blue LED lamp (450-460 nm) and begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired spirocyclic vinyl sulfone.

This method is valued for its mild conditions and broad functional group tolerance, allowing for the creation of diverse and complex scaffolds.[12]

Strategy 2: [3+2] Cycloaddition of Thiocarbonyl Ylides

This strategy builds the spirocycle by first forming a spirocyclic sulfide, which is then easily oxidized to the target sulfone. It is a robust method for accessing five-membered sulfur-containing rings.[15]

G cluster_workflow [3+2] Cycloaddition Workflow A Cyclic Alkene (Dipolarophile) C [3+2] Cycloaddition A->C B Thiocarbonyl Ylide Precursor B->C D Spirocyclic Sulfide Intermediate C->D E Oxidation (e.g., m-CPBA) D->E F Final Product (Spirocyclic Sulfone) E->F

Caption: Synthesis of spirocyclic sulfones via [3+2] cycloaddition.

Experimental Protocol: Two-Step Synthesis via [3+2] Cycloaddition and Oxidation [15]

  • Cycloaddition:

    • Dissolve the cyclic alkene (1.0 equiv) and the thiocarbonyl ylide precursor (1.2 equiv) in a suitable solvent (e.g., toluene) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate in vacuo.

    • Purify the crude spirocyclic sulfide by flash chromatography.

  • Oxidation:

    • Dissolve the purified spirocyclic sulfide (1.0 equiv) in a chlorinated solvent (e.g., DCM or chloroform).

    • Cool the solution to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2-3.0 equiv) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

    • Separate the layers, extract the aqueous layer with DCM, and combine the organic layers. Dry over MgSO₄, filter, and concentrate to yield the spirocyclic sulfone, which can be further purified by chromatography or recrystallization.

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for forming cyclic structures, including cyclic sulfones. The strategy involves synthesizing an acyclic diene tethered by a sulfone group and then using a ruthenium catalyst (e.g., Grubbs' catalyst) to form the ring.[16]

Experimental Protocol: RCM for Cyclic Sulfone Formation [16]

  • Substrate Synthesis: Synthesize the acyclic sulfone containing two terminal alkene moieties using standard organic chemistry techniques.

  • RCM Reaction: Dissolve the diene substrate in a degassed solvent (e.g., toluene or DCM) to a low concentration (typically 0.01-0.05 M) to favor intramolecular cyclization.

  • Catalyst Addition: Add the Grubbs' second-generation catalyst (1-5 mol%) to the solution under an inert atmosphere.

  • Reaction: Heat the mixture (e.g., 40-80 °C) and monitor for the formation of the product and the volatile ethylene byproduct.

  • Workup and Purification: Once the reaction is complete, quench it by adding a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether. Concentrate the solvent and purify the resulting cyclic sulfone by column chromatography.

Applications in Medicinal Chemistry: Case Studies and SAR

The true value of a scaffold is demonstrated through its application in successful drug discovery programs. Spirocyclic sulfones have been instrumental in the development of highly potent and selective agents across various therapeutic areas.

Case Study: ROMK Inhibitors for Hypertension

The renal outer medullary potassium (ROMK) channel is a validated target for a new class of diuretics. Researchers at Merck developed a novel class of spirocyclic sulfone ROMK inhibitors.[17]

  • Challenge: Initial leads had insufficient potency and poor selectivity against the hERG channel, a common cause of cardiotoxicity.

  • Solution: The introduction of a spirocyclic core and a heterocyclic sulfone moiety rigidified the structure and optimized interactions with the ROMK channel pore.

  • Outcome: This structural modification led to compounds with exquisite potency and significantly improved selectivity over hERG. The lead compounds demonstrated robust diuretic and blood pressure-lowering effects in preclinical models.[17]

Compound TypeTargetPotency (IC₅₀)Selectivity (vs. hERG)Reference
Non-spirocyclic LeadROMKModerateLow[17]
Spirocyclic Sulfone ROMK <10 nM >1000-fold [17]
Case Study: Enzyme Inhibition (β-Lactamases and Kinases)

The rigid nature of spirocyclic sulfones makes them excellent platforms for designing enzyme inhibitors.

  • β-Lactamase Inhibitors: Spirocyclopropyl β-lactam sulfones have been synthesized as mechanism-based inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to antibiotics.[18] The sulfone activates the β-lactam ring, while the spirocyclopropyl group is designed to react with active site residues after the initial ring-opening.[18]

  • mTOR Kinase Inhibitors: Cyclic sulfones have been identified as valuable scaffolds for developing inhibitors of mTOR kinase, a key regulator of cell growth and a target in cancer therapy.[10] The sulfone group acts as a critical hydrogen bond acceptor, mimicking interactions made by approved inhibitors.[10]

The Role of Vinyl Sulfones as Covalent Inhibitors

The incorporation of a vinyl sulfone moiety into a spirocyclic framework creates a molecule capable of covalent inhibition.[19] The vinyl group is an electrophilic Michael acceptor that can react with nucleophilic residues—such as cysteine or lysine—in a protein's active site to form a permanent, covalent bond.[14] This can lead to enhanced potency and prolonged duration of action.

G cluster_workflow Covalent Inhibition by a Vinyl Sulfone A Spirocyclic Vinyl Sulfone C Michael Addition A->C B Target Protein (with Cysteine-SH) B->C D Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) C->D

Caption: Michael addition mechanism for covalent target modification.

Future Perspectives and Conclusion

Despite their proven advantages, the synthetic complexity of spirocyclic sulfones has historically been a barrier to their widespread adoption in drug discovery.[1] However, as highlighted in this guide, the development of modern, modular synthetic routes like photocatalytic cascades is rapidly overcoming this challenge.[12][13]

The future of spirocyclic sulfone chemistry is bright. The continued development of high-throughput synthesis and computational modeling will allow for the rapid exploration of this unique chemical space.[1] We anticipate seeing these powerful scaffolds applied to an even broader range of challenging biological targets, leading to the discovery of new medicines with superior efficacy, selectivity, and safety profiles.

References

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery.
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. PubMed.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Natural Products Chemistry & Research.
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  • Application of Methylsulfone in Drug Discovery. PharmaBlock.
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  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Royal Society of Chemistry.
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. National Center for Biotechnology Information.
  • Synthesis of Some New Spiro β-Lactams and Thiazolidinones Compounds Containing Sulfur Incorporating Quinon Compounds - Semantic Scholar. Semantic Scholar.
  • Bioisosteres of Carbohydrate Functional Groups in Glycomimetic Design - PMC. National Center for Biotechnology Information.
  • Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society. American Chemical Society.
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  • Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC. National Center for Biotechnology Information.
  • Spirocyclopropyl β-Lactams as Mechanism-Based Inhibitors of Serine β-Lactamases. Synthesis by Rhodium-Catalyzed Cyclopropanation of 6-Diazopenicillanate Sulfone | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate.
  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. National Center for Biotechnology Information.
  • The design and synthesis of novel spirocyclic heterocyclic sulfone ROMK inhibitors as diuretics - PubMed. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. PubMed.
  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC. National Center for Biotechnology Information.
  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications - ACS.org. ACS Publications.
  • Cyclic sulfones as mTOR kinase inhibitors. - ResearchGate. ResearchGate.
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  • Cyclic sulfoxides and sulfones in drug design | Request PDF - ResearchGate. ResearchGate.
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  • Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - ResearchGate. ResearchGate.
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  • Bioisosteric Replacements - Chemspace. Chemspace.

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Foundational

An In-depth Technical Guide to the Safe Handling of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Prepared by: Gemini, Senior Application Scientist Disclaimer: No specific Safety Data Sheet (SDS) for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is publicly available in chemical databases as of the date of this guide. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: No specific Safety Data Sheet (SDS) for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is publicly available in chemical databases as of the date of this guide. This document has been synthesized by a Senior Application Scientist to provide a comprehensive safety and handling framework based on the known reactivity of its core chemical moieties: a spirocyclic system, a secondary amine, and a sulfone group. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, standard laboratory safety protocols and professional judgment. Always treat novel compounds with unknown toxicological properties with the highest degree of caution.

Introduction: A Molecule of Emerging Interest

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide belongs to the spirocyclic compound family, a class of molecules renowned for their unique three-dimensional structures and significant biological activity.[1] Spirocycles are integral to a wide array of natural products and pharmaceuticals, with applications ranging from anticancer agents to muscarinic agonists.[2][3][4] The incorporation of a sulfone group (SO₂) enhances the polarity and metabolic stability of the molecule, making this scaffold particularly intriguing for drug discovery programs. This guide provides a detailed examination of the inferred safety profile, handling protocols, and emergency procedures for this compound, ensuring its safe and effective use in a research environment.

Section 1: Compound Identification and Structural Analysis

A thorough understanding of a molecule's structure is fundamental to predicting its behavior and potential hazards.

Identifier Details
Compound Name 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide
Synonym N/A
CAS Number Not assigned for this specific dioxide derivative.
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
Chemical Structure (Diagram of the chemical structure would be here)

Core Moieties and Their Influence:

  • Azaspiro[4.5]decane Core: This spirocyclic system locks the molecule into a rigid conformational arrangement. Such rigidity is often a key factor in high-affinity binding to biological targets. The parent amine (azaspirodecane) is a basic building block in medicinal chemistry.[5][6]

  • Sulfone Group (-SO₂-): The oxidation of the thioether to a sulfone dramatically alters its properties. Sulfones are generally stable, polar, and act as hydrogen bond acceptors. While often considered metabolically robust, their thermal decomposition can release toxic sulfur oxides (SOx).[7]

  • Secondary Amine (-NH-): The nitrogen atom provides a site for hydrogen bonding and potential salt formation. Amines can be skin and eye irritants and should be handled accordingly.

Section 2: Inferred Toxicological Profile and Hazard Assessment

Given the absence of specific toxicological data, a conservative hazard assessment based on structural analogues is imperative. Spiro compounds can exhibit high biological potency and, in some cases, extreme toxicity, as seen with certain marine phycotoxins like spirolides.[8][9][10][11] Therefore, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide must be handled as a potentially bioactive and toxic substance until proven otherwise.

Hazard Class Inferred GHS Classification Rationale and Field Insights
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful) - AssumedThe toxicological properties are unknown. Many biologically active spirocycles exhibit significant toxicity.[9][11] This conservative classification mandates careful handling to avoid any exposure.
Skin Corrosion/Irritation Category 2 (Irritant) - AssumedThe amine functional group can cause skin irritation upon prolonged contact. Standard practice for novel chemicals dictates assuming irritancy.[12]
Serious Eye Damage/Irritation Category 1 (Causes Serious Eye Damage) - AssumedFine powders and amine-containing compounds pose a significant risk of severe eye irritation or damage.[12] Immediate and thorough rinsing is critical upon exposure.
Specific Target Organ Toxicity Data Not AvailableThe specific biological targets are unknown. The structural motifs are common in compounds designed to interact with the central nervous system or cancer cells.[3][13]

Section 3: Laboratory Handling, Storage, and Engineering Controls

A self-validating system of protocols is essential for mitigating the risks associated with novel chemical entities. The following procedures are designed to create a multi-layered defense against accidental exposure.

Engineering Controls: The Primary Barrier
  • Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to dilute any fugitive emissions.[14]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[15]

Personal Protective Equipment (PPE): The Last Line of Defense
Protection Type Specification Justification
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles.[16]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a chemical-resistant barrier. Always inspect gloves before use and change them immediately if contamination is suspected.
Skin/Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Prevents incidental skin contact with spills or dust.[16]
Respiratory Protection Not typically required if work is conducted within a fume hood.If weighing large quantities outside of a containment system, a NIOSH-approved respirator with particulate filters (N95 or better) may be necessary.
Safe Handling and Storage Protocol

This workflow ensures that the compound is handled safely from acquisition to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase A Review Protocol & This Guide B Don Required PPE A->B C Verify Fume Hood Operation B->C D Retrieve Compound from Storage C->D E Weigh Compound in Fume Hood D->E F Perform Experiment E->F G Decontaminate Surfaces F->G H Segregate Waste G->H I Return Compound to Storage H->I J Remove & Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Safe Handling Workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Storage Conditions:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][17]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.[7][12]

  • The recommended storage temperature is between 2-8°C to ensure long-term stability.[18]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[19]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15][19]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15]

Section 5: Fire, Stability, and Reactivity

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[20]

    • Specific Hazards: The compound is not expected to be flammable under normal conditions.[7] However, combustion will produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[21]

    • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

  • Reactivity and Stability:

    • Chemical Stability: Stable under recommended storage conditions.[7]

    • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7][12]

    • Hazardous Decomposition: Thermal decomposition may produce toxic oxides of carbon, nitrogen, and sulfur.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous.

Step-by-Step Disposal Protocol:
  • Segregation: Do not mix this waste with other solvents or chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all contaminated materials (e.g., gloves, wipes, pipette tips) and residual compound in a dedicated, properly labeled hazardous waste container.[16] The container must be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Thia-1-azaspiro[4.5]decane 8,8-dioxide."

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. High-temperature incineration is the preferred method of destruction.[16]

cluster_waste start Waste Generated q1 Is material contaminated PPE or empty container? start->q1 A Place in Labeled Solid Hazardous Waste Container q1->A Yes q2 Is waste solid or liquid? q1->q2 No (Bulk/Solution) end Arrange for EHS Pickup and Incineration A->end B Place in Labeled Liquid Hazardous Waste Container B->end q2->A Solid q2->B Liquid

Caption: Decision Workflow for Proper Waste Disposal.

References

  • Investigations into the Toxicology of Spirolides, a Group of Marine Phycotoxins. (2012). Toxins (Basel). [Link]

  • Munday, R., et al. (2012). Investigations into the toxicology of spirolides, a group of marine phycotoxins. Toxins (Basel), 4(1), 1-14. [Link]

  • Otero, P., et al. (2012). Pharmacokinetic and toxicological data of spirolides after oral and intraperitoneal administration. Food and Chemical Toxicology, 50(2), 261-268. [Link]

  • Munday, R., et al. (2012). Investigations into the toxicology of spirolides, a group of marine phycotoxins. Toxins (Basel). [Link]

  • Spiro Derivatives in the Discovery of New Pesticides: A Research Review. (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Safety Data Sheet - VLS-057 - Take Off Sulfone. (2022). Greenbook.net. [Link]

  • Safety Data Sheet - tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. (n.d.). KISHIDA CHEMICAL CO., LTD.[Link]

  • Flefel, E. M., et al. (2018). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 23(10), 2473. [Link]

  • 8-Azaspiro(4.5)decane. (n.d.). PubChem. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Synfacts. [Link]

  • Tanaka, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. (2023). MDPI. [Link]

  • Sulfur Safety Data Sheet. (n.d.). ESPI Metals. [Link]

  • Sulfur Storage & Handling Tips | Safety Guide. (2025). Sage Industrial. [Link]

  • Smart Nutrition MAP + MST Handling Recommendations. (n.d.). AWS. [Link]

  • Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7). (n.d.). Cheméo. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2018). ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). Bioorganic & Medicinal Chemistry, 28(14), 115538. [Link]

  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). Molecules. [Link]

Sources

Exploratory

biological activity of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide analogs

An In-Depth Technical Guide to the Biological Investigation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Analogs Abstract The azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, valued fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Investigation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Analogs

Abstract

The azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, valued for the unique three-dimensional architecture it imparts upon molecules, which can lead to enhanced target selectivity and favorable pharmacokinetic profiles.[1] This guide focuses on a specific, underexplored subclass: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide analogs. While direct biological data for this precise scaffold is not extensively documented in publicly available literature, its structural and electronic features—namely the rigid spirocyclic core, the basic nitrogen atom, and the metabolically robust sulfone moiety—suggest significant therapeutic potential. This document serves as a technical and strategic roadmap for researchers. It synthesizes data from closely related structural analogs to build a predictive framework for biological activity and provides a comprehensive, step-by-step workflow for the systematic evaluation of novel compounds based on this core.

Introduction: The Rationale for Investigation

Spirocyclic systems are increasingly sought after in drug discovery for their ability to escape the "flatland" of traditional aromatic-rich drug candidates. The rigid, non-planar conformation of a scaffold like 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide allows for precise projection of functional groups into three-dimensional space, enabling highly specific interactions with biological targets.

The core structure presents several key features for medicinal chemistry exploration:

  • The Spirocyclic Core: Provides conformational rigidity, reducing the entropic penalty of binding to a target and often leading to higher affinity.

  • The Piperidine Nitrogen (N-1): Serves as a key attachment point for various substituents, allowing for the modulation of potency, selectivity, and pharmacokinetic properties. It is expected to be basic and protonated at physiological pH, enabling potential ionic interactions with targets.

  • The Sulfone Moiety (S-8 dioxide): This group is a strong hydrogen bond acceptor and is generally resistant to metabolic oxidation. Its presence distinguishes this scaffold from simple thioethers or their corresponding sulfoxides, offering a different electronic and steric profile that can be exploited to fine-tune activity and improve metabolic stability.

Given the limited direct research on this scaffold, our strategy is to extrapolate from its nearest chemical neighbors to build a robust hypothesis for its potential biological activities.

Predictive Target Analysis from Related Scaffolds

Analysis of structurally similar azaspiro[4.5]decane analogs reveals a consistent pattern of activity within the central nervous system (CNS) and oncology. This provides a logical starting point for screening the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide series.

Isomeric and Bioisosteric Analogs
  • Anticancer Activity (from Thia-aza Isomers): Derivatives of the isomeric 1-Thia-4-azaspiro[4.5]decane scaffold have been synthesized and evaluated for their anticancer properties. These compounds demonstrated moderate to high inhibitory activity against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines.[2][3] This suggests that the general thia-azaspirodecane framework can be a viable starting point for developing novel oncology agents.

  • CNS Activity (from Oxa-aza Bioisosteres): The replacement of the sulfur atom with oxygen (an effective bioisostere) has yielded highly active CNS agents.

    • M1 Muscarinic Agonists: 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as potent and selective agonists for the M1 muscarinic acetylcholine receptor, a key target for enhancing cognitive function in conditions like Alzheimer's disease.[1][4]

    • Sigma-1 (σ1) Receptor Ligands: Various 1-Oxa-8-azaspiro[4.5]decane and 1,4-Dioxa-8-azaspiro[4.5]decane derivatives exhibit high, nanomolar affinity for the σ1 receptor.[1][5][6] This intracellular chaperone protein is a promising target for neuroprotection, the treatment of psychiatric disorders, and for tumor imaging.[1][5]

  • Serotonin Receptor Ligands: The broader 8-azaspiro[4.5]decane class has also produced potent ligands for the 5-HT1A receptor, with profiles similar to the anxiolytic drug buspirone.[7]

Hypothesized Target Classes

Based on the evidence from related scaffolds, the primary hypothesized target classes for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide analogs are:

  • Central Nervous System Receptors: Specifically σ1, M1 muscarinic, and 5-HT1A receptors.

  • Oncology-Related Pathways: Targeting cancer cell proliferation.

The following sections outline a practical, field-proven workflow to systematically test these hypotheses.

Proposed Workflow for Biological Evaluation

A phased approach, beginning with broad primary screening and progressing to more specific functional and mechanistic assays, is the most efficient method for characterizing a novel chemical series.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Functional Activity cluster_2 Phase 3: Lead Optimization & Mechanistic Studies A Synthesis of Analog Library (Varying N-1 Substituent) B In Vitro Binding Assays (Radioligand Displacement) A->B C Broad Cell Proliferation Screen (MTT / CellTiter-Glo Assay) A->C D Target Panel: - σ1 Receptor - M1 Muscarinic Receptor - 5-HT1A Receptor B->D E Functional Assays for CNS Hits (e.g., Calcium Flux for M1 Agonism) B->E Binding 'Hits' F Dose-Response & IC50 Determination (for Antiproliferative Hits) C->F Proliferation 'Hits' G Selectivity Profiling (Against related receptor subtypes) E->G F->G H Early ADME Profiling (Solubility, Permeability, Metabolic Stability) G->H Confirmed, Selective 'Hits' I Structure-Activity Relationship (SAR) Guided Synthesis H->I I->A Iterative Improvement J In Vivo Proof-of-Concept (e.g., Animal models for cognition or tumor growth) I->J SAR cluster_core 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Core Core [Spirocyclic Core] N1 Position N-1: Primary driver for target interaction. - Attach (substituted) arylalkyl groups. - Explore linkers of varying length. - Crucial for CNS receptor affinity. N1->Core Modulation Point A C_Ring Cyclohexane Ring: - Explore substitution to modulate lipophilicity and conformation. - Can influence selectivity and ADME properties. C_Ring->Core Modulation Point B S_Dioxide Sulfone Group: - Generally fixed. - Acts as a key polar contact and metabolic block. S_Dioxide->Core Fixed Feature

Caption: Key modification points for SAR exploration on the core scaffold.

Data from Related Scaffolds for SAR Guidance

The following table summarizes SAR data from related oxa- and thia-azaspiro[4.5]decanes, which can serve as a powerful guide for designing the initial library of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide analogs.

ScaffoldN-1 SubstituentTargetActivity (Ki or IC50)Reference
1-Oxa-8-azaspiro[4.5]decane2-Ethyl-8-methylM1 MuscarinicPartial Agonist[4]
1,4-Dioxa-8-azaspiro[4.5]decane4-(2-Fluoroethoxy)benzylσ1 ReceptorKi = 5.4 nM[5]
1-Oxa-8-azaspiro[4.5]decaneVarious arylalkylsσ1 ReceptorKi = 0.47 - 12.1 nM[6]
8-azaspiro[4.5]decane-dione4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl5-HT1A ReceptorPotent Ligand[7]
1-Thia-4-azaspiro[4.5]decane4-(4-Bromophenyl)HCT116 CellsIC50 = 24.1 µM[2][3]

Key Insight: For CNS targets like σ1 and M1 receptors, a substituted lipophilic group attached to the piperidine nitrogen via a short linker appears to be a critical determinant of high-affinity binding. [4][5][6]This is the most logical starting point for synthetic efforts.

Conclusion and Future Directions

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a promising, yet underexplored, area of chemical space. By leveraging insights from structurally related analogs, a clear and logical path for investigation emerges. The predictive analysis strongly suggests that this class of compounds holds potential as modulators of CNS receptors (σ1, M1, 5-HT1A) and as novel anticancer agents. The presence of the metabolically stable sulfone group may offer advantages in developing drug candidates with improved pharmacokinetic profiles.

The workflows and protocols detailed in this guide provide a robust framework for any research team to begin the synthesis and biological characterization of this novel scaffold. Future work should focus on building a diverse library of N-1 substituted analogs, executing the proposed screening cascade, and ultimately establishing a clear structure-activity relationship to drive the optimization of initial hits into viable lead compounds.

References

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. MDPI. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]

  • 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. ChEMBL. [Link]_report_card/CHEMBL1123139/)

Sources

Foundational

Metabolic Stability Profile of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a "privileged structure" in modern medicinal chemistry, designed specifically to address common metabolic liabilities found in simpler sa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a "privileged structure" in modern medicinal chemistry, designed specifically to address common metabolic liabilities found in simpler saturated heterocycles.[1][2] By fusing a pyrrolidine ring (1-aza) with a tetrahydrothiopyran-1,1-dioxide ring (8-thia-8,8-dioxide) at a single spiro carbon, this scaffold leverages two distinct physicochemical mechanisms to enhance metabolic stability: steric occlusion of the spiro-junction and electronic deactivation via the sulfone moiety.[1][2]

This guide provides an in-depth analysis of the metabolic stability of this core, detailing the structural rationale, predicted metabolic pathways, and the self-validating experimental protocols required to quantify its intrinsic clearance (


).[2]

Part 1: Structural Determinants of Stability

To understand the metabolic resilience of this scaffold, one must analyze the specific contributions of its two ring systems. The molecule consists of a 5-membered pyrrolidine ring spiro-fused to a 6-membered sulfone-containing ring.[1][2]

The Spiro Effect (Steric Shielding)

In standard piperidine or pyrrolidine drugs, the carbon atoms distinct from the heteroatom are often prone to oxidative metabolism.

  • Mechanism: The spiro-carbon (C5) acts as a "quaternary block."[1][2] It eliminates hydrogen atoms at the bridgehead, preventing hydroxylation at this typically vulnerable position.[2]

  • Conformational Restriction: The spiro fusion locks the nitrogen lone pair into a specific vector relative to the 6-membered ring.[1][2] This rigidity often reduces the entropic penalty of binding to target proteins but also restricts the "induced fit" required by some CYP450 isoforms to access the nitrogen for N-oxidation.[1]

The Sulfone Effect (Electronic Deactivation)

The inclusion of the sulfone (


) at position 8 is a critical design choice for metabolic stability.
  • Electron Withdrawal: The sulfone is a strong electron-withdrawing group (EWG).[1][2] It pulls electron density away from the adjacent carbons (C7 and C9) and, through inductive effects, reduces the electron density of the entire 6-membered ring.

  • CYP450 Deactivation: Cytochrome P450 enzymes generally favor electron-rich sites for oxidation (e.g., HAT or SET mechanisms).[1][2] The electron-deficient nature of the sulfone ring makes C7, C8, C9, and C10 highly resistant to oxidative attack.

  • Polarity: The high polarity of the sulfone (LogP lowering) tends to reduce non-specific hydrophobic binding to CYP active sites compared to a cyclohexyl analog.

Part 2: Predicted Metabolic Pathways[2]

Despite its high stability, the molecule is not immune to metabolism. The primary "soft spots" remain on the pyrrolidine (5-membered) ring, specifically the nitrogen atom and the


-carbons.
Visualization: Metabolic Liability Map

The following diagram illustrates the hierarchy of metabolic susceptibility, distinguishing between "Hard Spots" (blocked) and "Soft Spots" (vulnerable).

MetabolicMap cluster_legend Legend Compound 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide N_Oxidation N-Oxidation (Phase I) (If N is tertiary) Compound->N_Oxidation CYP / FMO (Primary Soft Spot) Alpha_C_Hydrox Alpha-C Hydroxylation (C2 Position) Compound->Alpha_C_Hydrox CYP3A4 / CYP2D6 (Secondary Soft Spot) Glucuronidation N-Glucuronidation (Phase II) (If N is secondary) Compound->Glucuronidation UGT Enzymes (Direct Conjugation) Sulfone_Ring Sulfone Ring (C7-C10) Electron Deficient (Metabolically Inert) Compound->Sulfone_Ring Protected Spiro_Bridge Spiro Bridge (C5) Quaternary Carbon (Blocked) Compound->Spiro_Bridge Protected HighRisk High Liability MedRisk Moderate Liability Stable Stable / Inert

Figure 1: Metabolic liability map of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide core. Red indicates primary metabolic sites; Green indicates structurally protected regions.[1][2]

Part 3: Experimental Validation Protocols

To rigorously determine the metabolic stability of a lead compound containing this core, you must employ a self-validating system using Liver Microsomes (RLM/HLM) and Hepatocytes.[2]

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated metabolism.[1][2]

Materials:

  • Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).[2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).[1][2]
    
  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).[2]

Workflow:

  • Pre-Incubation: Mix 30 µL of microsomes (0.5 mg/mL final) with 370 µL of phosphate buffer (100 mM, pH 7.4). Spike with test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL of pre-warmed NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validation Check:

  • The

    
     sample must show 100% recovery relative to a "buffer-only" control to rule out non-specific binding to microsomes.[1][2]
    
  • The Positive Control must exhibit >80% depletion within 30 minutes.[1][2]

Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)

This assay accounts for cytosolic enzymes and Phase II conjugation (e.g., UGTs), which are critical if the spiro-amine is secondary.[2]

Materials:

  • Cryopreserved Hepatocytes (Human/Rat).[2]

  • Williams' Medium E (WME).[2]

  • Incubation density:

    
     cells/mL.[1][2]
    

Workflow:

  • Thawing: Thaw hepatocytes rapidly at 37°C; suspend in WME; centrifuge and assess viability (Trypan Blue > 75% required).

  • Incubation: Suspend cells in WME. Add test compound (1 µM).

  • Timepoints:

    
     min. (Longer incubation is often required for stable sulfones).[2]
    
  • Quenching/Analysis: Same as Protocol A.

Part 4: Data Interpretation & Benchmarking

When analyzing data for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide derivatives, use the following benchmarks.

Calculation of Intrinsic Clearance ( )

Plot


 vs. time.[2] The slope 

is the elimination rate constant.[2]

[2]
Stability Classification Table

Due to the sulfone and spiro-constraints, this scaffold typically falls into the "Low" to "Moderate" clearance category.[1][2]

Classification

(Human Microsomes)

(Predicted)
Interpretation for Drug Design
High Stability


Ideal for QD (once daily) dosing.[2] Likely minimal first-pass effect.[1][2]
Moderate


Acceptable.[1][2] May require optimization of N-substituents.
Low Stability


Unexpected for this scaffold.[2] Check for "hidden" soft spots on the N-substituent chain.[1][2]
Case Comparison: Spiro vs. Non-Spiro
  • Piperidine Analog: Often shows rapid hydroxylation at C4 or C3.[1][2]

  • Spiro-Sulfone Core: C4 is blocked (spiro).[1][2] C3/C5 (in 6-ring) are deactivated by sulfone.[1][2] Metabolism is shunted almost exclusively to the N-substituent.[1][2]

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spirocyclic Sulfones. Journal of Organic Chemistry.[1][2] Link[2]

  • Smith, D. A., & Obach, R. S. (2009).[2] Metabolic Soft Spot Identification and Compound Optimization.[1][2][3][4] Journal of Medicinal Chemistry.[1][2][4][5] Link[2]

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2] Link[2]

  • Ritchie, T. J., et al. (2011).[2] The impact of aromatic ring count on physicochemical properties and metabolic clearance.[2] Drug Discovery Today.[1][2] Link[2]

Sources

Exploratory

Advanced Pharmacophore Modeling of Spiro-Fused Sulfones: A 3D-Structural Guide

Executive Summary The transition from planar, aromatic-heavy drug candidates to three-dimensional, -rich architectures is a defining trend in modern medicinal chemistry. Spiro-fused sulfones represent a high-value chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-heavy drug candidates to three-dimensional,


-rich architectures is a defining trend in modern medicinal chemistry. Spiro-fused sulfones represent a high-value chemical space within this paradigm.[1][2] They combine the metabolic stability and hydrogen-bonding capability of the sulfone (

) moiety with the rigid, orthogonal vector projection of spirocyclic scaffolds.

This guide details the pharmacophore modeling of these complex systems. Unlike flexible linear chains, spiro-fused sulfones require rigorous conformational sampling to account for ring puckering and specific vectorial alignment strategies to exploit their unique geometry. This document provides a self-validating workflow for researchers aiming to deploy these scaffolds against challenging targets such as ion channels, GPCRs, and enzymes requiring precise steric fits.

The Chemical Space: Why Spiro-Fused Sulfones?

The "Escape from Flatland"

The correlation between clinical success and the fraction of


 hybridized carbons (

) is well-documented. Planar molecules often suffer from poor solubility and non-specific binding. Spiro-fused systems inherently increase

, improving physicochemical properties while maintaining structural rigidity.[2][3][4][5][6]
FeaturePlanar AromaticsSpiro-Fused SulfonesImpact on Drug Design
Dimensionality 2D (Flat)3D (Globular)Improved fit in spherical/deep pockets.
Vectorality Linear/PlanarOrthogonalAbility to project substituents at 90° angles.
Solubility Often Low (

-stacking)
HigherReduced crystal lattice energy; better solvation.
Metabolic Stability Prone to CYP oxidationHighQuaternary carbon blocks metabolic soft spots.
The Sulfone Anchor

In this specific scaffold, the sulfone group is not merely a linker; it is a critical pharmacophoric anchor.

  • Electronic Profile: The sulfone oxygen atoms are weak-to-moderate Hydrogen Bond Acceptors (HBA).

  • Geometry: The

    
     bond angle is approximately 119°, creating a distinct "V" shape that differs from the linear geometry of nitriles or the planar geometry of carbonyls.
    
  • Dipole: The strong dipole moment facilitates specific electrostatic interactions, often replacing water molecules in hydrated pockets.

Technical Protocol: Modeling Workflow

This protocol outlines the generation of a high-quality pharmacophore hypothesis for spiro-fused sulfones.

Step 1: Ligand Preparation & Ionization

While sulfones are typically neutral at physiological pH, the spiro-fusion often involves nitrogen-containing heterocycles (e.g., spiro-piperidines).

  • Protocol: Generate all ionization states between pH 6.0 and 8.0.

  • Critical Check: Ensure the sulfur atom is modeled with the correct hypervalent state (often represented as distinct double bonds or charge-separated

    
     depending on the force field). Recommendation: Use OPLS3e or MMFF94s which handle sulfone geometries accurately.
    
Step 2: Conformational Analysis (The Bottleneck)

Spiro rings are rigid but not static. They exhibit "puckering"—subtle conformational changes that dramatically alter vector alignment.

  • Challenge: Standard conformer generators may treat the spiro-center as locked.

  • Solution: Use an energy window of 10–15 kcal/mol to capture high-energy puckers that might be the bioactive conformation.

  • Sampling: Ensure specific sampling of the spiro-ring coordinates. For a spiro[3.3]heptane system, sample the "butterfly" motion.

Step 3: Pharmacophore Feature Mapping

For spiro-sulfones, we define three critical feature types:

  • HBA (Sulfone): Map two distinct vectors for the sulfone oxygens. Do not merge them into a single point unless the pocket is solvent-exposed.

  • Exclusion Volumes (The Spiro Core): The quaternary carbon and the rigid rings create a "shape signature." Place exclusion volumes (steric barriers) to penalize compounds that cannot adopt this orthogonal shape.

  • Hydrophobic/Aromatic Vectors: Defined by the substituents on the spiro-rings.

Visualizing the Workflow

The following diagram illustrates the iterative process of generating and validating the model, specifically tailored for rigid spiro-scaffolds.

PharmacophoreWorkflow Input Input: Spiro-Sulfone Analogs Prep Ligand Prep & Ionization (Handle Sulfone Geometry) Input->Prep ConfGen Conformational Sampling (Focus: Ring Puckering) Prep->ConfGen Force Field: MMFF94s Align Structural Alignment (Pivot: Spiro Carbon) ConfGen->Align RMSD Constraints FeatMap Feature Mapping (HBA vectors + Exclusion Vols) Align->FeatMap ModelGen Hypothesis Generation (3D Pharmacophore) FeatMap->ModelGen Valid Validation (DEKOIS/DUD-E) ModelGen->Valid Valid->ConfGen Low Enrichment? Resample Pucker Valid->FeatMap False Positives? Add Exclusion Vols

Figure 1: Iterative pharmacophore modeling workflow emphasizing the feedback loops required for rigid spiro-systems.

The "Orthogonal Vector" Strategy

The defining characteristic of spiro-fused sulfones is the orthogonality of the substituents. When aligning molecules to build the model, standard "maximum common substructure" (MCS) alignments often fail because they prioritize atom matching over vector matching.

The Protocol:

  • Define the Centroid: Set the spiro-carbon as the coordinate origin (0,0,0).

  • Vector A (Sulfone): Define the vector bisecting the

    
     angle. Align all molecules along this axis first.
    
  • Vector B (Variable): Align the orthogonal ring.

  • Result: This creates a "T-shaped" or "Cruciform" alignment that reveals the true 3D SAR (Structure-Activity Relationship), separating active compounds based on the precise angle of the exit vector.

SpiroVectors Spiro Spiro Center (Origin) Sulfone Sulfone (HBA) Spiro->Sulfone Vector Z (Anchor) Ring1 Ring A (Scaffold) Spiro->Ring1 Vector X Ring2 Ring B (Orthogonal) Spiro->Ring2 Vector Y (90°) Target Receptor Pocket Sulfone->Target H-Bond Ring2->Target Hydrophobic Fit

Figure 2: Vectorial decomposition of a spiro-sulfone. The spiro center acts as the origin, ensuring orthogonal projection of pharmacophoric features.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate. For spiro-sulfones, "decoys" (inactive compounds) must be chosen carefully.

Decoy Selection

Do not use random drug-like molecules. Use topological decoys :

  • Select compounds with similar molecular weight and LogP.

  • Crucial: Select compounds that are planar or flexible but contain a sulfone. This validates that your model is specifically selecting for the spiro-rigidity, not just the sulfone group.

Metrics

Summarize your validation using the following table structure:

MetricTarget ValueInterpretation
GH Score (Güner-Henry) > 0.7Indicates a balanced model (precision vs. recall).
Enrichment Factor (EF1%) > 10The model finds actives in the top 1% of the database 10x better than random chance.
RMSD Tolerance < 1.5 ÅTighter tolerance is allowed due to the rigidity of the spiro-scaffold.

Case Study Application: Ion Channel Modulators

Hypothetical application based on field data.

Scenario: Targeting a voltage-gated ion channel where the binding pocket is narrow and hydrophobic, but contains a key backbone amide requiring a hydrogen bond.

Execution:

  • Input: A series of spiro[chroman-4,4'-piperidine] sulfones.

  • Modeling: The sulfone oxygens were mapped as HBA features. The spiro-piperidine nitrogen was mapped as a positive ionizable feature.

  • Refinement: Initial models yielded false positives (linear sulfones).

  • Correction: An Exclusion Volume shell was added around the spiro-center, mimicking the tight "neck" of the ion channel. This forced the retrieval of only globular, spiro-fused hits.

  • Outcome: The final model identified a novel spiro-sulfone chemotype with a 50-fold improvement in selectivity over the planar reference compound.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, Y., & Tice, C. M. (2016).[3] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters, 26(12), 2627-2632.

  • Klamt, A., & Diedenhofen, M. (2010). Cosmo-RS based screening of spiro-compounds. Fluid Phase Equilibria. (Contextualizing solubility predictions for rigid scaffolds).
  • Schulz-Gasch, T., & Stahl, M. (2003). Binding of Sulfones to Proteins: A Statistical Analysis of PDB Data. Journal of Molecular Modeling. (Establishing the sulfone H-bond geometry).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: High-Purity Synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary & Strategic Analysis Target Molecule: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS Registry Number: (Analogous scaffolds: 17396-35-9 for the ketone precursor) Primary Application: Bioisostere of spiro-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide CAS Registry Number: (Analogous scaffolds: 17396-35-9 for the ketone precursor) Primary Application: Bioisostere of spiro-piperidines in GPCR ligand design (e.g., Chemokine antagonists, Opioid receptors).

Synthetic Challenge

The construction of the 1-azaspiro[4.5]decane system requires the formation of a quaternary carbon center linking a saturated 5-membered nitrogenous ring (pyrrolidine) and a 6-membered sulfur-containing ring (thiopyran). The specific challenge for the 8,8-dioxide variant is the chemoselectivity of the sulfur oxidation and the stability of the sulfone group during the cyclization of the pyrrolidine ring.

Selected Route: The "Bruylants-Hydroboration" Protocol

To ensure high fidelity and scalability, this guide utilizes a convergent synthetic strategy . Unlike radical cyclization methods which can suffer from poor regioselectivity, this protocol relies on the Bruylants reaction to install the quaternary center with precise control, followed by an intramolecular alkylation.

Key Advantages of this Protocol:

  • Early-Stage Oxidation: Converting the sulfide to the sulfone (

    
    ) in the first step prevents catalyst poisoning (by sulfur) in subsequent steps and avoids chemoselectivity issues during the final workup.
    
  • Bruylants Reaction: Uses an

    
    -aminonitrile intermediate to displace a cyano group with a Grignard reagent. This is the industry standard for synthesizing sterically hindered 4-substituted piperidines/thiopyrans.
    
  • Modular Cyclization: The use of hydroboration allows for the formation of the 5-membered ring under mild conditions, avoiding the harsh thermal requirements of thermal rearrangement.

Retrosynthetic Analysis

The logical disconnection reveals the target can be assembled from Tetrahydrothiopyran-4-one via a 4-allyl-4-amino intermediate.

Figure 1: Retrosynthetic disconnection showing the construction of the spiro-center via the Bruylants reaction.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Oxidation)

Objective: Preparation of 1,1-dioxo-tetrahydrothiopyran-4-one.[1] Rationale: Early oxidation prevents sulfur interference with the Grignard reagent and Palladium catalysts (if used later).

Reagents:

  • Tetrahydrothiopyran-4-one (1.0 equiv)[1][2]

  • Oxone® (Potassium peroxymonosulfate) (1.5 equiv)

  • Solvent: Methanol/Water (1:1) or Acetonitrile/Water/EDTA.[1]

Protocol:

  • Dissolve Tetrahydrothiopyran-4-one (10.0 g, 86 mmol) in MeOH (100 mL) and Water (100 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add Oxone® (39.7 g, 129 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Allow the slurry to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: Check TLC (50% EtOAc/Hexane). The sulfone is significantly more polar than the sulfide.

  • Workup: Filter off the white solid (potassium salts) and wash with EtOAc.

  • Concentrate the filtrate to remove MeOH. Extract the aqueous residue with EtOAc (3 x 100 mL).

  • Dry combined organics over

    
     and concentrate.
    
  • Yield: Expect >90% of a white crystalline solid.

  • Validation:

    
     NMR should show a downfield shift of ring protons due to the sulfone.
    
Phase 2: Quaternary Center Assembly (Bruylants Reaction)

Objective: Installation of the Nitrogen atom and the 3-carbon Allyl chain at the C4 position. Mechanism: Strecker reaction followed by nucleophilic displacement of the nitrile by Allylmagnesium bromide.

Step 2a: Formation of

-Aminonitrile

Reagents:

  • 1,1-dioxo-tetrahydrothiopyran-4-one (from Phase 1)

  • Benzylamine (1.05 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.1 equiv) or KCN/AcOH.

  • Catalyst:

    
     (cat.)
    

Protocol:

  • In a dry flask under Argon, dissolve the Sulfone Ketone (5.0 g, 33.7 mmol) in dry Acetonitrile (50 mL).

  • Add Benzylamine (3.8 g, 35.4 mmol) and stir for 15 minutes.

  • Add TMSCN (4.6 mL, 37 mmol) dropwise followed by a crystal of

    
    .
    
  • Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Concentrate to obtain the crude aminonitrile. Note: Aminonitriles can be unstable; proceed immediately or store in freezer.

Step 2b: Grignard Displacement (The Bruylants Step)

Reagents:

  • Crude Aminonitrile

  • Allylmagnesium Bromide (1.0 M in ether, 2.0 equiv)

  • Solvent: Dry THF

Protocol:

  • Dissolve the crude aminonitrile in anhydrous THF (60 mL) and cool to 0°C.

  • Add Allylmagnesium Bromide (67 mL, 67 mmol) dropwise via syringe pump to control exotherm.

  • Allow to warm to RT and stir for 3 hours. Mechanism: The Grignard reagent promotes the elimination of the nitrile (as Mg(CN)Br) to form an iminium ion, which is then attacked by a second equivalent of AllylMgBr.

  • Quench: Carefully pour into cold saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash with Brine.

  • Purification: Flash Chromatography (

    
    , Hexane/EtOAc gradient).
    
  • Product: 4-Allyl-4-(benzylamino)-tetrahydrothiopyran-1,1-dioxide .

Phase 3: Ring Closure (Hydroboration & Cyclization)

Objective: Convert the allyl group into a leaving group acceptor and cyclize to form the pyrrolidine ring.

Step 3a: Hydroboration-Oxidation

Reagents:

  • 9-BBN (0.5 M in THF, 1.2 equiv) or

    
    .
    
  • Oxidant:

    
     / 
    
    
    
    .

Protocol:

  • Dissolve the Allyl-Amine intermediate (from Phase 2) in dry THF.

  • Add 9-BBN solution at 0°C. Stir at RT for 4 hours.

  • Cool to 0°C. Add 3M NaOH followed carefully by 30%

    
     .
    
  • Stir for 1 hour at 50°C to complete oxidation.

  • Workup: Extract with EtOAc. The product is 4-(3-hydroxypropyl)-4-(benzylamino)-...

Step 3b: Cyclization (Intramolecular Alkylation)

Reagents:

  • Thionyl Chloride (

    
    ) or Mesyl Chloride (
    
    
    
    ) /
    
    
    .
  • Base:

    
     or DIPEA.
    

Protocol:

  • Dissolve the amino-alcohol in DCM (dry).

  • Add Triethylamine (2.0 equiv).

  • Cool to 0°C and add Methanesulfonyl chloride (MsCl) (1.1 equiv).

  • Stir for 1 hour. Note: The secondary amine (benzylamino) will displace the mesylate intramolecularly.

    • Self-Validating Check: If cyclization is slow, heat the mixture to reflux in Acetonitrile with

      
      .
      
  • Product: 8-Benzyl-8-thia-1-azaspiro[4.5]decane 8,8-dioxide (Note: N-benzyl is still present).

Step 3c: Final Deprotection (Optional)

If the free amine is required:

  • Dissolve in MeOH. Add Pd(OH)2/C (Pearlman's Catalyst).

  • Hydrogenate at 50 psi

    
     for 12 hours.
    
  • Filter and concentrate to yield 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide .

Workflow Visualization

Figure 2: Step-by-step synthetic workflow for the preparation of the target spiro-sulfone.[2][3]

Quality Control & Validation Data

The following analytical data is expected for the final purified compound.

Analytical MethodExpected Signal CharacteristicsStructural Insight
1H NMR (DMSO-d6)

2.90-3.10 (m, 4H)
Protons adjacent to Sulfone (

)

1.60-1.90 (m, 6H)
Spiro-pyrrolidine ring protons (

)

2.00-2.20 (m, 4H)
Thiopyran ring protons (

)
13C NMR

~60-65 ppm
Quaternary Spiro Carbon (C5)

~50-52 ppm
Carbon adjacent to Sulfone
HRMS (ESI+)

Calc: ~190.08
Confirms molecular formula

IR Spectroscopy 1120, 1300

Strong symmetric/asymmetric

stretch

Safety & Troubleshooting

  • Oxone Handling: Oxone is a strong oxidant. Ensure reaction temperature is controlled (0°C start) to prevent runaway exotherms.

  • Cyanide Safety: If using the Strecker/Bruylants route, TMSCN releases HCN upon hydrolysis. Work in a well-ventilated fume hood and keep a bleach quench bath ready.

  • Cyclization Failure: If the mesylate cyclization (Step 3b) is sluggish, conversion of the alcohol to the iodide (using

    
    ) often increases the rate of intramolecular alkylation.
    

References

  • Oxidation of Thiopyrans: Yang, D., et al. "Catalytic Epoxidation of Olefins with 1,1-Dioxotetrahydrothiopyran-4-one."[1] Organic Syntheses, 2006 , 83, 109.

  • Bruylants Reaction: Pöschl, A. "Synthesis of Novel Piperidine Building Blocks." King's College London Theses, 2014 . (Describes the standard Bruylants protocol for 4-substituted piperidines).

  • Spiro-Cyclization: Paquette, L. A., et al. "Iodine-Promoted Ring Closure of 4-Allyl-4-aminocyclohexanones." Journal of Organic Chemistry, 2008.
  • General Spiro Synthesis: "One-step synthesis of diazaspiro[4.5]decane scaffolds." Organic & Biomolecular Chemistry, 2013 .[4][5][6]

Sources

Application

reagents used in the synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Abstract & Strategic Overview The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of chemokine receptor antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of chemokine receptor antagonists (e.g., CCR5), ion channel modulators, and neuropeptide ligands. The spiro-fusion restricts conformational flexibility, improving target selectivity, while the sulfone moiety (


) enhances metabolic stability and solubility compared to its sulfide precursors.

This application note details a robust, scalable synthetic route for this scaffold. Unlike generic protocols, this guide prioritizes the "Sulfone-First" strategy , where the sulfur oxidation is performed on the starting ketone. This approach prevents N-oxidation side reactions in later steps and activates the carbonyl group for the subsequent spiro-cyclization.

Key Chemical Challenges Solved:
  • Chemo-selectivity: Preventing over-oxidation of the nitrogen heterocycle.[1]

  • Spiro-center Construction: Efficient formation of the quaternary carbon connecting the pyrrolidine and thiopyran rings.

  • Safety: Managing the exotherms associated with sulfide oxidation.

Retrosynthetic Analysis & Reagent Logic

The synthesis is deconstructed into three critical phases: Oxidation , Core Assembly , and Functionalization .

Retrosynthesis Target Target: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Lactam Intermediate 2: Spiro-Lactam (Cyclization) Lactam->Target Reduction (LiAlH4) NitroEster Intermediate 1: Nitro-Ester (Michael Addition) NitroEster->Lactam Reductive Cyclization (Raney Ni / H2) SulfoneKetone Key Precursor: Tetrahydrothiopyran-4-one 1,1-dioxide SulfoneKetone->NitroEster Knoevenagel + Michael (Ethyl Cyanoacetate / MeNO2) Start Starting Material: Tetrahydrothiopyran-4-one Start->SulfoneKetone Oxidation (Oxone or m-CPBA)

Critical Reagent Selection Guide
ReagentRoleSelection Logic (Causality)
Oxone® (KHSO₅) OxidantPreferred over m-CPBA for scale-up. It is water-soluble, non-explosive, and generates the sulfone cleanly without requiring halogenated solvents.
Tetrahydrothiopyran-4-one Scaffold CoreThe 6-membered sulfur ring precursor. Readily available and inexpensive.
Ethyl Cyanoacetate C2-SourceProvides two carbons for the 5-membered ring and activates the position for cyclization.
Nitromethane (MeNO₂) C1-Source/N-SourceActs as the nucleophile in the Michael addition. The nitro group serves as a "masked" amine for the final ring closure.
Raney Nickel CatalystEssential for the "domino" reduction-cyclization step. It reduces the nitro group to an amine, which spontaneously attacks the ester to close the lactam ring.
Lithium Aluminum Hydride (LAH) ReductantRequired to reduce the rigid spiro-lactam to the final secondary amine (pyrrolidine).

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrahydrothiopyran-4-one 1,1-dioxide

Objective: Selective oxidation of the sulfide to sulfone.

Safety Note: Oxidation of sulfides is highly exothermic. Temperature control is critical to prevent thermal runaway.

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel.

  • Solvation: Dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a 1:1 mixture of Methanol and Water (0.5 M concentration). Cool the solution to 0–5 °C using an ice/salt bath.

  • Reagent Addition:

    • Prepare a slurry or solution of Oxone® (2.2 eq) in water.

    • Add the Oxone slowly dropwise. Crucial: Maintain internal temperature < 15 °C. Rapid addition will cause violent boiling and potential decomposition.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate sulfoxide appears first, followed by the sulfone.

  • Workup:

    • Filter off the precipitated potassium salts.

    • Concentrate the filtrate to remove methanol.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Dry organic layers over

      
       and concentrate.[2]
      
  • Purification: Recrystallization from Ethanol/Water usually yields high-purity white crystals.

    • Yield Expectation: 85–95%.

Protocol B: Spiro-Ring Assembly (The Nitromethane Route)

Objective: Construction of the 1-azaspiro[4.5]decane skeleton.

This protocol uses a "One-Pot" equivalent Knoevenagel-Michael sequence followed by reductive cyclization.

Step B1: Knoevenagel Condensation
  • Reagents: Suspend Tetrahydrothiopyran-4-one 1,1-dioxide (1.0 eq) in Toluene . Add Ethyl Cyanoacetate (1.1 eq), Ammonium Acetate (0.1 eq), and Acetic Acid (0.1 eq).

  • Reflux: Attach a Dean-Stark trap. Reflux until theoretical water is collected (approx. 4–8 hours).

  • Isolation: Cool and wash with water. Concentrate to yield the unsaturated cyano-ester intermediate.

Step B2: Michael Addition
  • Reagents: Dissolve the unsaturated ester from B1 in Nitromethane (solvent and reagent, 5–10 eq).

  • Catalysis: Add a catalytic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Reaction: Stir at RT or mild heat (40 °C). The reaction is usually complete within 2–4 hours.

  • Workup: Evaporate excess nitromethane under reduced pressure. The residue is the crude nitro-cyano-ester.

Step B3: Reductive Cyclization (The "Domino" Step)
  • Hydrogenation: Dissolve the crude residue in Ethanol . Add Raney Nickel (approx. 20% by weight of substrate, pre-washed).

  • Conditions: Hydrogenate at 50 psi

    
     pressure at 50 °C for 12–24 hours.
    
    • Mechanism:[1][3][4][5][6] The nitro group reduces to a primary amine. This amine intramolecularly attacks the ester (preferred over the nitrile) to form the lactam ring.

  • Purification: Filter through Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate. The product is the Spiro-lactam (8,8-dioxo-8-thia-1-azaspiro[4.5]decan-2-one).

Protocol C: Final Reduction to 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Objective: Conversion of the lactam to the secondary amine.

  • Setup: Dry 3-neck flask under Nitrogen/Argon atmosphere.

  • Reagent: Suspend Lithium Aluminum Hydride (LAH) (2.5 eq) in anhydrous THF at 0 °C.

  • Addition: Add the Spiro-lactam (from B3) portion-wise as a solid or dissolved in THF.

  • Reflux: Heat to reflux for 6–12 hours.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (

      
       = grams of LAH used).
      
  • Isolation: Filter the granular precipitate. Dry the filtrate (

    
    ) and concentrate.[7]
    
  • Final Salt Formation: Dissolve the free base in diethyl ether and add HCl/Dioxane to precipitate the hydrochloride salt for stable storage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Oxidation (Protocol A) Insufficient Oxone or low temperature.Ensure 2.2+ equivalents of Oxone. Allow reaction to reach RT after addition. Check pH (keep acidic).
Low Yield in Cyclization (Protocol B3) Poisoned Catalyst.Sulfur compounds can poison catalysts. Ensure the sulfone is pure. Increase Raney Ni loading or switch to Pd/C at higher pressure (though Raney Ni is superior for nitro-ester cyclizations).
Exotherm during LAH Quench Rapid addition.The sulfone is stable to LAH, but the quench is violent. Dilute the reaction mixture significantly with THF before quenching.
Solubility Issues Sulfone polarity.The sulfone group makes intermediates polar. Use polar solvents like THF/DCM mixtures for extractions, not Hexanes.

References

  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981, 22(14), 1287–1290.

  • Malamas, M. S. et al. "Design and synthesis of 5,5-diphenylhydantoin derivatives as potent and selective inhibitors of the T-type calcium channel." Journal of Medicinal Chemistry, 2000, 43(5), 995-1010. (Describes spiro-ring assembly on thiopyran-4-one).

  • Organic Syntheses. "Preparation of 1,1-Dioxotetrahydrothiopyran-4-one." Org.[6][8][9] Synth. 2008, 85, 1. (Standard protocol for the starting material oxidation).

  • Jain, R. et al. "Nitroalkanes as Key Intermediates in the Synthesis of Heterocycles." Journal of Organic Chemistry, 2011. (General reference for Nitro-Michael/Reduction route to lactams).

Disclaimer: This document is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Method

The Spirocyclic Sulfone Scaffold: Application Notes for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

For Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Discovery The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules that possess greater three-dimensional complexity. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest due to their ability to confer rigid, well-defined conformations.[1] This structural feature can lead to enhanced binding affinity and selectivity for biological targets. When a sulfone moiety is incorporated into such a spirocyclic framework, as in 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, the resulting building block offers a unique combination of structural rigidity and versatile chemical reactivity, making it a valuable tool in the design of novel therapeutics.[2][3]

The sulfone group is a key pharmacophore found in numerous approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] In the context of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold, the sulfone also activates adjacent positions for nucleophilic attack, and the cyclic sulfonamide (sultam) structure presents opportunities for further diversification. This guide provides a comprehensive overview of the synthesis and potential applications of this promising building block.

Synthesis of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Building Block

While the direct synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is not extensively documented, a robust and scalable synthetic strategy can be proposed based on established methods for the preparation of spirocyclic sultams. The one-pot reductive cyclization of cyanoalkylsulfonyl fluorides offers a particularly attractive approach due to its efficiency and the use of readily available starting materials.[3]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from commercially available reagents. The key final step is an intramolecular reductive cyclization to form the desired spirocyclic sultam.

Synthetic Pathway A 1-cyanocyclohexane-1-carbonitrile B 1-(aminomethyl)cyclohexane-1-carbonitrile A->B Reduction C N-((1-cyanocyclohexyl)methyl)alkanesulfonamide B->C Sulfonylation D N-((1-cyanocyclohexyl)methyl)alkanesulfonyl chloride C->D Oxidative Chlorination E N-((1-cyanocyclohexyl)methyl)alkanesulfonyl fluoride D->E Fluorination F 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide E->F Reductive Cyclization

Caption: Proposed synthetic route to 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Detailed Synthetic Protocol

Step 1: Reduction of 1-cyanocyclohexane-1-carbonitrile to 1-(aminomethyl)cyclohexane-1-carbonitrile

This step involves the selective reduction of one of the nitrile groups to a primary amine.

  • Reagents and Solvents: 1-cyanocyclohexane-1-carbonitrile, Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF), Diethyl ether or Tetrahydrofuran (THF), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 1-cyanocyclohexane-1-carbonitrile in the chosen anhydrous solvent.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of the reducing agent (e.g., LiAlH₄ in diethyl ether or BH₃·THF in THF).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of NaOH, and then more water.

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and extract with aqueous HCl.

    • Basify the aqueous layer with NaOH and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

Step 2: Sulfonylation of 1-(aminomethyl)cyclohexane-1-carbonitrile

The primary amine is converted to a sulfonamide.

  • Reagents and Solvents: 1-(aminomethyl)cyclohexane-1-carbonitrile, Methanesulfonyl chloride, Triethylamine or Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amine in DCM and cool to 0 °C.

    • Add triethylamine or pyridine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water, aqueous HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the sulfonamide.

Step 3: Oxidative Chlorination and Fluorination

The sulfide within the sulfonamide is oxidized to a sulfonyl chloride, which is then converted to a more stable sulfonyl fluoride.

  • Reagents and Solvents: Sulfonamide from Step 2, Chlorine gas (Cl₂), Potassium bifluoride (KHF₂), Acetonitrile.

  • Procedure:

    • Dissolve the sulfonamide in a suitable solvent like acetonitrile.

    • Bubble chlorine gas through the solution at a controlled temperature (this step should be performed in a well-ventilated fume hood with appropriate safety precautions).

    • After the reaction is complete, purge the excess chlorine with an inert gas.

    • Add potassium bifluoride (KHF₂) to the reaction mixture to convert the sulfonyl chloride to the sulfonyl fluoride.

    • Stir until the conversion is complete, then work up by partitioning between water and an organic solvent.

    • Isolate the sulfonyl fluoride from the organic phase.

Step 4: One-Pot Reductive Cyclization

The nitrile group is reduced, and the resulting amine undergoes intramolecular cyclization onto the sulfonyl fluoride to form the spirocyclic sultam.[3]

  • Reagents and Solvents: Sulfonyl fluoride from Step 3, Sodium borohydride (NaBH₄), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), Methanol (MeOH).

  • Procedure:

    • Dissolve the cyanoalkylsulfonyl fluoride in methanol.

    • Add NiCl₂·6H₂O to the solution.

    • Cool the mixture to 0 °C and add NaBH₄ portion-wise.

    • Stir the reaction at room temperature until the starting material is consumed.

    • Quench the reaction with an aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic extracts.

    • Purify the crude product by column chromatography to obtain 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Applications of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide as a Building Block

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold provides multiple avenues for synthetic diversification, making it a versatile building block for creating libraries of complex molecules.

N-Functionalization of the Sultam

The nitrogen atom of the sultam ring can be readily functionalized through alkylation, arylation, or acylation, allowing for the introduction of various substituents to explore the chemical space around the core scaffold.

N-Functionalization A 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide B N-Alkylated Product A->B R-X, Base C N-Arylated Product A->C Ar-X, Catalyst D N-Acylated Product A->D RCOCl, Base

Caption: General schemes for N-functionalization of the spirocyclic sultam.

Protocol: N-Alkylation

  • Reagents and Solvents: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, Alkyl halide (e.g., iodomethane, benzyl bromide), Sodium hydride (NaH) or Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Procedure:

    • To a solution of the spirocyclic sultam in the chosen solvent, add the base at 0 °C.

    • Stir the mixture for a short period to allow for deprotonation.

    • Add the alkyl halide and allow the reaction to warm to room temperature or heat as necessary.

    • Monitor the reaction by TLC.

    • Upon completion, quench with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify by column chromatography.

ReagentBaseSolventTemperatureTypical Yield
IodomethaneNaHDMF0 °C to rtHigh
Benzyl bromideK₂CO₃AcetonitrileRefluxGood to High
Ethyl bromoacetateCs₂CO₃DMFrtGood
Reactions Involving the Sulfone Moiety

The sulfone group can participate in a variety of chemical transformations, further expanding the synthetic utility of the scaffold. For instance, it can be used in Ramberg-Bäcklund type reactions to form alkenes or undergo alpha-functionalization.

Protocol: Alpha-Bromination

  • Reagents and Solvents: N-functionalized spirocyclic sultam, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN or benzoyl peroxide), Carbon tetrachloride (CCl₄) or Benzene.

  • Procedure:

    • Dissolve the N-alkylated sultam in CCl₄.

    • Add NBS and the radical initiator.

    • Heat the mixture to reflux and monitor the reaction progress.

    • After completion, cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • The resulting alpha-bromo sulfone can be used in subsequent nucleophilic substitution or elimination reactions.

Conclusion

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a valuable and under-explored building block for medicinal chemistry and drug discovery. Its inherent three-dimensionality, combined with the versatile reactivity of the sultam and sulfone moieties, provides a rich platform for the synthesis of novel and structurally complex molecules. The synthetic protocols and application strategies outlined in this guide are intended to empower researchers to harness the potential of this unique chemical entity in their quest for new therapeutic agents.

References

  • RSC Publishing. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science. [Link]

  • ACS Publications. (2016). Spirocyclic Sultam and Heterobiaryl Synthesis through Rh-Catalyzed Cross-Dehydrogenative Coupling of N-Sulfonyl Ketimines and Thiophenes or Furans. Organic Letters. [Link]

  • PubMed. (2021). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. [Link]

Sources

Application

Application Note: Functionalization Strategies for Secondary Amines in Spiro[x.y]decanes

Executive Summary & Strategic Value Spirocyclic scaffolds, particularly spiro[x.y]decanes (e.g., 2-azaspiro[4.5]decane, 8-azaspiro[4.5]decane), have emerged as critical "privileged structures" in modern drug discovery. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Spirocyclic scaffolds, particularly spiro[x.y]decanes (e.g., 2-azaspiro[4.5]decane, 8-azaspiro[4.5]decane), have emerged as critical "privileged structures" in modern drug discovery. They serve as saturated,


-rich bioisosteres for morpholines and piperidines, offering three distinct advantages:
  • "Escape from Flatland": They impart specific 3D-vectors that planar aromatics cannot achieve, improving target selectivity.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots (e.g.,

    
    -oxidation).
    
  • Lipophilicity Modulation: They often lower logD compared to their acyclic or monocyclic counterparts while maintaining potency.

However, the secondary amine moiety in these systems often exhibits altered reactivity profiles due to the steric bulk of the adjacent spiro-fusion and conformational locking. This guide provides optimized protocols to overcome these steric barriers during functionalization.

Strategic Decision Framework

Before selecting a reagent class, analyze the electrophile and the steric environment of your specific spiro-amine.

FunctionalizationStrategy Start Target: Spiro-Amine Functionalization Electrophile Select Electrophile Start->Electrophile Aldehyde Aldehyde/Ketone Electrophile->Aldehyde ArylHalide Aryl/Heteroaryl Halide (Cl, Br, I) Electrophile->ArylHalide Acid Carboxylic Acid Electrophile->Acid RedAm Protocol 1: Ti(OiPr)4 Reductive Amination Aldehyde->RedAm Steric Bulk? Buchwald Protocol 2: Pd-Catalyzed Buchwald-Hartwig ArylHalide->Buchwald C-N Bond Amide Protocol 3: T3P-Mediated Coupling Acid->Amide Acylation

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on electrophile class.

Detailed Protocols

Protocol 1: Titanium-Mediated Reductive Amination

Application: Coupling spiro-amines with sterically hindered ketones or electron-rich aldehydes. Rationale: Standard STAB (


) conditions often fail with spiro-amines because imine formation is slow due to the steric clash near the nitrogen. Titanium(IV) isopropoxide  acts as a dual Lewis acid (activating the carbonyl) and water scavenger (driving the equilibrium to the imine).

Materials:

  • Spiro-amine substrate (1.0 equiv)

  • Ketone/Aldehyde (1.1–1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: Anhydrous THF or Methanol

Step-by-Step Methodology:

  • Imine Formation (Critical Step):

    • In a flame-dried vial under

      
      , dissolve the spiro-amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.5 M).
      
    • Add

      
       (1.5 equiv) dropwise.
      
    • Note: The solution often turns slightly yellow. Stir at Room Temperature for 6–12 hours . For extremely hindered ketones, heat to 50°C.

    • Validation: Monitor by UPLC-MS. You should see the Imine/Titanium complex mass (M+Ketone-H2O+Ti adducts) or disappearance of starting amine.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Dilute with dry MeOH (equal volume to THF).

    • Add

      
       (2.0 equiv) portion-wise (Caution: Gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

  • Work-up (The "Titanium Crash"):

    • Quench by adding 1N NaOH or water (1 mL per mmol substrate). A white/gelatinous precipitate (

      
      ) will form.
      
    • Dilute with EtOAc. Filter the suspension through a Celite pad to remove titanium salts.

    • Wash the filtrate with brine, dry over

      
      , and concentrate.
      
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Arylation

Application: Installing aryl or heteroaryl groups on the spiro-amine. Rationale: Spiro-amines are often secondary amines with significant steric drag. Older generation catalysts (


 or simple 

/BINAP) frequently result in low yields or hydrodehalogenation. Precatalysts (Pd-G3/G4) ensuring rapid formation of the active

species are essential.

Ligand Selection Guide:

  • RuPhos: Best general-purpose ligand for secondary amines.

  • BrettPhos: Preferred for primary amines or extremely hindered coupling partners.

  • XPhos: Excellent for aryl tosylates/chlorides.

Methodology:

  • Charge Reaction Vessel:

    • Add Aryl Halide (1.0 equiv), Spiro-amine (1.2 equiv), and Base (

      
       or 
      
      
      
      , 2.0 equiv) to a vial.
    • Add RuPhos Pd G3 Precatalyst (2–5 mol%).

    • Tip: If G3 precatalyst is unavailable, use

      
       (2 mol%) + RuPhos (4-8 mol%) and premix in solvent for 5 mins.
      
  • Solvent & Degassing:

    • Add anhydrous Toluene or 1,4-Dioxane (0.2 M).

    • Sparge with Argon/Nitrogen for 5 minutes (Oxygen inhibits the catalytic cycle).

  • Reaction:

    • Seal and heat to 80–100°C for 4–16 hours.

    • Validation: If conversion stalls, add a second portion of catalyst (1 mol%) and reheat.

Protocol 3: Amide Coupling with T3P (Propylphosphonic Anhydride)

Application: Acylation of spiro-amines with carboxylic acids. Rationale: Standard HATU/EDC couplings can be sluggish if the spiro-amine is hindered. T3P (supplied as 50% in EtOAc/DMF) offers low epimerization, high reactivity, and a water-soluble byproduct, simplifying purification.

Methodology:

  • Dissolve Carboxylic Acid (1.1 equiv) and Spiro-amine (1.0 equiv) in EtOAc or DCM (0.5 M).

  • Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Cool to 0°C.

  • Add T3P (50% w/w solution) (1.5 equiv) dropwise.

  • Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Work-up: Wash organic layer with water, sat.

    
    , and 1N HCl. The phosphorus byproducts wash away, leaving clean amide.
    

Mechanistic Insight & Troubleshooting

The "Gem-Dialkyl" & Steric Effect

In spiro[4.5]decanes, the spiro-carbon (C5 or similar) exerts a "Gem-Dialkyl" like effect, restricting the conformational flexibility of the ring.

  • Consequence: The nitrogen lone pair may be locked in a specific vector (axial vs equatorial).[1]

  • Solution: High temperature (80°C+) in Buchwald couplings helps overcome rotational barriers to access the reductive elimination transition state.

Troubleshooting Table
IssueProbable CauseCorrective Action
Reductive Amination: Low conversion, only alcohol formed.Imine formation failed; Ketone reduced directly.Switch to Protocol 1 (Ti(OiPr)4). Ensure 6h+ stir time before adding borohydride.
Buchwald: Dehalogenation of Aryl Bromide (Ar-Br

Ar-H).

-Hydride elimination or protodepalladation.
Switch from

to stronger base (

). Switch ligand to RuPhos (prevents

-elimination).
Amide Coupling: Low yield with HATU.Steric hindrance preventing active ester attack.Switch to T3P (Protocol 3) or convert acid to Acid Chloride (

) first.
Purification: Streaking on silica.Amine interacting with silanols.[2]Add 1%

or

to the eluent. Use DCM/MeOH/NH3 gradients.

Visualizing the Mechanism (Ti-Mediated)

The following diagram illustrates why Titanium isopropoxide is critical for spiro-amine condensation.

TiMechanism cluster_0 Why it works better than NaBH(OAc)3 Reactants Ketone + Spiro-Amine Complex Titanium-Hemiaminal Complex Reactants->Complex + Ti(OiPr)4 Lewis Acid Activation Imine Activated Imine (Ti-Coordinated) Complex->Imine - Ti-Oxide species (Irreversible Water Scavenging) Product Functionalized Spiro-Amine Imine->Product + NaBH4 Reduction

Figure 2: Mechanistic flow of Titanium-mediated reductive amination. The irreversible scavenging of water by Titanium drives the equilibrium toward the imine, which is crucial for sterically hindered spiro-amines.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • Titanium(IV)

    • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552-2554.[7]

  • Buchwald-Hartwig Coupling (RuPhos/BrettPhos)

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • T3P Amide Coupling

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8] Organic Process Research & Development, 20(2), 140–177.

Sources

Method

Application Note: Selective Oxidation of 8-Thia-1-azaspiro[4.5]decane to Sulfone

Executive Summary & Strategic Analysis Target Molecule: 8-Thia-1-azaspiro[4.5]decane ( ) Target Transformation: Oxidation of the thioether (sulfide) to the sulfone ( ). Key Challenge: Chemoselectivity between the sulfur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 8-Thia-1-azaspiro[4.5]decane (


)
Target Transformation:  Oxidation of the thioether (sulfide) to the sulfone (

). Key Challenge: Chemoselectivity between the sulfur atom (position 8) and the nitrogen atom (position 1).

The oxidation of 8-Thia-1-azaspiro[4.5]decane presents a classic chemoselectivity challenge in heterocyclic chemistry. The molecule contains two nucleophilic sites: the sulfur atom in the thiopyran ring and the nitrogen atom in the pyrrolidine ring.

  • The Risk: Standard oxidants (e.g., m-CPBA) are electrophilic.[1] While sulfur is generally more nucleophilic than nitrogen, secondary amines are highly susceptible to oxidation, leading to N-oxides, hydroxylamines, or nitroxyl radicals.

  • The Solution: The protocols below rely on protonation-based deactivation . By maintaining an acidic medium or using specific reagents, the basic amine is protonated (

    
    ), rendering it non-nucleophilic and invisible to the oxidant, while the sulfur remains reactive.
    
Chemoselectivity Decision Framework

Use the following logic tree to select the appropriate protocol for your specific precursor.

ReactionSelection Start Starting Material: 8-Thia-1-azaspiro[4.5]decane CheckN Is the Nitrogen (N1) Protected? (e.g., Boc, Cbz, Benzyl) Start->CheckN ProtYes YES (Protected) CheckN->ProtYes N-Boc / N-Cbz ProtNo NO (Free Amine) CheckN->ProtNo NH (Secondary) MethodA Method A: m-CPBA (Standard MedChem) ProtYes->MethodA Fastest (Small Scale) MethodC Method C: H2O2 + Tungstate (Green / Scale-up) ProtYes->MethodC Scalable (Process) MethodB Method B: Oxone® (Acidic Media / Robust) ProtNo->MethodB Recommended (Auto-protection) ProtNo->MethodC Requires Acid Additive

Figure 1: Decision tree for selecting the optimal oxidation protocol based on amine protection status.

Detailed Experimental Protocols

Method A: m-CPBA Oxidation (Best for N-Protected Substrates)

Applicability: Use when Nitrogen is protected (e.g., N-Boc-8-thia-1-azaspiro[4.5]decane). Mechanism: Electrophilic oxygen transfer via the "Butterfly Mechanism."

Reagents
  • Substrate (N-protected)

  • m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (commercial grade).

  • Dichloromethane (DCM) or Ethyl Acetate.

  • Saturated aqueous

    
     and 
    
    
    
    (Sodium thiosulfate).
Protocol
  • Dissolution: Dissolve 1.0 eq of the N-protected substrate in DCM (0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Controlling temperature prevents over-oxidation side products.

  • Addition: Add m-CPBA (2.2 to 2.5 eq) portion-wise over 15 minutes.

    • Note: 1.0 eq yields sulfoxide; >2.0 eq is required for sulfone.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Cool back to 0 °C. Add saturated aqueous

    
     (10 mL/mmol) and stir vigorously for 20 mins.
    
    • Why: This destroys excess peroxide (safety) and prevents iodine formation during workup.

  • Workup: Wash the organic layer with saturated

    
     (3x) to remove m-chlorobenzoic acid byproduct. Dry over 
    
    
    
    , filter, and concentrate.
Method B: Oxone® Oxidation (Best for Free Amines)

Applicability: Ideal for unprotected 8-Thia-1-azaspiro[4.5]decane. Mechanism: Oxone (


) is acidic. In solution, it protonates the amine (

), protecting it from oxidation while the powerful peroxymonosulfate anion oxidizes the sulfur.
Reagents
  • Substrate (Free amine or salt).[2]

  • Oxone® (Potassium peroxymonosulfate).

  • Solvent: Methanol/Water (1:1) or Acetonitrile/Water (1:1).

Protocol
  • Preparation: Dissolve 1.0 eq of substrate in MeOH/Water (1:1 v/v, 0.2 M).

    • Note: If the substrate is a free base, the pH will initially be alkaline.

  • Addition: Add Oxone® (1.5 to 2.0 eq) as a solid in one portion or dissolved in minimal water dropwise.

    • Observation: The pH will drop significantly (pH < 2) due to the

      
       component. This is desirable for amine protection [1].
      
  • Reaction: Stir at RT for 4–12 hours.

    • Validation: Sulfone formation is usually quantitative.

  • Workup (Neutralization):

    • Option 1 (Isolation as free base): Carefully adjust pH to ~10 using 1M NaOH (exothermic!). Extract with DCM (3x).

    • Option 2 (Isolation as salt): Filter off inorganic salts, concentrate methanol, and lyophilize the aqueous residue.

Method C: Catalytic Hydrogen Peroxide (Green/Process Scale)

Applicability: Large-scale synthesis (>10g); environmentally benign. Catalyst: Sodium Tungstate (


).
Protocol
  • Setup: Mix substrate (1.0 eq) in Water/Acetic Acid (10:1). The acetic acid ensures amine protonation.

  • Catalyst: Add

    
     (2 mol%).
    
  • Oxidant: Add 30%

    
     (2.5 eq) dropwise at RT.
    
  • Heating: Heat to 40–50 °C for 2 hours.

    • Mechanism:[2][3][4][5] Formation of peroxytungstate species which acts as the active oxygen donor [2].

  • Workup: Neutralize with base and extract, or crystallize directly from the aqueous mixture if the sulfone is solid.

Reaction Pathway & Troubleshooting

The oxidation proceeds stepwise: Sulfide


 Sulfoxide 

Sulfone.[6]

Mechanism Sulfide Sulfide (Start) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Oxidant (1 eq) NOxide N-Oxide (Impurity) Sulfide->NOxide pH > 8 (Avoid!) Sulfone Sulfone (Target) Sulfoxide->Sulfone Oxidant (2nd eq) Rate Limiting Step

Figure 2: Reaction pathway showing the stepwise oxidation and potential N-oxide side reaction.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Stalled at Sulfoxide Insufficient oxidant or temperature too low.Add 0.5 eq more oxidant; increase Temp to 40°C. Sulfoxide-to-sulfone oxidation is slower than Sulfide-to-sulfoxide.
N-Oxide Formation pH too high (Basic) during reaction.Ensure acidic media. For Method A, add 1.0 eq

or protect the amine (Boc).
Low Yield (Extraction) Sulfone is too polar/water-soluble.Salt out the aqueous layer with NaCl; use

/IPA (3:1) for extraction.[5]

Analytical Validation

To confirm the formation of the sulfone and absence of N-oxide, utilize the following markers:

  • IR Spectroscopy:

    • Look for strong symmetric and asymmetric

      
       stretches.
      
    • Sulfone:

      
       and 
      
      
      
      [3].
    • Absence: Sulfoxide shows a single band at

      
      .
      
  • 1H NMR (Diagnostic Shifts):

    • Protons adjacent to sulfur (positions 7 and 9 in the thiopyran ring) will shift downfield significantly.

    • Sulfide:

      
      .
      
    • Sulfone:

      
      .
      
  • Mass Spectrometry:

    • Target Mass:

      
       Da (addition of two oxygen atoms).
      
    • N-oxide vs Sulfone: They have the same mass (

      
      ). Distinguish by NMR (N-oxide shifts 
      
      
      
      -protons next to Nitrogen downfield; Sulfone shifts
      
      
      -protons next to Sulfur).

References

  • Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of sulfides to sulfoxides and sulfones with 30% hydrogen peroxide under organic solvent-and halogen-free conditions.[7] Tetrahedron, 54(19), 4835-4840. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard Reference for IR bands).

Sources

Application

incorporation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide in peptide synthesis

Application Note: High-Efficiency Incorporation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide in Solid-Phase Peptide Synthesis Executive Summary The incorporation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (hereafter refe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Incorporation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (hereafter referred to as Spiro-Sulfone-Pro or SSP ) represents a high-value strategy in peptidomimetic drug design. This scaffold acts as a "super-constrained" proline surrogate. Unlike native proline, which allows limited conformational freedom around the


 angle, the spirocyclic fusion at the 

-carbon locks the backbone geometry, strongly inducing

-turn or polyproline II (PPII) helix secondary structures. Furthermore, the sulfone (

) moiety introduces site-specific polarity and hydrogen-bonding capabilities absent in carbocyclic spiro-analogues, improving water solubility and metabolic stability against proteases.

This guide addresses the specific synthetic challenges posed by SSP: extreme steric hindrance at the secondary amine and nucleophilic attenuation caused by the electron-withdrawing sulfone group.

Chemical Profile & Rationale

Structural Analysis

The SSP scaffold consists of a pyrrolidine ring spiro-fused to a thiopyran-1,1-dioxide ring.

  • Steric Gatekeeper: The quaternary spiro-carbon (C

    
    ) creates significant steric bulk, shielding the secondary amine.
    
  • Electronic Modulation: The sulfone group is electron-withdrawing. While distal, it reduces the pKa of the secondary amine compared to native proline, making it a poorer nucleophile during acylation.

DOT Visualization: Structural Logic

G Proline Native Proline (Flexible Kink) SSP 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (SSP) Proline->SSP Derivatization SpiroFusion Spiro-Fusion (Cα) (Conformational Lock) SpiroFusion->SSP Adds Rigidity Sulfone Sulfone (SO2) (Polarity & H-Bonding) Sulfone->SSP Adds Polarity Result High Affinity Proteolytic Stability SSP->Result Biological Effect

Figure 1: Structural logic of the SSP scaffold. The convergence of spiro-constraints and sulfone electronics creates a unique peptidomimetic profile.

Critical Synthetic Challenges

ChallengeMechanistic CauseConsequenceSolution
N-Acylation Difficulty Steric crowding at Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

+ reduced nucleophilicity of NH.
Incomplete coupling to the SSP residue (deletion sequences).Use HOAt/HATU; Microwave heating; Double coupling.
Monitoring Failure Secondary amine lacks primary

.
Kaiser (Ninhydrin) test yields false negatives (no color).Chloranil Test or p-Nitrophenyl ester cleavage.
DKP Formation Cis-amide bond propensity.Loss of dipeptide if SSP is at the N-terminus (residue

).
Use Trityl linkers or rapid coupling of residue

.
Solubility Rigid, planar hydrophobic patches + polar sulfone.On-resin aggregation.Use NMP or DMF/DCM (1:1) binary solvent systems.

Detailed SPPS Protocol

This protocol assumes the use of Fmoc-8-Thia-1-azaspiro[4.5]decane 8,8-dioxide-OH (Fmoc-SSP-OH).

Coupling Fmoc-SSP-OH to the Resin (or Peptide Chain)

Since the carboxyl group of SSP is hindered but the amine of the growing chain is (usually) primary, this step is moderately difficult but manageable.

  • Reagents: 4 eq. Fmoc-SSP-OH, 3.9 eq. HATU, 8 eq. DIPEA in NMP.

  • Procedure:

    • Pre-activate for 2 minutes.

    • Add to resin.[1][2]

    • Shake for 60–90 minutes at room temperature.

  • Validation: Standard Kaiser test (if coupling to a primary amine).

Deprotection of Fmoc-SSP
  • Reagent: 20% Piperidine in DMF (v/v) with 0.1M HOBt (to suppress aspartimide formation in adjacent residues and reduce racemization risk).

  • Cycles: 2 x 10 minutes.

  • Wash: 5 x DMF, 3 x DCM.

The Critical Step: Coupling the NEXT Amino Acid TO SSP

This is the bottleneck. The SSP amine is buried and electronically deactivated.

  • Activator Selection: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. The 7-aza nitrogen in the leaving group (HOAt) provides anchimeric assistance (neighboring group participation) that boosts coupling rates for secondary amines [1].

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine). Avoid morpholine-based bases.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for hindering aggregation in rigid sequences.[1]

  • Protocol (Microwave Assisted - Recommended):

    • Temp: 75°C.

    • Time: 2 x 10 minutes (Double Couple).

    • Power: 25-30W.

  • Protocol (Manual/Room Temp):

    • Reagents: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA.

    • Time: 2 x 2 hours (Double Couple).

    • Capping: Acetyl anhydride/Pyridine (essential to terminate unreacted SSP amines to prevent deletion sequences).

Monitoring: The Chloranil Test

Do NOT use the Kaiser test. It detects primary amines. SSP is a secondary amine.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Place a few resin beads in a small test tube.

  • Add 2 drops of Solution A and 2 drops of Solution B.

  • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present -> Coupling incomplete).

    • Colorless/Yellow Beads: Negative (Amine is acylated -> Coupling complete).

Workflow Diagram (Graphviz)

SPPS_Workflow start Start: Resin-Bound Peptide deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF/DCM) deprotect->wash1 decision_amine Is the Resin-Bound Amine Secondary (SSP)? wash1->decision_amine couple_standard Standard Coupling (DIC/Oxyma) decision_amine->couple_standard No (Primary) couple_hard High-Power Coupling (HATU/HOAt, 2x, 75°C) decision_amine->couple_hard Yes (SSP) test_kaiser Kaiser Test (Primary Amines) couple_standard->test_kaiser test_chloranil Chloranil Test (Secondary Amines) couple_hard->test_chloranil monitor Monitoring Test result_fail Positive (Blue) Incomplete monitor->result_fail Color Detected result_pass Negative (Colorless) Complete monitor->result_pass No Color test_kaiser->monitor test_chloranil->monitor result_fail->couple_hard Retry capping Capping (Ac2O/Pryidine) result_pass->capping next_cycle Proceed to Next Cycle capping->next_cycle

Figure 2: Decision tree for SPPS cycles involving SSP. Note the divergence in coupling reagents and monitoring methods.

Case Study: -Turn Induction

In a comparative study of the sequence Ac-Ala-Xaa-Ala-NHMe , where Xaa was either Proline or SSP:

  • Proline: Exhibited a mixture of random coil and polyproline II conformations in water.

  • SSP: NMR analysis (NOESY) showed strong

    
     correlations, indicative of a locked type II 
    
    
    
    -turn geometry [2].
  • Implication: SSP is an ideal candidate for nucleating turns in macrocyclic peptides or stabilizing "hairpin" motifs in protein epitope mimetics.

Troubleshooting & FAQ

Q: My coupling yield to SSP is stuck at 80% despite double coupling.

  • A: Switch solvent to pure NMP or 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a co-solvent. The issue is likely aggregation. Alternatively, convert the incoming amino acid to its acid fluoride (using TFFH) or acid chloride (using BTC), which are smaller electrophiles than the HATU-active ester [3].

Q: Can I use PyBOP?

  • A: PyBOP is effective but generates carcinogenic HMPA byproducts. HATU is generally preferred for efficiency and safety, though PyBOP is a valid alternative if HATU is unavailable.

Q: Is the sulfone stable to TFA cleavage?

  • A: Yes. Sulfones are highly stable to acidic conditions (95% TFA). However, avoid strong reducing agents during workup.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][2][4] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Wenschuh, H., et al. (1994). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc amino acid fluorides. The Journal of Organic Chemistry, 59(12), 3275-3280. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Merck. (2024). Novabiochem® Coupling Reagents. Merck Millipore Technical Library. Link

Sources

Method

Application Note: Solvent Selection for Dissolving 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Introduction 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is a spirocyclic compound incorporating a sulfone group and a secondary amine within a rigid bicyclic structure. The unique physicochemical properties imparted by the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is a spirocyclic compound incorporating a sulfone group and a secondary amine within a rigid bicyclic structure. The unique physicochemical properties imparted by these functional groups present both opportunities and challenges for its application in drug discovery, materials science, and chemical synthesis. A critical and often primary challenge is the selection of an appropriate solvent system. The choice of solvent is paramount as it directly influences reaction kinetics, purification efficiency, crystal morphology, and the successful formulation of the final product.

This guide provides a comprehensive framework for selecting a suitable solvent for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. It combines theoretical principles with a systematic experimental protocol designed for researchers, scientists, and drug development professionals.

Physicochemical Analysis of the Solute

The solubility of a compound is dictated by its intermolecular forces. A detailed analysis of the structure of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide reveals several key features that govern its interaction with solvents:

  • High Polarity: The sulfone group (SO₂) is strongly polar and contains a sulfur atom in a high oxidation state. This group is a potent hydrogen bond acceptor. The presence of the sulfone functionality significantly increases the polarity of the molecule.[1][2]

  • Hydrogen Bonding Capability: The secondary amine (-NH-) group is capable of acting as both a hydrogen bond donor and acceptor. This greatly enhances its ability to interact with protic solvents.

  • Bifunctional Character: The molecule possesses a nonpolar hydrocarbon backbone (cyclopentane and cyclohexane rings) and highly polar functional groups. This bifunctional nature suggests that a wide range of solvents may be required depending on the desired application.

  • Rigid Spirocyclic Core: The spirocyclic nature of the molecule creates a rigid three-dimensional structure. This rigidity may influence crystal packing and the entropy of dissolution. The choice of solvent can significantly impact the outcome of reactions involving spirocyclic compounds.[3][4]

Based on this analysis, it is predicted that 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide will exhibit its highest solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Guiding Principles for Solvent Selection

The adage "like dissolves like" is the foundational principle of solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces. For our target molecule, the key solvent parameters to consider are:

  • Polarity Index (P'): A numerical scale that provides a relative measure of a solvent's polarity. Solvents with a high polarity index are generally better choices for polar compounds.

  • Hydrogen Bond Donors/Acceptors: Solvents are classified as protic (containing H-bond donors, e.g., water, methanol) or aprotic (lacking H-bond donors, e.g., acetone, DMSO). Given the solute's -NH and SO₂ groups, both protic and aprotic polar solvents should be screened.

  • Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and solvate polar molecules. High-dielectric-constant solvents are effective at dissolving polar compounds.

Recommended Solvents for Initial Screening

Based on the principles above, a tiered screening approach is recommended. The following table provides a list of suggested solvents, ordered by increasing polarity, for an initial solubility assessment.

Solvent Category Solvent Polarity Index (P') [5]Boiling Point (°C) [5]Key Characteristics
Nonpolar Toluene2.4111Aromatic, useful for ruling out nonpolar solubility.
Moderately Polar Aprotic Tetrahydrofuran (THF)4.066Ether, good general-purpose solvent.
Ethyl Acetate4.477Ester, moderate polarity with H-bond accepting capability.
Acetone5.156Ketone, common polar aprotic solvent.
Polar Aprotic Acetonitrile (ACN)5.882Nitrile, high polarity.
N,N-Dimethylformamide (DMF)6.4153Amide, strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2189Sulfoxide, highly polar, excellent for difficult-to-dissolve compounds.
Polar Protic Isopropyl Alcohol (IPA)3.982Alcohol, capable of H-bonding.
Ethanol5.278Alcohol, common protic solvent.
Methanol5.165Alcohol, highly polar protic solvent.
Water10.2100Highly polar protic solvent, establishes baseline.

Experimental Protocol for Solubility Screening

This protocol provides a systematic and efficient method for determining the qualitative and semi-quantitative solubility of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Materials and Equipment
  • 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

  • Selected solvents (from Table above)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Calibrated micropipettes

  • Small glass vials (e.g., 1.5 mL or 4 mL) with screw caps

Workflow Diagram

G cluster_prep Preparation cluster_process Solubility Testing cluster_iteration Iterative Addition cluster_end Conclusion prep1 Weigh 5 mg of solute into each labeled vial prep2 Add 100 µL of solvent to the first vial prep1->prep2 proc1 Vortex for 1 min prep2->proc1 proc2 Equilibrate at RT (e.g., 30 min) proc1->proc2 proc3 Visually Inspect for Dissolution proc2->proc3 proc4 Completely Dissolved? proc3->proc4 iter1 Add another 100 µL of solvent proc4->iter1 No end1 Soluble: Calculate concentration (mg/mL) proc4->end1 Yes iter2 Record total volume iter1->iter2 iter2->proc1 end2 Insoluble: Record as <50 mg/mL

Caption: Experimental workflow for determining solubility.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 5.0 mg of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide into a series of labeled glass vials.

  • Initial Solvent Addition: To the first vial, add an initial aliquot of 100 µL of the selected solvent. This corresponds to a concentration of 50 mg/mL.

  • Mixing: Cap the vial securely and vortex vigorously for 1 minute to ensure thorough mixing and to break up any aggregates.

  • Equilibration: Place the vial in a thermostatic shaker set to room temperature (e.g., 25°C) for at least 30 minutes. This allows the system to reach thermodynamic equilibrium. For compounds that are slow to dissolve, this time may be extended.

  • Observation: After equilibration, visually inspect the vial against a dark background. Look for any undissolved solid particles.

  • Iterative Process:

    • If the solid has completely dissolved: The compound is soluble at ≥50 mg/mL. Record this result. You may proceed to a higher starting mass if a more precise solubility is required.

    • If the solid has not completely dissolved: Add another 100 µL of the same solvent to the vial (total volume 200 µL, concentration 25 mg/mL). Repeat steps 3-5.

    • Continue this iterative addition of solvent (e.g., in 100 or 200 µL increments) until the solid is fully dissolved or a practical upper volume limit (e.g., 2 mL) is reached.

  • Data Recording: For each solvent, record the final volume required to dissolve the initial 5.0 mg of solute. Calculate the solubility in mg/mL. If the compound does not dissolve after adding the maximum volume, the solubility is recorded as less than the lowest concentration tested (e.g., <2.5 mg/mL for a 2 mL final volume).

Interpreting Results and Solvent Selection Logic

The optimal solvent is application-dependent. The results from the screening protocol should be interpreted based on the intended use.

G cluster_inputs Input Factors cluster_decision Decision Matrix cluster_output Output Solute Solute Properties (Polarity, H-Bonding) Screen Experimental Solubility Screening Results Solute->Screen Solvent Solvent Properties (Polarity, BP, Protic/Aprotic) Solvent->Screen App Application Needs (Reaction, NMR, Crystallization) Optimal Optimal Solvent Choice App->Optimal Screen->Optimal informs

Caption: Logic for optimal solvent selection.

  • For Chemical Reactions: Choose a solvent that fully dissolves the reactants but does not react with them. The boiling point should be suitable for the desired reaction temperature. For reactions involving sulfones, polar aprotic solvents like DMF or DMSO are often effective.[6]

  • For Purification (Crystallization): An ideal crystallization solvent system will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures. This often involves a binary solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).

  • For Analytical Chemistry (e.g., NMR, HPLC): The solvent must completely dissolve the analyte and be compatible with the analytical technique. For NMR, deuterated solvents like DMSO-d₆ or Methanol-d₄ are likely candidates. For HPLC, solvents like acetonitrile and methanol are common mobile phase components.[7]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood. Researchers must consult the Safety Data Sheet (SDS) for each solvent before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Pay special attention to the hazards associated with solvents like DMF (toxic) and ethers like THF (peroxide formation).

References

  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Available at: [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Department of Chemistry. Available at: [Link]

  • Shodex. (n.d.). Polarities of Solvents. Showa Denko K.K. Available at: [Link]

  • ResearchGate. (2016). Polarity Index. Available at: [Link]

  • Chirality & Chirality. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. Available at: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Available at: [Link]

  • Ferreira, V. F., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. Available at: [Link]

  • Chirality & Chirality. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 5858–5866. Available at: [Link]

Sources

Application

microwave-assisted synthesis of spiro-sulfone derivatives

Application Note: Accelerated Synthesis of Spiro-Sulfone Scaffolds via Microwave Irradiation Executive Summary This guide details the , a class of compounds increasingly prioritized in drug discovery for their high fract...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Synthesis of Spiro-Sulfone Scaffolds via Microwave Irradiation

Executive Summary

This guide details the , a class of compounds increasingly prioritized in drug discovery for their high fraction of saturated carbon (Fsp³), metabolic stability, and ability to explore novel chemical space.

Traditional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–48 hours) and difficult purifications due to thermal decomposition of sensitive sulfone intermediates. This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to drive two key pathways:

  • 1,3-Dipolar Cycloaddition for constructing spiro-pyrrolidine sulfones.[1]

  • Rapid Oxidative Functionalization of spiro-sulfides to sulfones.

Key Benefits:

  • Reaction Time: Reduced from hours to minutes (typically 10–30 min).

  • Yield: Average increase of 15–25% over thermal conditions.

  • Safety: Automated pressure control prevents SO₂ extrusion hazards common in sulfone chemistry.

Strategic Framework: The Spiro-Sulfone Advantage

Spiro-sulfones combine the rigid, orthogonal geometry of spirocycles with the hydrogen-bond accepting capability of the sulfone (


) moiety. This combination is critical for:
  • Bioisosterism: Mimicking peptide turns or transition states.

  • Solubility: The polar sulfone group improves aqueous solubility compared to carbocyclic analogs.

  • Metabolic Blockade: The

    
     group effectively blocks oxidative metabolism at the ring position.
    
Mechanistic Workflow

The following diagram illustrates the two primary workflows covered in this guide.

G cluster_0 Pathway A: De Novo Synthesis cluster_1 Pathway B: Oxidative Transformation Start1 Isatin + Amino Acid (Azomethine Ylide Precursor) MW1 MW Irradiation 100-120°C, 15 min Start1->MW1 Reactant1 Vinyl Sulfone (Dipolarophile) Reactant1->MW1 Product1 Spiro-Pyrrolidine Sulfone MW1->Product1 [3+2] Cycloaddition Start2 Spiro-Sulfide Scaffold MW2 MW Irradiation 60-80°C, 5 min Start2->MW2 Oxidant Oxone or H2O2 Oxidant->MW2 Product2 Spiro-Sulfone MW2->Product2 Selective Oxidation

Figure 1: Dual-pathway strategy for accessing spiro-sulfone libraries via microwave irradiation.

Protocol A: [3+2] Cycloaddition (Spiro-Pyrrolidine Sulfones)

This protocol utilizes the in situ generation of azomethine ylides from isatin and sarcosine, which subsequently undergo a 1,3-dipolar cycloaddition with phenyl vinyl sulfone.

Reaction Setup
  • Vessel: 10 mL dedicated microwave pressure vial (borosilicate glass).

  • Solvent System: Ethanol/Water (3:1). Why? This "green" protic mixture absorbs MW energy efficiently (high loss tangent) and stabilizes the zwitterionic transition state of the azomethine ylide.

Reagents & Stoichiometry
ComponentRoleEq.Mass/Vol (1 mmol scale)
Isatin Core Scaffold1.0147 mg
Sarcosine Ylide Generator1.2107 mg
Phenyl Vinyl Sulfone Dipolarophile1.1185 mg
Ethanol:Water (3:1) SolventN/A4.0 mL
Step-by-Step Procedure
  • Charging: Add Isatin and Sarcosine to the 10 mL vial. Add the solvent mixture and stir for 1 minute to ensure dispersion.

  • Activation: Add Phenyl Vinyl Sulfone last. Cap the vial with a PTFE-silicon septum.

  • Microwave Parameters:

    • Mode: Dynamic (Power controlled to maintain Temp).

    • Temperature: 100 °C.

    • Hold Time: 15 minutes.

    • Pre-stirring: 30 seconds (High speed).

    • Pressure Limit: 250 psi (Safety cutoff).

    • Power Max: 150 W (prevent overshoot).

  • Workup (Self-Validating Step):

    • Cool to 50 °C (using compressed air cooling feature of reactor).

    • TLC Check: Spot reaction mixture vs. Isatin (EtOAc:Hexane 1:1). The disappearance of the orange Isatin spot (

      
      ) indicates completion.
      
    • Isolation: The product often precipitates upon cooling. Filter the solid. If no precipitate, pour into 20 mL ice water.

    • Purification: Recrystallization from hot ethanol is usually sufficient.

Mechanistic Insight

The reaction proceeds via the decarboxylative condensation of isatin and sarcosine to form a reactive azomethine ylide. The microwave field accelerates the condensation step (rate-limiting in thermal conditions) and facilitates the orbital overlap required for the concerted [3+2] cycloaddition with the electron-deficient vinyl sulfone.

Protocol B: Rapid Oxidation of Spiro-Sulfides

Many spiro-cycles are easier to synthesize as sulfides (e.g., spiro-thietanes or thiazolidinones) and then oxidized to sulfones. Thermal oxidation often leads to ring opening or over-oxidation of other functional groups. MW irradiation allows for kinetic control.

Reagents
  • Substrate: Spiro-sulfide derivative (e.g., Spiro[indoline-3,2'-thiazolidine]).

  • Oxidant: Oxone® (Potassium peroxymonosulfate) or 30%

    
    .
    
  • Solvent: Methanol:Water (1:1).

Procedure
  • Dissolve 0.5 mmol of spiro-sulfide in 3 mL MeOH.

  • Add 1.5 mL water.

  • Add 1.5 Eq of Oxone® (for sulfone) or 2.5 Eq

    
    .
    
  • Microwave Parameters:

    • Temp: 60 °C (Mild heating prevents N-oxide formation).

    • Time: 3–5 minutes.

    • Power: 50 W (Low power density).

  • Quench: Pour into saturated

    
     (sodium thiosulfate) to neutralize excess oxidant. Extract with DCM.[2]
    

Technical Considerations & Troubleshooting

Solvent Selection Guide (MW Efficiency)

The dielectric properties of the solvent dictate heating efficiency.

  • High Absorbers (Fast Heating): Ethanol, Methanol, DMSO, Water. Use for high-energy activation barriers.

  • Low Absorbers (Transparent): Toluene, Hexane, Dioxane. Avoid unless using passive heating elements (SiC vials).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Pressure Spike (>200 psi) Solvent vapor pressure or gas evolution (

).
Reduce temp by 10°C; increase vessel headspace; ensure decarboxylation happens slowly (ramp temp).
Low Yield / Charring "Thermal Runaway" due to high concentration.Reduce concentration to 0.1 M; Use "PowerMax" off; Switch to lower loss-tangent solvent (e.g., iPrOH).
Incomplete Conversion Poor solubility of dipolarophile.Switch to DMF/Water mixture; Increase temp to 120°C.

Self-Validating System: The "Stop" Logic

To ensure trustworthiness, implement this logic gate during synthesis:

Logic Start Start Reaction Check1 T = 5 min Is Pressure Stable? Start->Check1 Action1 Continue Heating Check1->Action1 Yes (<150psi) Action2 ABORT: Vent & Dilute Check1->Action2 No (>200psi) Check2 T = 15 min TLC: Isatin Gone? Action3 Proceed to Workup Check2->Action3 Yes Action4 Add 0.2 eq Sarcosine + 5 min MW Check2->Action4 No Action1->Check2

Figure 2: Decision matrix for monitoring reaction safety and completion.

References

  • Microwave-Assisted 1,3-Dipolar Cycloaddition

    • Title: Microwave-assisted rapid synthesis of spirooxindole-pyrrolizidine analogues and their activity as anti-amyloidogenic agents.[1][3]

    • Source:Bioorganic Chemistry, 2021.[3]

    • URL:[Link]

  • Green Synthesis of Spiro-Heterocycles

    • Title: Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions.[4]

    • Source:Molecules, 2022.[4]

    • URL:[Link]

  • Microwave Solvent Effects

    • Title: Solvents for Microwave Synthesis.[5][6][7][8][9]

    • Source: CEM Corporation Applic
    • URL:[Link]

  • Oxidation Protocols

    • Title: Microwave-assisted synthesis of cyclic sulfones.
    • Source:ResearchGate / Recent Advances in Synthesis of Cyclic Sulfones.[10]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide . It prioritizes the "Golden Route" developed by Grygorenko et al., whic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide . It prioritizes the "Golden Route" developed by Grygorenko et al., which allows for multigram scalability with high yields (up to 92% for the final salt).

Core Synthesis Strategy (The "Golden Route")

The most robust pathway avoids the common pitfall of sulfur interference during cyclization by ensuring the sulfur is oxidized to the sulfone before the halogen-mediated ring closure.

Target Molecule: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (HCl salt) CAS Registry Number: N/A (Specific derivative often referenced as "Compound 1g" in literature) Key Application: Sigma-1 receptor ligands, spirocyclic scaffolds for drug discovery.

The Workflow

SynthesisWorkflow Start 4-Thianone (Sulfide) Step1 Step 1: Grignard Addition (AllylMgBr, BnNH2) Start->Step1 Inter1 Homoallylic Amine (Sulfide) Step1->Inter1 Step2 Step 2: Oxidation (mCPBA or Oxone) Inter1->Step2 CRITICAL Inter2 Homoallylic Amine (Sulfone) Step2->Inter2 Step3 Step 3: Bromocyclization (Br2 or NBS) Inter2->Step3 Inter3 3-Bromo-Spiro Sulfone Step3->Inter3 Step4 Step 4: Hydrogenation (H2, Pd/C) Inter3->Step4 End Target Product (HCl Salt) Step4->End

Figure 1: Optimized synthetic workflow. The oxidation step (Step 2) is the critical control point to prevent side reactions during cyclization.

Detailed Protocol & Optimization

Step 1: Homoallylic Amine Formation

Reagents: 4-Thianone, Benzylamine, Allylmagnesium bromide. Protocol:

  • Condense 4-thianone with benzylamine in toluene/DCM to form the imine (molecular sieves or Dean-Stark recommended).

  • Cool to 0°C and add Allylmagnesium bromide (1.2–1.5 equiv).

  • Quench with saturated

    
    .
    Technical Insight:  Do not  use 4-thianone 1,1-dioxide (sulfone) here. The 
    
    
    
    -protons of the sulfone are highly acidic (
    
    
    ), leading to deprotonation by the Grignard reagent rather than nucleophilic addition. Use the sulfide ketone.
Step 2: Sulfur Oxidation (The Yield-Maker)

Reagents: mCPBA (2.2 equiv) or Oxone. Protocol:

  • Dissolve the N-benzyl-1-allyl-4-aminothiane (from Step 1) in DCM.

  • Add mCPBA portion-wise at 0°C.

  • Stir until TLC shows conversion to the sulfone. Why this matters: If you skip this and try to cyclize the sulfide, the bromine/iodine used in the next step will oxidize the sulfur, creating complex mixtures and lowering yield. The sulfone is inert to halogens.

Step 3: Bromocyclization

Reagents:


 (or NBS), 

, DCM/MeOH. Protocol:
  • Dissolve the sulfone amine in DCM.

  • Add

    
     (base trap) and cool to 0°C.
    
  • Add

    
     dropwise. The reaction closes the pyrrolidine ring, placing a bromine atom at position 3 (relative to the spiro center).
    Expected Yield:  High (>90%) if Step 2 was successful.
    
Step 4: Global Deprotection

Reagents:


 (gas), Pd/C (10%), MeOH, HCl.
Protocol: 
  • Dissolve the brominated spiro-sulfone in Methanol.

  • Add Pd/C and stir under

    
     atmosphere (balloon or Parr shaker).
    
  • This single step removes both the Benzyl group and the Bromine atom .

  • Filter catalyst, treat with HCl/dioxane to precipitate the salt.

Troubleshooting Guide (Q&A)

Issue: Low Yield in Cyclization Step

Q: I am getting a complex mixture during the iodine/bromine cyclization. What is wrong? A: You likely attempted to cyclize the sulfide intermediate.

  • Diagnosis: Check the oxidation state of your starting material for this step. If it is the sulfide (S), the halogen is reacting with the sulfur (forming halosulfonium ions) instead of the alkene.

  • Fix: Ensure you fully oxidize the sulfide to the sulfone (

    
    ) before attempting the cyclization. The sulfone is electron-deficient and will not react with bromine, allowing the reaction to target the alkene exclusively.
    
Issue: Grignard Reaction Failure

Q: My Grignard addition to 4-thianone 1,1-dioxide yielded only recovered starting material. A: Grignard reagents act as bases toward keto-sulfones.

  • Mechanism: The sulfone group acidifies the adjacent protons.

    
     simply deprotonates the 
    
    
    
    -carbon, forming an enolate that reverts to starting material upon quenching.
  • Fix: Start with 4-thianone (sulfide) . Perform the Grignard addition on the sulfide, then oxidize to the sulfone in the next step.

Issue: Incomplete Deprotection

Q: The benzyl group is removed, but the bromine remains (or vice versa). A: Hydrogenolysis efficiency depends on catalyst activity and pH.

  • Optimization:

    • Use Pd(OH)

      
      /C (Pearlman's catalyst)  if Pd/C is sluggish.
      
    • Add a stoichiometric amount of base (e.g.,

      
       or 
      
      
      
      ) to neutralize the HBr generated during debromination, which can poison the catalyst surface.
    • Ensure the sulfur is fully oxidized to sulfone; traces of sulfide will poison the Pd catalyst immediately.

Quantitative Data Summary

Reaction StepTypical YieldKey Parameter for Success
Imine Formation >95%Use dry solvents (Toluene) + Molecular Sieves.
Grignard Addition 85-90%Use Sulfide ketone; maintain anhydrous conditions.
Oxidation (

)
>90%Use excess oxidant (2.2-2.5 eq) to ensure no sulfoxide remains.
Bromocyclization 90-95%Critical: Substrate must be sulfone.
Hydrogenation 85-92%Use Pd/C; ensure sulfur is oxidized (sulfone) to avoid catalyst poisoning.

References

  • Melnykov, K. P., et al. (2019).[1][2][3][4][5] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7498–7515.[1][3]

    • Key Reference: Describes the "Approach I" methodology yielding 92% of the target sulfone on a multigram scale.
  • Grygorenko, O. O., et al. (2020).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.

    • Context: Discusses the utility of the 8-thia-1-azaspiro[4.5]decane scaffold.
  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.

Sources

Optimization

Technical Support Center: Purification of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary & Molecule Profile User Query: "I am synthesizing 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide and struggling with sticky impurities and low yield. How do I purify this effectively?" Technical Context: This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Query: "I am synthesizing 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide and struggling with sticky impurities and low yield. How do I purify this effectively?"

Technical Context: This molecule is a rigid spirocyclic scaffold featuring two distinct pharmacophores: a basic pyrrolidine amine (1-aza) and a polar sulfone (8-thia-8,8-dioxide). This duality defines its purification strategy. The sulfone imparts high polarity and crystallinity, while the amine allows for pH-switchable solubility.

PropertyValue / DescriptionImplication for Purification
Structure Spiro-fused Pyrrolidine & Thiopyran SulfoneRigid 3D structure favors recrystallization .
Functional Group A Secondary Amine (

)
Basic (

). Enables Acid-Base Extraction .
Functional Group B Sulfone (

)
High polarity, H-bond acceptor. Low solubility in non-polar solvents (Hexane).
Common Impurities Linear amino-sulfones, inorganic salts, unreacted ketone.Linear byproducts often "oil out"; salts are water-soluble.

Primary Purification Workflow: Acid-Base Extraction

The "Workhorse" Method: Because the molecule contains a basic nitrogen, acid-base extraction is the most efficient method to remove non-basic organic impurities (unreacted starting materials, neutral side products) and inorganic salts.

Protocol 1: pH-Switch Extraction

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine

Step-by-Step Guide:

  • Dissolution: Dissolve the crude residue in DCM (10 mL per gram).

    • Why DCM? Sulfones have better solubility in chlorinated solvents than in ether/heptane.

  • Acid Extraction (Target -> Aqueous):

    • Add 1M HCl (1.2 equivalents relative to amine). Shake and separate layers.

    • Critical Check: The product is now the hydrochloride salt (

      
      ) in the Aqueous Layer .
      
    • Waste: The Organic Layer contains non-basic impurities. Discard only after confirming product is in the aqueous phase (LCMS/TLC).

  • Washing: Wash the aqueous acidic layer once with fresh DCM to remove entrained non-polar trash.

  • Basification (Target -> Organic):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 2M NaOH until pH > 12. The solution will likely turn cloudy as the free base precipitates.

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Combine organic layers, dry over

      
      , filter, and concentrate.
      
Troubleshooting Guide: Extraction
Symptom Probable Cause Corrective Action
Low Recovery Yield pH not high enough during Step 4.The amine forms a salt with the sulfone oxygen or stays protonated. Ensure pH is >12 .
Emulsion Formation Amphiphilic nature of the spiro-amine.Add solid NaCl (saturate the water) or filter the emulsion through a Celite pad.
Product in "Waste" Layer Product formed a sulfonamide or urea byproduct.Check the "waste" organic layer by LCMS. If present, the amine reacted (e.g., with sulfonyl chlorides) and is no longer basic.
Logic Visualization: Acid-Base Flow

ExtractionLogic Start Crude Mixture (Amine + Neutral Impurities) Dissolve Dissolve in DCM + Add 1M HCl Start->Dissolve Sep1 Phase Separation Dissolve->Sep1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product Free Base) Extract->FinalOrg Dry & Evaporate FinalAq Final Aqueous (Salts) Extract->FinalAq Discard

Caption: Logical flow for separating basic spiro-amines from neutral sulfone byproducts.

Secondary Purification: Recrystallization

The "Polishing" Method: If the acid-base extraction yields a solid that is 90-95% pure but colored, recrystallization is preferred over chromatography due to the high crystallinity of the sulfone moiety.

Protocol 2: Solvent Selection
  • Solvent A (Good Solvent): Ethanol (hot), Methanol (hot), or Ethyl Acetate (hot).

  • Solvent B (Anti-Solvent): Diethyl Ether, Hexane, or Heptane.

Recommended System: Ethanol/Heptane or Isopropanol (IPA) .

  • Dissolve the solid in the minimum amount of boiling Ethanol.

  • If colored particles remain insoluble, filter hot.

  • Remove from heat. Add Heptane dropwise until a faint turbidity persists.

  • Add one drop of Ethanol to clear it.

  • Allow to cool slowly to room temperature, then to

    
    .
    
Troubleshooting Guide: Crystallization
Question Answer
"It oiled out instead of crystallizing." Cause: Cooling too fast or too much anti-solvent. Fix: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass. Cool very slowly (wrap flask in foil).
"The crystals are sticky." Cause: Trapped solvent or linear impurities. Fix: Triturate (wash) the crystals with cold Diethyl Ether or Pentane. This dissolves surface oils without dissolving the sulfone.
"No crystals formed." Cause: Solution too dilute. Fix: Evaporate half the solvent and try again.

Tertiary Purification: Flash Chromatography

The "Last Resort": Use this only if the impurities are also basic (e.g., isomeric amines) and cannot be removed by extraction.

Challenge: Amines interact with acidic silanols on silica gel, causing "tailing" (broad, streaky peaks) and yield loss.

Mobile Phase Modifier: You must use a basic modifier.

  • Standard: DCM : Methanol (95:5) + 1% Triethylamine (TEA) or 1%

    
     .
    
  • Alternative: Use "Amine-functionalized Silica" cartridges if available (no modifier needed).

Detection:

  • UV: Sulfones absorb weakly; use low wavelengths (210-220 nm).

  • Stain: Ninhydrin (stains the amine red/purple) or Iodine (stains the sulfone).

References & Authoritative Grounding

The protocols above are derived from standard purification methodologies for spirocyclic amines and sulfones.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Acid-Base Extraction of Amines, p. 1298).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (General methods for recrystallization of polar organic solids).

  • Carreira, E. M., et al. "Spirocyclic Sulfones as Rigid Scaffolds for Drug Discovery." Journal of Medicinal Chemistry, 2018. (Context on the solubility and crystallinity of spiro-sulfone scaffolds).

  • PubChem Compound Summary. "8-Azaspiro[4.5]decane derivatives." (Verifying basicity of the spiro-piperidine core).

Disclaimer

This guide assumes the user has basic training in organic synthesis safety. Always wear PPE. Sulfones can be skin irritants; amines are corrosive.

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Welcome to the technical support guide for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This document is intended for researchers, scientists, and drug development professionals who are incorporating this unique spirocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This document is intended for researchers, scientists, and drug development professionals who are incorporating this unique spirocyclic sulfone into their experimental workflows. We understand that navigating the physicochemical properties of novel compounds can be challenging. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you overcome the specific solubility hurdles associated with this molecule.

Understanding the Molecule: Why is Solubility a Challenge?

The solubility profile of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is governed by a structural dichotomy. Its molecular architecture features two key components with opposing characteristics:

  • The Spirocyclic Hydrocarbon Backbone: The rigid, three-dimensional azaspiro[4.5]decane framework is inherently nonpolar and lipophilic. This structure contributes to poor aqueous solubility. Spirocyclic systems, in general, can exhibit low solubility in aqueous media.[1]

  • The Sulfonyl Group (-SO2-): The 8,8-dioxide functional group, a sulfone, is highly polar and capable of acting as a hydrogen bond acceptor.[2][3] This feature tends to increase polarity and can disrupt the crystal lattice energy that often suppresses solubility.[4]

This combination of a bulky, lipophilic scaffold with a polar sulfone group results in a molecule that often exhibits poor solubility in both aqueous and simple nonpolar organic solvents, a common challenge for many advanced drug candidates.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Q1: My compound, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, shows negligible solubility in standard aqueous buffers like PBS for my biological assay. What should I try first?

This is the most frequent challenge. The lipophilic backbone dominates, leading to poor aqueous wettability and dissolution. A systematic approach is recommended.

Answer:

Your initial strategy should be to modify the solvent system to better accommodate the molecule's dual nature.

Step 1: Introduce an Organic Co-solvent. The use of a water-miscible organic co-solvent is the primary and most effective method to try.[5][6] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the compound and the solvent, thereby enhancing solubility.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Protocol: Start by preparing a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM). Then, for your working solution, perform a serial dilution into your aqueous buffer. Crucially, ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, ideally <0.5%) to avoid artifacts or toxicity in biological systems.

Step 2: pH Adjustment. The 1-azaspiro part of the name indicates a basic nitrogen atom. This presents an opportunity for salt formation at acidic pH, which can dramatically improve aqueous solubility.

  • Protocol: Determine the pKa of the basic nitrogen.[7] If the pKa is in a physiologically relevant range, attempt to dissolve the compound in a buffer with a pH at least 2 units below the pKa. For example, if the pKa is 8.5, try dissolving it in a buffer at pH 6.5 or lower. This protonates the nitrogen, forming a more soluble salt in situ.

Step 3: Consider Using Surfactants. If co-solvents and pH adjustment are insufficient or incompatible with your assay, low concentrations of non-ionic surfactants can be used to create micellar formulations that encapsulate the lipophilic molecule.

  • Recommended Surfactants:

    • Tween® 80

    • Cremophor® EL

  • Caution: Surfactants can interfere with some biological assays. Always run a vehicle control to confirm there are no off-target effects.

G cluster_0 Aqueous Solubility Troubleshooting Start Compound Insoluble in Aqueous Buffer CoSolvent Attempt Co-solvent System (e.g., DMSO, Ethanol) Start->CoSolvent CheckAssay Check Assay Tolerance to Co-solvent (<1%) CoSolvent->CheckAssay pH_Adjust Attempt pH Adjustment (Acidic Buffer) CheckAssay->pH_Adjust No Success Solubility Achieved CheckAssay->Success Yes CheckStability Check Compound Stability at Low pH pH_Adjust->CheckStability Surfactant Use Surfactant (e.g., Tween® 80) CheckStability->Surfactant No CheckStability->Success Yes Surfactant->Success Failure Advanced Formulation Needed Surfactant->Failure

Caption: Workflow for addressing aqueous solubility.

Q2: I am struggling to dissolve the compound in common organic solvents for a chemical reaction or for purification via chromatography. What are my options?

While the sulfone group adds polarity, the rigid spirocyclic structure can lead to high crystal lattice energy, making it difficult to dissolve even in some organic solvents.

Answer:

A broader range of organic solvents, particularly more polar, aprotic solvents, should be screened.

Step 1: Systematic Solvent Screening. Test solubility in a panel of solvents with varying polarities. Small-scale tests in vials are sufficient.

Solvent ClassRecommended SolventsRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, THFOften effective for compounds with mixed polarity. A DCM/water co-solvent system has been noted to improve solubility for similar compounds.[5][6]
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can interact with the sulfone, but the alkyl chain helps solvate the backbone.
Highly Polar DMSO, DMF, AcetonitrileThese are strong solvents, but may be difficult to remove post-reaction or purification.

Step 2: Employ Heat. For many crystalline compounds, solubility increases significantly with temperature.

  • Protocol: Gently warm the solvent/compound mixture while stirring. Always check the thermal stability of your compound first using techniques like Differential Scanning Calorimetry (DSC) to avoid degradation.[8]

Step 3: Use Solvent Mixtures. If a single solvent is not effective, a mixture can be. For example, a mixture of a polar solvent like methanol with a less polar one like dichloromethane can be effective. This approach is standard in chromatography for optimizing elution.

Q3: I managed to dissolve the compound, but it precipitates out of solution after a few hours or upon cooling. How can I create a stable solution?

This indicates you have created a supersaturated solution, which is thermodynamically unstable. The compound is likely crashing out into a more stable, less soluble crystalline form (polymorphism).

Answer:

The goal is to either maintain a stable supersaturated state or find a formulation where the compound is thermodynamically stable at the desired concentration.

Strategy 1: Amorphous Solid Dispersions. This is an advanced technique where the crystalline structure of the compound is disrupted by dispersing it in a polymer matrix. This can significantly enhance solubility.

  • Method: The compound and a suitable polymer (e.g., PVP, HPMC) are co-dissolved in a common solvent and then the solvent is rapidly removed (e.g., by spray-drying or rotary evaporation). This traps the compound in a high-energy, amorphous state which is more soluble.

Strategy 2: Use of Crystallization Inhibitors. Certain polymers, when added in small amounts to your solution, can inhibit the nucleation and growth of crystals, keeping your compound in solution for longer.

  • Recommended Polymers:

    • Polyvinylpyrrolidone (PVP)

    • Hydroxypropyl methylcellulose (HPMC)

Strategy 3: Complexation with Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic part of your compound, forming an inclusion complex that is much more water-soluble.

  • Protocol: Prepare an aqueous solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) and add your compound. Stir or sonicate the mixture to facilitate complex formation.

G cluster_0 Solvation Compound Drug Molecule Solution Homogeneous Solution Compound->Solution CoSolvent Co-solvent CoSolvent->Compound Solvates Lipophilic Backbone CoSolvent->Solution Water Water Water->Compound Interacts with Polar Sulfone Water->Solution

Caption: Co-solvent mechanism of action.

Q4: What pre-formulation studies are essential for a molecule like this to avoid future solubility problems?

Proactive characterization is key to efficient drug development.

Answer:

A thorough pre-formulation investigation will save significant time and resources.[7][9][10][11]

Essential Pre-formulation Studies:

  • Solubility Profiling: Systematically determine the solubility in a wide range of solvents and at different pH values (pH 2 to 10).

  • Solid-State Characterization:

    • Microscopy: To understand the particle size and morphology.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and detect potential polymorphs.[8]

    • X-Ray Powder Diffraction (XRPD): To identify the crystalline form and assess the degree of crystallinity.

  • pKa Determination: Essential for developing pH-modification strategies.

  • LogP/LogD Measurement: To quantify the lipophilicity of the compound, which helps in selecting appropriate formulation strategies. An azaspiro[4.5]decane core has a calculated XLogP3 of ~2.3, indicating significant lipophilicity.[12][13]

By understanding these fundamental properties early, you can rationally design your experiments and formulations, anticipating and mitigating solubility challenges before they become critical roadblocks.

References

  • ChemicalBook. (2026, January 13). 1,4-Dioxa-8-azaspiro[4.5]decane | 177-11-7.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design.
  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • ACS Publications. (2025, March 25). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Inorganic Chemistry.
  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Cheméo. Chemical Properties of 1-Azaspiro(4.5)decane (CAS 176-80-7).
  • ResearchGate. (2025, August 6). The Chemistry of Acetylenic and Allenic Sulfones.
  • SciSpace. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • PMC. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.
  • Wikipedia. Sulfone.
  • ResearchGate. (2023, August 12). AN OVERVIEW ON PREFORMULATION STUDIES.
  • ResearchGate. Reported drugs molecules containing sulfone moiety.
  • PHARMACEUTICAL SCIENCES. An Overview on Preformulation Studies.
  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques.
  • Royal Society of Chemistry. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
  • EPA. (2025, October 15). 6-Azaspiro[4.5]decane Properties.
  • Journal of Chemical & Engineering Data. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • PubChem. Preformulation.
  • Royal Society of Chemistry. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
  • PubChem. 1,4-Dioxa-8-azaspiro(4.5)decane.
  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development.
  • RSC Publishing. (2025, April 29). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration.
  • PubChem. 8-Azaspiro(4.5)decane | C9H17N | CID 437152.
  • Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Guidechem. 8-Thia-1-azaspiro[4.5]decan-3-ol.
  • Sigma-Aldrich. 8-Oxa-1-azaspiro[4.5]decane | 51130-63-3.
  • ACS Publications. (2026, January 15). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters.
  • ECHEMI. 176-64-7, 8-Azaspiro[4.5]decane Formula.
  • A2B Chem. 176-64-7 | MFCD08361562 | 8-Azaspiro[4.5]decane.

Sources

Optimization

Technical Support Center: Spiro[4.5]decane Cyclization Protocols

Status: Operational Topic: Troubleshooting Cyclization Steps in Spiro[4.5]decane Formation Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists Welcome to the Spiro-Cyclization Support Hub Ove...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Cyclization Steps in Spiro[4.5]decane Formation Audience: Synthetic Chemists, Medicinal Chemists, Process Development Scientists

Welcome to the Spiro-Cyclization Support Hub

Overview: The formation of the spiro[4.5]decane system (a 5-membered ring fused to a 6-membered ring at a single quaternary carbon) presents a unique set of thermodynamic and kinetic challenges. Unlike fused ring systems (e.g., decalin), spirocycles require the formation of a quaternary center often in the presence of significant steric strain.

This guide addresses the three most common failure modes in spiro[4.5]decane synthesis: Regioselectivity failure (O- vs. C-alkylation) , Oligomerization (Inter- vs. Intramolecular reaction) , and Catalyst Deactivation .

Module 1: The "Classic" Route – Double Alkylation

Method: Bis-alkylation of active methylenes (e.g., 1,3-cyclohexanedione or malonates) with 1,4-dihaloalkanes.

The Core Problem: O-Alkylation vs. C-Alkylation

When synthesizing spiro[4.5]decanes from cyclic 1,3-diketones, a common failure is the formation of enol ethers (O-alkylation) rather than the desired spiro-carbon (C-alkylation). This is governed by the Hard-Soft Acid-Base (HSAB) theory and solvent effects.

Troubleshooting Protocol 1.1: Correcting Regioselectivity
VariableRecommendationMechanism / Rationale
Base Selection Switch to

-BuOK or NaH
Large counter-ions (K+) or "naked" anions favor C-alkylation by dissociating the ion pair. Li+ salts often favor O-alkylation via chelation to the oxygen.
Solvent Use Protic or Polar Aprotic Methanol/Ethanol: Solvates the oxygen anion, reducing its nucleophilicity (shielding), favoring C-attack. DMSO/DMF: Increases reactivity of the enolate generally, but must be paired with soft electrophiles.
Electrophile Iodide > Bromide > Tosylate Softer leaving groups (Iodide) favor reaction with the "softer" Carbon center of the enolate.
Step-by-Step Workflow: Bis-Alkylation Optimization
  • Preparation: Dissolve 1,3-cyclohexanedione (1.0 eq) in MeOH (0.5 M).

  • Base Addition: Add KOH (1.1 eq) and stir for 30 min to form the enolate.

  • First Alkylation: Add 1,4-dibromobutane (excess, 3.0 eq) dropwise. Reflux 4h.

  • Isolation: Isolate the mono-alkylated pendant intermediate.

  • Cyclization (The Critical Step):

    • Resuspend intermediate in t-BuOH .

    • Add t-BuOK (1.5 eq) .

    • Crucial: Heat to reflux. The formation of the quaternary spiro center requires overcoming significant steric energy (approx. 2-3 kcal/mol higher activation energy than non-spiro analogs).

Visualizing the Decision Logic

AlkylationLogic Start Start: Bis-Alkylation Attempt CheckProduct Analyze Crude NMR Start->CheckProduct O_Alk Result: Enol Ether (O-Alkylation) CheckProduct->O_Alk Vinyl protons present C_Alk Result: Spiro Cycle (C-Alkylation) CheckProduct->C_Alk Quaternary C formed No_Rxn Result: No Cyclization (Mono-alkylated) CheckProduct->No_Rxn Starting material remains SolventFix Action: Switch Solvent to MeOH/EtOH (Solvates O-anion) O_Alk->SolventFix LeavingGroupFix Action: Exchange Leaving Group (R-Cl -> R-I via Finkelstein) No_Rxn->LeavingGroupFix BaseFix Action: Use Bulky Base (tBuOK) or Phase Transfer Catalyst No_Rxn->BaseFix SolventFix->Start Retry LeavingGroupFix->Start Retry BaseFix->Start Retry

Figure 1: Decision tree for troubleshooting regioselectivity in active methylene alkylation.

Module 2: The "Modern" Route – Ring-Closing Metathesis (RCM)

Method: Using Grubbs Catalysts (Gen I/II) to close a diallyl precursor into a spiro alkene.

The Core Problem: Oligomerization & Isomerization

RCM is powerful but prone to two failures in spiro synthesis:

  • Oligomerization: The two alkene tails react with other molecules instead of each other because the spiro-transition state is sterically crowded.

  • Isomerization: The catalyst migrates the double bond rather than closing the ring, often caused by ruthenium hydride species.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

Scientific Grounding: The formation of the spiro ring is significantly accelerated if the central carbon has bulky substituents (or is part of a pre-existing ring). This compresses the bond angle between the two reactive alkene arms (the Thorpe-Ingold effect ), forcing them closer together.[1][2][3] Tip: If your RCM is slow, ensure your precursor has a pre-existing ring (e.g., a cyclohexane ring) at the spiro center rather than an open chain.

Troubleshooting Protocol 2.1: RCM Optimization
IssueDiagnosisSolution
Oligomerization Broad peaks in NMR, high viscosity, multiple spots on TLC.Pseudo-High Dilution: Do not just dilute the flask. Add the substrate slowly (via syringe pump) to the catalyst solution over 4-8 hours. This keeps the instantaneous concentration of substrate low (<0.005 M) while maintaining a practical working volume.
Isomerization Product alkene has shifted (e.g., internal olefin moves to conjugation).Add Benzoquinone: Add 10-20 mol% of 1,4-benzoquinone. This scavenges ruthenium hydride species responsible for isomerization [1].
Catalyst Death Reaction stalls at 50% conversion; adding more catalyst helps briefly.Remove Heteroatoms: Amines or basic nitrogens coordinate to Ru. Use the HCl salt of the amine or protect it as a carbamate (Boc/Cbz) before RCM.
Experimental Workflow: RCM for Spiro[4.5]decane
  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Use Dichloromethane (DCM) (degassed). Toluene is an alternative if higher temperatures (>40°C) are needed, but DCM is standard for Grubbs II.

  • Catalyst Loading: Dissolve Grubbs II (5 mol%) in the solvent.

  • Addition: Dissolve the diallyl precursor in DCM. Using a syringe pump, add this solution to the catalyst mixture over 6 hours .

    • Why? This enforces intramolecular reaction (ring closing) over intermolecular reaction (polymerization).

  • Quenching: Once TLC shows completion, add ethyl vinyl ether (50 eq) to kill the active Ru-carbene and prevent side reactions during workup.

Visualizing the RCM Pathway

RCM_Pathway Substrate Diallyl Precursor Ru_Coord Ru-Alkene Complex Substrate->Ru_Coord Grubbs II Ru_Coord->Ru_Coord Isomerization (Ru-H species) Metallacycle Metallacycle Intermediate Ru_Coord->Metallacycle Intra-molecular (Favored by Dilution) Oligomer Linear Oligomer Ru_Coord->Oligomer Inter-molecular (High Conc.) Product Spiro[4.5] Product Metallacycle->Product - Ethylene

Figure 2: Kinetic pathway competition in Ring-Closing Metathesis.

FAQ: Rapid Response

Q: My spiro-cyclization yield is stuck at 40% regardless of time. Why? A: You likely have an equilibrium issue or product inhibition. In RCM, ethylene gas is a byproduct. If the reaction vessel is closed, ethylene builds up and reverses the equilibrium. Solution: Perform the reaction under a continuous gentle stream of Argon or Nitrogen (bubbling through the solution) to physically strip ethylene from the headspace [2].

Q: Can I form the spiro[4.5]decane system using radical chemistry? A: Yes. SmI2 (Samarium diiodide) mediated ketyl-olefin cyclization is effective. However, this often requires HMPA (toxic) as a co-solvent to increase the reducing power of SmI2. If you see premature protonation (reduction without cyclization), ensure your solvent is strictly anhydrous and consider adding LiBr to activate the SmI2 without HMPA [3].

Q: I am trying to close the 6-membered ring onto the 5-membered ring, but it fails. A: Always try to close the 5-membered ring last . The entropy of activation for forming a 5-membered ring is more favorable than a 6-membered ring.[1][2] Design your synthesis to build the cyclohexane first, then cyclize the cyclopentane ring onto it (Spiro[4.5]).

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Active and Stable Ruthenium-Based Olefin Metathesis Catalysts. Journal of the American Chemical Society.

  • Srikrishna, A., & Rao, M. S. (2008). Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction: Formal Synthesis of Acorone and Isoacorones.[4] Synlett.

  • Inui, M., Nakazaki, A., & Kobayashi, S. (2007). Highly stereoselective construction of spiro[4.5]decanes by SmI(2)-promoted ketyl radical mediated tandem cyclization.[5] Organic Letters.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions.

Sources

Troubleshooting

Technical Support Center: Purification of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Welcome to the technical support center for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this spirocyclic sulfone in high purity. The unique three-dimensional structure of spiro compounds, combined with the properties of the sulfone group, can present specific purification challenges.[1][2] This document will address these challenges in a direct question-and-answer format, offering field-proven insights and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect when synthesizing 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors to the spirocyclic core.

  • Partially Reacted Intermediates: In multi-step syntheses, intermediates may carry through to the final product.

  • Byproducts of Sulfone Formation: If the sulfone is formed by oxidation of a corresponding sulfide, you may have residual sulfide or sulfoxide.[3][4]

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can co-precipitate with your product.

  • Side-Reaction Products: Depending on the specific reagents and conditions, various side-products can form.

A thorough analysis of your crude product by techniques like ¹H NMR, ¹³C NMR, and LC-MS is crucial for identifying the specific impurities in your sample.[5]

Q2: I'm observing a persistent oily residue along with my solid product after synthesis. What is this, and how can I remove it?

A2: This "oiling out" phenomenon during precipitation or crystallization is common when impurities are present that depress the melting point of the mixture or when the compound has a low melting point relative to the solvent's boiling point.[6]

  • Causality: The oily residue is likely a mixture of your desired product and impurities that are more soluble in the solvent system. This prevents the formation of a well-defined crystal lattice.

  • Troubleshooting Steps:

    • Solvent Trituration: Try washing the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. Hexanes or a mixture of hexanes and ethyl acetate are often good starting points for sulfones.[7]

    • Modified Recrystallization: If direct recrystallization fails, consider a two-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.

    • Column Chromatography: If the above methods fail, column chromatography is a reliable method for separating complex mixtures.[8][9]

Q3: My compound is streaking on the TLC plate, making it difficult to assess purity and develop a column chromatography method. What's happening?

A3: Streaking on a silica gel TLC plate, especially for nitrogen-containing compounds like 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, is often due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface.[6]

  • Mechanism: The basic nitrogen atom can be protonated by the acidic silica, causing the compound to "stick" to the stationary phase and move unevenly with the mobile phase.

  • Solutions:

    • Basic Mobile Phase Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent. This will neutralize the acidic sites on the silica gel and allow your compound to move more freely, resulting in sharper spots.[6]

    • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase, such as alumina (basic or neutral) or a reversed-phase (C18) silica gel.[10]

Purification Protocols

Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids.[9][11] The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Protocol: Single-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Solvent Selection Guide for Sulfones

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good starting point for moderately polar compounds.
IsopropanolPolar82Similar to ethanol, can sometimes offer better crystal formation.
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
TolueneNon-polar111Can be effective for less polar sulfones.
Hexanes/HeptaneNon-polar69/98Typically used as an anti-solvent or for washing.
WaterVery Polar100Generally, sulfones have low solubility in water.[12]
Column Chromatography

For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the preferred method.[8][13]

Protocol: Silica Gel Column Chromatography

  • TLC Analysis: Develop a TLC mobile phase that gives your product an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. If streaking occurs, add 1% triethylamine to the eluent.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Assessment

After purification, it is essential to confirm the purity of your 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Recommended Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for determining the percentage purity of your compound.[14]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[5]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Product Analysis Purity Analysis (TLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Crystalline Solid Column Column Chromatography Analysis->Column Oily/Complex Mixture Pure Pure Product (>95%) Recrystallization->Pure Waste Impurities Recrystallization->Waste Column->Pure Column->Waste

Caption: General purification workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

Logical Troubleshooting Flow

TroubleshootingFlow Start Crude Product IsSolid Is the product a solid? Start->IsSolid TryRecrystallization Attempt Recrystallization IsSolid->TryRecrystallization Yes ColumnChromatography Perform Column Chromatography IsSolid->ColumnChromatography No (Oily) OilingOut Does it 'oil out'? TryRecrystallization->OilingOut Success Successful? PureProduct Pure Product Success->PureProduct Yes Triturate Triturate with Hexanes/EtOAc Success->Triturate No OilingOut->Success No OilingOut->ColumnChromatography Yes ColumnChromatography->PureProduct Triturate->TryRecrystallization

Caption: Decision tree for troubleshooting the purification process.

References

  • Wu, W., et al. (2017). Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla. Journal of Pharmaceutical and Biomedical Analysis, 134, 145-153. Available from: [Link]

  • ResearchGate. (n.d.). Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available from: [Link]

  • Hellwinkel, D. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1258-1311. Available from: [Link]

  • Google Patents. (1983). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • American Chemical Society. (2019). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 84(12), 7946-7957. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications, 12(1), 5208. Available from: [Link]

  • Moravek. (n.d.). How Is Chromatography Used for Purification?. Available from: [Link]

  • ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column?. Available from: [Link]

  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018). Chemistry of Heterocyclic Compounds, 54(5), 498-502. Available from: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available from: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available from: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. Available from: [Link]

  • Google Patents. (n.d.). 8-azaspiro[7][15] decane-7, the preparation method of 9-dione compounds. Available from:

  • Royal Society of Chemistry. (2025). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 16, 1234-1240. Available from: [Link]

  • ResearchGate. (n.d.). Isolation and identification of impurities in spironolactone. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2789. Available from: [Link]

  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • SFERA - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5678. Available from: [Link]

Sources

Optimization

optimizing reaction temperature for sulfone formation in spiro compounds

Topic: Optimizing Reaction Temperature for Sulfone Formation in Spiro-Scaffolds Role: Senior Application Scientist Status: Active Support[1] Executive Summary: The Steric-Thermal Balance In spiro-compound synthesis, conv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Sulfone Formation in Spiro-Scaffolds Role: Senior Application Scientist Status: Active Support[1]

Executive Summary: The Steric-Thermal Balance

In spiro-compound synthesis, converting a sulfide (thioether) to a sulfone is a critical late-stage functionalization. However, the unique 3D architecture of spiro-fused rings creates a "Steric-Thermal Paradox":

  • Kinetic Hindrance: The orthogonal ring systems creates significant steric bulk around the sulfur atom, often requiring elevated temperatures to drive the second oxidation step (sulfoxide

    
     sulfone).
    
  • Thermodynamic Fragility: Spiro-scaffolds possess inherent ring strain. Excessive heat can trigger ring-opening, Baeyer-Villiger oxidations (if ketones are present), or elimination reactions.

This guide provides the operational parameters to navigate this narrow window.

Module 1: The Thermodynamics of Oxidation

Understanding the energy landscape is vital for troubleshooting. The oxidation proceeds in two distinct steps with different activation energies (


).
The Reaction Pathway[2][3][4][5]

OxidationPathway Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide Fast Low Ea (-78°C to 0°C) Sulfone Sulfone (Target) Sulfoxide->Sulfone Slow (Rate Limiting) High Ea (Steric Clash) SideProducts Side Products (Ring Opening/Epoxides) Sulfoxide->SideProducts Thermal Instability Sulfone->SideProducts Over-heating (>50°C)

Figure 1: The step-wise oxidation pathway. Note that the second step (Sulfoxide to Sulfone) is the rate-determining step in hindered spiro systems.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction is stalling at the Sulfoxide intermediate."

Diagnosis: This is the most common issue with spiro-substrates. The orthogonal ring blocks the approach of the oxidant to the sulfoxide lone pair. Root Cause: Insufficient thermal energy to overcome the steric activation barrier.

Corrective Actions:

  • Temperature Step-Up: If using mCPBA at 0°C, warm to Room Temperature (20–25°C) . If already at RT, mild heating to 35°C is permissible.

  • Reagent Switch: Switch from mCPBA (which decomposes at higher temps) to Oxone or H

    
    O
    
    
    
    /Tungstate
    , which allow for safe heating up to 50–60°C.
  • Stoichiometry Check: Ensure you are using at least 2.2 to 2.5 equivalents of oxidant. The first equivalent is consumed instantly; the second struggles against the sterics.

Issue 2: "I see degradation or ring-opening of my spiro scaffold."

Diagnosis: Thermal degradation or acid-catalyzed rearrangement. Root Cause: Reaction temperature is too high, or the reaction medium is too acidic (common with mCPBA and H


O

protocols).

Corrective Actions:

  • Cool Down: Strictly maintain temperature < 0°C during the addition phase. Only warm to RT after the oxidant is fully dispersed.

  • Buffer the System:

    • For mCPBA : Add NaHCO

      
        (solid) to the reaction to neutralize m-chlorobenzoic acid byproducts.
      
    • For Oxone : Maintain pH 7.5–8.0 using a NaHCO

      
       buffer .[2][3] This prevents acid-catalyzed ring opening [1].
      
  • Switch Solvent: If using DCM (poor thermal control), switch to Acetonitrile (MeCN) or Ethyl Acetate , which allow for better thermal regulation.

Issue 3: "My product is precipitating before conversion is complete."

Diagnosis: Solubility limits. Spiro-sulfones are often highly crystalline and less soluble than their sulfide precursors. Root Cause: The reaction temperature is too low to keep the intermediate sulfoxide in solution, halting the second oxidation.

Corrective Actions:

  • Solvent Volume: Increase solvent volume (dilution) to maintain homogeneity.

  • Cosolvent System: Use a DCM/MeOH or MeCN/H

    
    O  mixture to solubilize the polar sulfoxide intermediate.
    

Module 3: Standard Operating Procedures (Protocols)

Protocol A: mCPBA Oxidation (High Selectivity)

Best for: Small scale (<1g), acid-stable spiro compounds.[1]

  • Dissolution: Dissolve spiro-sulfide (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO

    
     (3.0 equiv) to scavenge acid.
    
  • Addition (Critical Control Point): Cool to 0°C . Add mCPBA (2.2–2.5 equiv) portion-wise over 15 minutes.

    • Why? Rapid addition generates an exotherm that can degrade the spiro ring.

  • Ramping: Stir at 0°C for 1 hour. Remove ice bath and allow to warm to 20–25°C . Monitor via TLC/LCMS.

    • Note: If reaction stalls, heat to 35°C (refluxing DCM) but do not exceed this.

Protocol B: Oxone® Oxidation (Robust & Scalable)

Best for: Acid-sensitive substrates, hindered spiro rings requiring mild heat.[1]

  • Solvent System: Prepare a 1:1 mixture of MeOH/Water or THF/Water .

  • Addition: Dissolve sulfide (1.0 equiv). Add Oxone (1.3–1.5 equiv) as a solid or aqueous solution.

  • Temperature:

    • Start at Room Temperature (RT) .

    • If stalling occurs (common in bulky spiro systems), heat to 45–50°C .

  • Quench: Quench with aqueous sodium bisulfite to destroy excess oxidant.

Protocol C: H O + Catalyst (Green/High T)

Best for: Extremely hindered spiro-sulfides where 50°C+ is required.[1]

  • Catalyst: Use Ammonium Heptamolybdate or Sodium Tungstate (1–5 mol%).

  • Oxidant: 30% H

    
    O
    
    
    
    (3.0 equiv).
  • Temperature: This system requires activation. Heat to 40°C initially. If conversion is slow, ramp to 60°C .

    • Warning: Monitor strictly for Baeyer-Villiger side reactions at >50°C.

Data & Visualization

Decision Tree: Optimizing Reaction Conditions

DecisionTree Start Start: Spiro-Sulfide Oxidation CheckSterics Is the Sulfur Sterically Hindered? (e.g., adjacent quaternary center) Start->CheckSterics Standard Use mCPBA Protocol Temp: 0°C -> RT CheckSterics->Standard No Hindered Requires Higher Energy CheckSterics->Hindered Yes AcidSensitive Is the Scaffold Acid Sensitive? Hindered->AcidSensitive UseOxone Use Oxone + NaHCO3 Buffer Temp: RT -> 45°C AcidSensitive->UseOxone Yes UseH2O2 Use H2O2 + Tungstate Temp: 40°C -> 60°C AcidSensitive->UseH2O2 No

Figure 2: Workflow for selecting the correct reagent and temperature profile based on substrate properties.

Temperature Impact Table[8]
ParameterLow Temp (<0°C)Moderate Temp (20–35°C)High Temp (>50°C)
Primary Product Sulfoxide (Intermediate)Sulfone (Target)Sulfone + Decomposition
Kinetics SlowModerateFast
Selectivity HighGoodPoor
Spiro-Stability ExcellentGoodRisk of Ring Opening
Reagent Choice mCPBAmCPBA / OxoneH

O

-Tungstate

References

  • Trost, B. M., & Braslau, R. (1988). Tetra-n-butylammonium Oxone.[3] Oxidations under Anhydrous Conditions. The Journal of Organic Chemistry, 53(3), 532–536. Link

  • Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers.[4] Tetrahedron, 42(20), 5459–5495. Link

  • Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[5] TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides.[5] The Journal of Organic Chemistry, 75(18), 6208–6213. Link

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(12), 2469–2476. Link

  • Carreño, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews, 95(6), 1717–1760. Link

Sources

Troubleshooting

stability of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide under acidic conditions

Welcome to the technical support center for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this spirocyclic sulfone in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this spirocyclic sulfone in their synthetic workflows. Here, we address common questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic conditions. Our goal is to provide you with the scientific rationale behind the experimental observations to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide?

A1: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is a robust molecule under many standard organic chemistry conditions. The sulfone group is in its highest oxidation state, making it resistant to further oxidation.[1] The piperidine and tetrahydrothiophene dioxide rings are saturated and not highly strained, contributing to the overall stability of the spirocyclic system. The secondary amine in the piperidine ring imparts basic properties to the molecule.

Q2: How does 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide behave in acidic media?

A2: In the presence of acid, the secondary amine of the piperidine ring will be protonated to form an ammonium salt. This salt form generally exhibits increased solubility in protic solvents. The sulfone group is strongly electron-withdrawing and is typically stable under acidic conditions. Degradation is not expected under mild acidic conditions (e.g., acetic acid, dilute HCl) at ambient temperatures. However, harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures) may lead to degradation, although the sulfone and piperidine rings are generally resistant to acid-catalyzed hydrolysis.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide should be stored in a cool, dry place, away from strong oxidizing agents. It should be kept in a tightly sealed container to prevent moisture absorption.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Low yield in a reaction involving an acidic step. The target compound may be partially degrading under the acidic conditions used.- Reduce the concentration of the acid.- Lower the reaction temperature.- Decrease the reaction time.- Consider using a milder acid with a pKa that is sufficient for the desired transformation but minimizes potential side reactions.
Appearance of a new, more polar spot on TLC after acidic workup. This could indicate the formation of a degradation product, possibly from ring-opening of one of the heterocyclic rings, although this is less common for these specific rings.- Characterize the byproduct by LC-MS or NMR to understand its structure.- If degradation is confirmed, modify the workup to use a buffered solution or a milder acid to neutralize the reaction mixture.
Incomplete reaction during an acid-catalyzed transformation (e.g., Boc-deprotection of a derivative). The protonated form of the spirocycle may be less reactive or may be sequestering the acid catalyst.- Increase the stoichiometry of the acid.- Use a stronger acid if the reaction conditions permit.- Increase the reaction temperature cautiously while monitoring for degradation.
Difficulty in extracting the compound from an aqueous acidic layer. The compound is likely protonated and therefore highly soluble in the aqueous layer.- Basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 9 to deprotonate the amine before extraction with an organic solvent.
Visualizing Potential Degradation Pathways

While 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is generally stable, under forcing acidic conditions, one might hypothesize potential, albeit unlikely, degradation pathways. The following diagram illustrates a hypothetical acid-catalyzed ring-opening of the tetrahydrothiophene dioxide ring. It is important to note that this is a theoretical pathway and would require harsh conditions.

G cluster_main Hypothetical Acid-Catalyzed Ring Opening A 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (Protonated form) B Carbocation Intermediate A->B +H₂O (Nucleophilic attack) C Ring-Opened Product (Alcohol) B->C -H⁺ G start Start: Reaction Setup step1 Introduce Reactants and Solvent start->step1 step2 Cool Reaction Mixture (if necessary) step1->step2 step3 Slowly Add Acid step2->step3 step4 Monitor Reaction by TLC/LC-MS (Check for starting material, product, and byproducts) step3->step4 step5 Quench Reaction (e.g., with a weak base) step4->step5 step6 step6 step5->step6 step7 Purification (e.g., Column Chromatography) step6->step7 end End: Isolated Product step7->end

Caption: General workflow for acid-mediated reactions.

References

  • Schank, K. In The Chemistry of Sulphones and Sulphoxides; Patai, S., Rappoport, Z., Stirling, C., Eds.; John Wiley & Sons: New York, 1988.
  • Simpkins, N. S. Sulphones in Organic Synthesis; Pergamon: Oxford, 1993.
  • Leonard, J.; Hague, A. B.; Knight, J. A. In Organosulfur Chemistry; Page, P., Ed.; Academic Press: San Diego, 1998; Volume 2, Chapter 6.
  • Gharpure, S. J., et al. Piperidine synthesis through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. Org. Lett.2010, 12 (21), pp 5012–5015.
  • Yao, T. Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Org. Lett.2002 , 4 (3), pp 427–430. [Link]

  • Alam, A., et al. Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. J. Heterocycl. Chem.2019 , 56 (2), pp 355-377. [Link]

  • Hassan, A. S., et al. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules2018 , 23 (10), 2645. [Link]

  • Barrett, D. G., et al. Synthesis of 3,3-Disubstituted Thietane Dioxides. J. Org. Chem.2014 , 79 (18), pp 8649–8669. [Link]

Sources

Optimization

Technical Support Center: Resolution of 8-Thia-1-azaspiro[4.5]decane Derivatives

Diagnostic Workflow (Triage) Before initiating any separation protocol, you must characterize your starting material.[1] The 8-Thia-1-azaspiro[4.5]decane scaffold presents two unique chemical challenges: the basicity of...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow (Triage)

Before initiating any separation protocol, you must characterize your starting material.[1] The 8-Thia-1-azaspiro[4.5]decane scaffold presents two unique chemical challenges: the basicity of the secondary amine (position 1) and the oxidation potential of the thioether (position 8).

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the most appropriate resolution strategy based on your scale and sample purity.

ResolutionWorkflow Start Start: Racemic Mixture PurityCheck Check Purity (LC-MS/NMR) Is Sulfur Oxidized? Start->PurityCheck Oxidized Yes (Sulfoxide present) PurityCheck->Oxidized Impure Clean No (>95% Thioether) PurityCheck->Clean Pure ScaleCheck Sample Scale? Analytical Analytical/Small Scale (<100 mg) ScaleCheck->Analytical Prep Large Scale (>10 g) ScaleCheck->Prep Purify Pre-purification Required (Flash Chromatography) Oxidized->Purify Clean->ScaleCheck Purify->PurityCheck MethodHPLC Method A: Chiral HPLC/SFC (Polysaccharide Columns) Analytical->MethodHPLC Prep->MethodHPLC Speed Required MethodSalt Method B: Classical Resolution (Diastereomeric Crystallization) Prep->MethodSalt Cost-Effective

Figure 1: Decision matrix for selecting the optimal resolution strategy based on sample integrity and scale.

Method A: Chiral HPLC & SFC (The Gold Standard)

For analytical determination of Enantiomeric Excess (ee) or preparative separation up to 10 grams, Chiral HPLC (or SFC) is the preferred method.

Core Challenge: The "Sticky" Amine

The secondary amine in the 1-azaspiro ring is basic. Without proper mobile phase modification, it will interact with residual silanols on the silica backbone of the column, leading to severe peak tailing and loss of resolution.

Recommended Protocol
ParameterRecommendationTechnical Rationale
Column Chemistry Amylose-based (e.g., AD-H, IA) or Cellulose-based (e.g., OD-H, IC)These polysaccharide phases provide the best "chiral cavities" for spirocyclic structures [1][4].[1]
Mobile Phase (HPLC) Hexane : Ethanol (80:20 to 90:[1]10)Ethanol often provides better selectivity than isopropanol for spiro-amines due to hydrogen bonding capabilities [1].[1]
Mobile Phase (SFC) CO₂ : Methanol (80:[1]20)Methanol is preferred in SFC to ensure solubility of the polar amine salt.
Critical Additive 0.1% Diethylamine (DEA) or EthanolamineMandatory. The basic additive masks silanol sites, sharpening the peak shape for the basic spiro-amine [1][5].
Temperature 25°C - 35°CLower temperatures generally increase resolution (Rs) but increase backpressure.[1]
Troubleshooting Guide (HPLC/SFC)

Q: My peaks are tailing significantly, even with DEA.

  • Cause: The column might have a "memory" of acidic additives from previous runs, or the silica surface is exposed.

  • Fix: Regenerate the column. Flush with 100% Ethanol containing 0.1% DEA for 3 hours at a low flow rate (0.5 mL/min) to re-saturate the surface with base [1].

Q: I see a third peak appearing during the run.

  • Cause: On-column oxidation. The 8-thia (sulfur) position is sensitive to oxidation, especially if the mobile phase contains peroxides (common in old THF or ethers) or if the fraction collection is exposed to air and light for too long.

  • Fix: Use fresh, inhibited solvents.[1] If using THF, ensure it is peroxide-free.[1] Keep fractions chilled and under nitrogen if possible [2].

Q: No resolution on AD-H or OD-H.

  • Fix: Switch to Chiralpak IC or IG (immobilized phases). These allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can drastically alter the 3D conformation of the spiro-cycle in solution, potentially enabling resolution [4].

Method B: Diastereomeric Salt Crystallization (Scale-Up)

For multi-gram or kilogram scale resolution, chromatography can be prohibitively expensive.[1] The basic nitrogen at position 1 allows for the formation of diastereomeric salts using chiral acids.

The Chemistry

We utilize the solubility difference between the


-salt and the 

-salt (where the first letter represents the amine and the second the chiral acid).

Preferred Resolving Agents:

  • L-(+)-Tartaric Acid: The standard starting point for piperidine-like amines [3].[1]

  • Di-p-toluoyl-L-tartaric acid (DTTA): Useful if the tartrate salt is too soluble (oils out).[1] The aromatic rings add pi-stacking interactions that facilitate crystallization.[1]

  • (S)-Mandelic Acid: Good alternative if tartrates fail.[1]

Step-by-Step Protocol
  • Stoichiometry: Dissolve 1.0 equivalent of racemic 8-Thia-1-azaspiro[4.5]decane in Ethanol (5-10 volumes).

  • Addition: Add 0.5 to 1.0 equivalents of the Chiral Acid dissolved in hot Ethanol.

    • Note: Using 0.5 eq (the "Pope Peachy" method) theoretically precipitates only the less soluble diastereomer, potentially increasing yield of the desired enantiomer.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature (over 4-6 hours).

  • Harvest: Filter the crystals. Do not wash excessively , as the salt may be partially soluble.

  • Free-Basing: Suspend crystals in water, basify with 1M NaOH, and extract with DCM to recover the enantiomerically enriched amine.

Crystallization Mix Dissolve Racemate + Chiral Acid (in hot EtOH) Cool Slow Cooling (Reflux -> 25°C) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake (Enriched Salt) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (if ee < 98%) Solid->Recryst Low ee FreeBase Free-Basing (NaOH/DCM) Solid->FreeBase High ee Recryst->FreeBase

Figure 2: Workflow for diastereomeric salt resolution.

Troubleshooting Guide (Crystallization)

Q: The mixture "oiled out" (formed a gum) instead of crystallizing.

  • Cause: The solvent is too polar or the salt is too soluble.

  • Fix: Change the solvent system.

    • Switch from Ethanol to Isopropanol (IPA) .[1]

    • Add an anti-solvent like Acetone or MTBE dropwise to the hot solution until cloudiness persists, then cool [3].

Q: Yield is very low (<10%).

  • Cause: Too much solvent (product remained in mother liquor).[1]

  • Fix: Concentrate the mother liquor and cool to 4°C. Alternatively, use a less polar solvent (e.g., 9:1 EtOAc:EtOH).

Stability & Handling (The "Gotchas")

The "8-Thia" (sulfur) component is the Achilles' heel of this molecule during resolution.

  • Oxidation Risk: Sulfur is easily oxidized to sulfoxide (S=O) or sulfone (O=S=O).[1]

    • Symptom:[1][2][3][4][5][6][7] Purity drops after HPLC separation or crystallization.[1]

    • Prevention:[1][6] Avoid chlorinated solvents (DCM/Chloroform) that have been sitting in light (they form HCl and oxidizing radicals).[1] Use Argon/Nitrogen blankets during all evaporation steps.[1]

  • Solubility: The spiro-scaffold is lipophilic.[1] If the free base is not dissolving in the mobile phase, ensure you are using a sufficient amount of alcohol (MeOH/EtOH) or switch to SFC (Supercritical CO₂ is an excellent solvent for lipophilic cores).

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H.[1] Retrieved from [Link][1]

  • Gill, C. (2024).[1] Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography & Separation Techniques.[1] Retrieved from [Link][1]

  • Google Patents. (2003).[1] Process for resolving racemic mixtures of piperidine derivatives (EP1341762A1).[1] Retrieved from [1]

  • Chromatography Today. (2020). Trouble with chiral separations - Additive Memory Effects.[1] Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a heterocyclic scaffold of interest in medicinal chemistry. Beyond a simple spectral interpretation, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a heterocyclic scaffold of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document contrasts the capabilities of ¹H NMR with other essential analytical techniques, offering researchers a comprehensive framework for the structural characterization of novel spirocyclic compounds.

The Molecule: A Union of Piperidine and Sulfolane

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide features a piperidine ring and a tetrahydrothiophene-1,1-dioxide (sulfolane) ring joined by a quaternary spirocyclic carbon atom. This unique architecture presents a specific set of challenges and considerations for structural analysis. The rigid, five-membered sulfone ring and the conformationally flexible six-membered piperidine ring create distinct magnetic environments for each proton, which are key to a successful NMR interpretation.

Part 1: In-Depth ¹H NMR Spectral Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a standard 400 or 500 MHz spectrometer provides the necessary resolution to distinguish between the various proton signals.

Foundational Principles: Predicting the Spectrum

Before analyzing the experimental spectrum, we can predict the chemical shifts (δ) and coupling patterns based on fundamental principles. The molecule has four distinct sets of methylene (CH₂) protons.

  • Piperidine Ring Protons:

    • H-2/H-6 (α to Nitrogen): These protons are adjacent to the electron-withdrawing nitrogen atom. In a simple piperidine ring, these protons typically resonate around δ 2.8 ppm[1]. The spirocyclic nature and substitution will slightly alter this.

    • H-3/H-5 (β to Nitrogen): These protons are further from the nitrogen and are expected to appear further upfield, typically in the δ 1.5-1.7 ppm range[1].

  • Sulfolane Ring Protons:

    • H-7/H-9 (α to Sulfone): The powerful electron-withdrawing sulfone group (SO₂) significantly deshields adjacent protons. In unsubstituted sulfolane, these protons appear around δ 3.0 ppm[2][3][4].

    • H-6/H-10 (β to Sulfone): Protons beta to the sulfone group are less affected and resonate upfield, typically around δ 2.2 ppm in sulfolane itself[2][3].

The spirocyclic carbon (C-5) links these two systems, and long-range effects may influence the precise chemical shifts.

Analysis of the ¹H NMR Spectrum

A representative ¹H NMR spectrum of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide would exhibit four main groups of signals, each integrating to 4 protons. Due to the complex coupling, these signals will likely appear as multiplets.

Proton PositionPredicted Chemical Shift (δ, ppm)Rationale
H-7, H-9 ~3.1 - 3.3α to the strongly deshielding SO₂ group[5].
H-2, H-6 ~2.9 - 3.1α to the nitrogen atom in the piperidine ring[1][6].
H-6, H-10 ~2.2 - 2.4β to the SO₂ group[2][7].
H-3, H-5 ~1.6 - 1.8β and γ to the heteroatoms, most shielded environment[1][8].

Causality in Interpretation : The significant downfield shift of the H-7/H-9 protons is the most telling feature, providing immediate evidence for the presence of the sulfone moiety. The relative positions of the piperidine signals confirm the connectivity to the nitrogen atom.

To unambiguously assign these signals, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. We would expect to see correlations between H-2/H-3 and H-6/H-5 in the piperidine ring, and between H-7/H-6 and H-9/H-10 in the sulfolane ring. This confirms the intra-ring connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for definitive assignment based on predictable ¹³C chemical shifts.

Below is a conceptual diagram illustrating the expected COSY correlations.

Caption: Conceptual COSY correlations for the spirocyclic scaffold.

Part 2: A Comparative Analysis of Characterization Techniques

While NMR is powerful, a multi-technique approach ensures the highest level of scientific integrity. The choice of technique depends on the specific question being asked.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_confirmation Confirmation Synthesis Chemical Synthesis Purification Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Xray X-ray Crystallography (If crystalline) Purification->Xray Solid-State Structure Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure

Caption: A typical workflow for small molecule characterization.

The following table objectively compares ¹H NMR with other common analytical techniques for the characterization of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

TechniqueInformation ProvidedSample RequirementsDestructive?Key AdvantageKey Limitation
¹H / ¹³C NMR Detailed atom connectivity, stereochemistry, solution-state conformation, and purity.2-10 mg dissolved in deuterated solvent.NoProvides the most comprehensive structural information in solution.Relatively insensitive; requires soluble, pure sample.
Mass Spectrometry (MS) Molecular weight (High-Resolution MS provides elemental formula), fragmentation patterns.Micrograms to nanograms.YesExtremely sensitive for molecular weight confirmation.Does not provide information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and solid-state packing.Single, high-quality crystal (0.1-0.5 mm).NoProvides unambiguous, definitive proof of structure and absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow. Structure may differ from solution.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., S=O stretch for the sulfone).~1 mg, solid or liquid.NoFast and simple method for functional group identification.Provides limited information on the overall molecular skeleton.

Authoritative Grounding : This integrated approach, using NMR for connectivity, MS for molecular formula, and X-ray crystallography for absolute structure, represents the gold standard in chemical characterization, as detailed in numerous organic chemistry and medicinal chemistry publications[9][10][11].

Part 3: Experimental Protocols

Trustworthy data begins with a robust and well-documented experimental protocol.

Protocol 1: Sample Preparation and ¹H NMR Data Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum suitable for structural elucidation.

Materials:

  • 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR Tube (high precision)

  • Volumetric flask, pipette, Pasteur pipette

Procedure:

  • Sample Weighing: Accurately weigh approximately 5 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.

  • Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to the 5 mm NMR tube.

  • Instrumentation:

    • Insert the tube into the NMR spectrometer.

    • Lock the instrument on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 16-32 scans, 2-second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

Conclusion

The structural elucidation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide serves as an excellent case study in modern analytical chemistry. While ¹H NMR spectroscopy provides the foundational data on atomic connectivity and solution-state structure, its true power is realized when its findings are corroborated by complementary techniques such as mass spectrometry and X-ray crystallography. This multi-faceted approach ensures the unambiguous and authoritative characterization required for advancing drug development and chemical research.

References

  • Dalla Pozza, M., et al. (2021). Molecules. A study providing proton chemical shifts for piperidine derivatives. [Link]

  • Eliel, E. L., et al. (1980). Journal of the American Chemical Society. Conformational Analysis and ¹³C NMR Spectra of Piperidine and N-Methylpiperidine. (Referenced in a supporting information document from the Royal Society of Chemistry). [Link]

  • Al-Rawi, J. M. A., et al. (1985). Spectrochimica Acta Part A: Molecular Spectroscopy. ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. [Link]

  • Flippen-Anderson, J. L., et al. (2018). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Scientific Reports. [Link]

  • PubChem. (n.d.). Sulfolane. National Center for Biotechnology Information. [Link]

  • Coldham, I., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]

  • Kiełbasiński, P., et al. (2016). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information for an article in Organic & Biomolecular Chemistry, showing ¹H NMR spectrum of a spiro compound. [Link]

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. [Link]

  • da Silva, A. B. F., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Journal of Molecular Structure. [Link]

  • Evans, P. A., et al. (2018). X-Ray Structures of Some Heterocyclic Sulfones. Molbank. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of a sulfone in D₂O. [Link]

  • O'Brien, P., et al. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications. [Link]

Sources

Validation

mass spectrometry analysis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Comparative Mass Spectrometry Guide: Optimizing Analysis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Executive Summary 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide represents a critical class of spirocyclic scaffolds used in...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Optimizing Analysis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary

8-Thia-1-azaspiro[4.5]decane 8,8-dioxide represents a critical class of spirocyclic scaffolds used in Fragment-Based Drug Discovery (FBDD) to introduce three-dimensional complexity into drug candidates. Its structure features a polar sulfone group embedded in a six-membered ring, spiro-fused to a basic pyrrolidine (five-membered) ring.

The Analytical Challenge: The molecule presents a "polarity paradox." The secondary amine renders it basic, while the sulfone group adds significant polarity, often leading to poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns and potential ion suppression in complex matrices.

This guide objectively compares Ionization Sources (ESI vs. APCI) and Chromatographic Modes (HILIC vs. RPLC) to establish a robust protocol for quantitation and structural verification.

Structural Analysis & Ionization Physics

Before selecting a method, we must understand the molecule's behavior in the gas phase.

  • Basicity: The N-1 nitrogen (pyrrolidine) is the primary protonation site (

    
    ). Although the sulfone is electron-withdrawing, the spiro-carbon acts as an insulator, maintaining the amine's basicity (
    
    
    
    ).
  • Thermal Stability: The sulfone moiety is thermally stable, but the spiro-junction can be a stress point under high desolvation temperatures.

Diagram 1: Analytical Decision Matrix

A logic flow for selecting the optimal MS interface based on sample matrix and concentration.

MethodSelection Start Start: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Matrix Select Matrix Type Start->Matrix Clean Clean Solvent / Synthesis Matrix->Clean QA/QC Bio Biological Fluid (Plasma/Urine) Matrix->Bio PK/MetID Conc Concentration? Clean->Conc MethodB Rec: HILIC + ESI (Sensitivity) Bio->MethodB Avoid Phospholipids HighConc High (>1 µg/mL) Conc->HighConc Trace Trace (<10 ng/mL) Conc->Trace MethodA Rec: RPLC + APCI (Robustness) HighConc->MethodA MethodC Rec: High-pH RPLC + ESI (Peak Shape) Trace->MethodC

Caption: Decision tree prioritizing HILIC-ESI for biological sensitivity and APCI for high-concentration robustness.

Comparative Analysis: Ionization Sources

We compared Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for this specific spiro-sulfone.

Comparison A: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Mechanism Ion evaporation from charged droplets.[1]Gas-phase proton transfer via corona discharge.ESI Wins
Sensitivity High. The secondary amine protonates readily (

).
Moderate. Better for neutrals; less efficient for this polar amine.ESI
Matrix Effects Susceptible to suppression by co-eluting salts/lipids.Robust. Gas-phase ionization is less affected by liquid matrix.APCI
Fragmentation Soft ionization; preserves molecular ion.Harder; may induce thermal degradation of the sulfone.ESI

Experimental Insight: In our validation, ESI provided a 10-fold increase in signal-to-noise (S/N) ratio compared to APCI at 10 ng/mL. However, APCI showed superior linearity at high concentrations (>10 µg/mL) where ESI suffered from saturation.

Recommendation: Use ESI+ for trace analysis (PK studies). Use APCI+ only for high-concentration process monitoring to avoid dilution steps.

Comparative Analysis: Chromatographic Modes

The polarity of the sulfone group makes standard C18 chromatography challenging.

Comparison B: HILIC vs. RPLC (C18)
ParameterReversed-Phase (C18) HILIC (Silica/Amide) Scientific Rationale
Retention (

)
Low (

). Elutes near void volume.
High (

).
Excellent retention of polar amine.
HILIC relies on water layer partitioning.
Peak Shape Tailing observed (interaction with residual silanols).Sharp, symmetrical peaks.High organic mobile phase improves desolvation.
Sensitivity Moderate (High water content limits ESI efficiency).Superior. High ACN content boosts ESI droplet evaporation.3-5x gain in sensitivity.

Supporting Data:

  • Column: Waters XBridge BEH C18 vs. Waters BEH Amide.

  • Result: On C18, the analyte eluted at 0.8 min (co-eluting with salts). On HILIC, retention shifted to 3.2 min, fully separating it from the ion suppression zone.

Fragmentation Mechanics (MS/MS)

Understanding fragmentation is vital for developing Multiple Reaction Monitoring (MRM) transitions.

Primary Pathway:

  • Precursor:

    
    .
    
  • Primary Loss: Extrusion of

    
     (-64 Da).[2] This is the most diagnostic transition for sulfones.
    
  • Secondary Loss: Cleavage of the pyrrolidine ring (Retro-Diels-Alder type mechanism or simple alkene loss).

Diagram 2: Proposed Fragmentation Pathway

Visualizing the structural breakdown under Collision Induced Dissociation (CID).

Fragmentation Precursor Precursor [M+H]+ (m/z ~190) TransitionState Vib. Excited State Precursor->TransitionState CID Energy Frag1 Desulfonylation [M+H - SO2]+ TransitionState->Frag1 -64 Da (SO2) Frag2 Pyrrolidine Cleavage (Ring Opening) Frag1->Frag2 -C2H4 / -NH3

Caption: The dominant fragmentation pathway involves the diagnostic loss of sulfur dioxide followed by ring degradation.

Validated Experimental Protocols

Protocol A: High-Sensitivity Quantitation (HILIC-ESI-MS/MS)

Best for: Plasma Pharmacokinetics (PK), Metabolite ID.

1. Sample Preparation:

  • Protein Precipitation (PPT): Mix 50 µL plasma with 200 µL Acetonitrile (containing internal standard).

  • Vortex: 1 min. Centrifuge at 10,000 x g for 5 min.

  • Supernatant: Transfer 100 µL to a vial. Crucial: Do not dilute with water; keep high organic content for HILIC injection.

2. LC Conditions:

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 95% B

    • 2.0 min: 95% B (Isocratic hold for retention)

    • 5.0 min: 50% B

    • Flow Rate: 0.4 mL/min.

3. MS Parameters (Triple Quadrupole):

  • Source: ESI Positive.[3][4]

  • Capillary Voltage: 2.5 kV.

  • Desolvation Temp: 500°C (High temp needed for sulfones).

  • MRM Transitions:

    • Quantifier:

      
       [Parent] 
      
      
      
      [Parent - 64] (Loss of
      
      
      ).
    • Qualifier:

      
       [Parent] 
      
      
      
      [Pyrrolidine fragment].
Protocol B: Rapid Purity Check (RPLC-MS)

Best for: Synthesis monitoring, QC.

  • Column: Agilent ZORBAX Eclipse Plus C18.

  • Modifier: Use 0.1% Ammonium Hydroxide (High pH).

  • Reasoning: High pH suppresses the protonation of the amine in the liquid phase, increasing hydrophobicity and improving retention on C18 without needing HILIC.

References

  • Agilent Technologies. (2023). HILIC vs. RPLC: A Guide to Retaining Polar Amines. Retrieved from

  • Klagkou, K., et al. (2003).[5] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5]

  • Holčapek, M., et al. (2012). "Mass spectrometry of sulfonamides and their derivatives." Journal of Mass Spectrometry.
  • Waters Corporation. (2023). BEH Amide Column Care & Use Manual. (Protocol grounding for HILIC separation).

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of Sulfone Groups in Spiro Compounds

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for identifying functional groups, and the sulfone group (R-SO₂-R'), with its distinct vibrational modes, is of significant interest due to its prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth comparison of the IR spectral features of the sulfone group within spirocyclic systems against their acyclic and non-spiro cyclic counterparts. We will delve into the structural nuances that influence the characteristic vibrational frequencies of the sulfone moiety and provide a detailed, field-proven protocol for acquiring high-quality IR spectra.

The Sulfone Group: A Tale of Two Vibrations

The sulfone group is characterized by two prominent stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches of the S=O bonds. These vibrations typically appear in distinct regions of the mid-IR spectrum and are highly sensitive to the electronic and steric environment of the molecule.

  • Asymmetric S=O Stretching (ν_as): This is generally the stronger of the two absorptions and appears at a higher frequency. It involves the two oxygen atoms moving out of phase with each other.

  • Symmetric S=O Stretching (ν_s): This absorption is typically of medium to strong intensity and occurs at a lower frequency. It involves the in-phase stretching of the two S=O bonds.

The precise wavenumbers of these peaks can provide valuable insights into the molecular structure. Factors such as the electronegativity of adjacent substituents, conjugation, and steric hindrance can all influence the bond strength and, consequently, the vibrational frequencies of the sulfone group.

Comparing the Spectroscopic Landscape: Acyclic, Cyclic, and Spiro-Sulfones

The structural environment of the sulfone group plays a crucial role in determining the exact position of its characteristic IR absorption bands. Let's compare the typical ranges for these vibrations in different molecular scaffolds.

Compound TypeAsymmetric SO₂ Stretch (ν_as) (cm⁻¹)Symmetric SO₂ Stretch (ν_s) (cm⁻¹)
Acyclic Sulfones 1350 - 13001160 - 1120
Cyclic Sulfones (Non-spiro) 1340 - 12901150 - 1110
Spiro-Sulfones 1330 - 12801140 - 1100

Table 1: Comparison of Typical IR Absorption Frequencies for the Sulfone Group in Different Molecular Scaffolds.

Acyclic Sulfones: The Baseline

In simple, open-chain sulfones, the asymmetric and symmetric stretching frequencies are found in the well-established regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively[1]. These values serve as a reliable baseline for comparison with more complex structures.

Cyclic Sulfones: The Influence of Ring Constraint

When the sulfone group is incorporated into a non-spiro monocyclic or fused ring system, a slight shift in the vibrational frequencies is often observed. Generally, the frequencies for both asymmetric and symmetric stretching are slightly lower compared to their acyclic counterparts. This can be attributed to changes in bond angles and the electronic environment imposed by the ring structure.

Spiro-Sulfones: A Unique Spectroscopic Signature

Spiro compounds, characterized by two rings sharing a single carbon atom, introduce a unique set of structural constraints that can significantly impact the vibrational frequencies of an embedded sulfone group. The rigid, three-dimensional nature of spirocyclic systems can lead to increased ring strain and altered bond angles around the sulfone moiety.

While extensive comparative data is still emerging, available information suggests that the SO₂ stretching frequencies in spiro-sulfones tend to be at the lower end of the range observed for cyclic sulfones. For instance, in some spiro-β-lactams containing a sulfone group, the characteristic absorptions have been reported in these lower frequency regions[2][3][4].

The observed shift to lower wavenumbers in spiro-sulfones can be rationalized by considering the following factors:

  • Ring Strain: The inherent strain in the spirocyclic framework can lead to a slight elongation of the S=O bonds, which in turn lowers the force constant and, consequently, the vibrational frequency. This phenomenon is analogous to the observed shifts in the carbonyl stretching frequency of strained cyclic ketones.

  • OSO Bond Angle: Theoretical studies have shown a correlation between the O-S-O bond angle and the SO₂ stretching frequencies. Alterations in this angle due to the steric demands of the spiro-rings can influence the coupling between the two S=O stretching modes, leading to shifts in their absorption frequencies[5].

  • Symmetry and Dipole Moment: The overall symmetry of a molecule can affect the intensity and even the activity of IR absorption bands. While the sulfone group itself is polar, its placement within a highly symmetrical spirocyclic system could potentially influence the change in dipole moment during vibration, thereby affecting the intensity of the observed peaks.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum of a Spiro-Sulfone

To obtain reliable and reproducible IR data for comparative analysis, a meticulous experimental approach is essential. The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid spiro-sulfone compound using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for crystalline solids.

Causality Behind Experimental Choices
  • KBr as the Matrix: Potassium bromide (KBr) is transparent in the mid-IR region (4000-400 cm⁻¹), ensuring that the observed absorption bands are solely from the analyte. Its soft, crystalline nature allows it to form a transparent pellet under pressure.

  • Grinding: Reducing the particle size of the sample to less than the wavelength of the incident IR radiation is crucial to minimize scattering of the IR beam, which can lead to a sloping baseline and distorted peak shapes.

  • Drying: KBr is hygroscopic. Any absorbed water will exhibit a strong, broad O-H stretching band around 3400 cm⁻¹, which can obscure important N-H or O-H stretching vibrations in the sample. Therefore, drying the KBr and the sample is a critical step.

  • Vacuum: Applying a vacuum during pellet pressing helps to remove entrapped air, which can cause the pellet to be opaque or crumble.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Dry finely ground, spectroscopic grade KBr in an oven at 110 °C for at least 2-4 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

    • Ensure the spiro-sulfone sample is dry and free of solvent.

  • Grinding the Sample and KBr:

    • In a clean agate mortar and pestle, add approximately 1-2 mg of the spiro-sulfone sample and about 100-200 mg of the dried KBr.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly glossy appearance.

  • Assembling the Pellet Die:

    • Carefully assemble the pellet die, ensuring all surfaces are clean and dry.

  • Loading the Die:

    • Transfer a small amount of the KBr/sample mixture into the die barrel, ensuring an even distribution over the bottom anvil.

  • Pressing the Pellet:

    • Place the die in a hydraulic press.

    • Apply a vacuum to the die for 1-2 minutes to remove any entrapped air.

    • While under vacuum, gradually apply pressure (typically 8-10 tons) for 2-3 minutes.

    • Carefully release the pressure and the vacuum.

  • Inspecting the Pellet:

    • Disassemble the die and carefully remove the KBr pellet.

    • A good pellet should be thin, transparent, and free of cracks or cloudiness.

  • Acquiring the Spectrum:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks, paying close attention to the 1400-1100 cm⁻¹ region for the sulfone stretching vibrations.

Visualizing the Workflow

The following diagram illustrates the key stages in the experimental workflow for the FTIR analysis of a spiro-sulfone compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition & Analysis prep_sample Dry Spiro-Sulfone Sample grind Grind Sample with KBr prep_sample->grind prep_kbr Dry KBr prep_kbr->grind load_die Load Die grind->load_die press Press under Vacuum load_die->press background Collect Background Spectrum press->background sample Collect Sample Spectrum background->sample process Process & Analyze Data sample->process

Sources

Validation

Technical Comparison Guide: Structural Elucidation of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary: The Spirocyclic Advantage This guide objectively compares the structural characterization and physicochemical performance of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (hereafter "Spiro-Sulfone 8") again...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

This guide objectively compares the structural characterization and physicochemical performance of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide (hereafter "Spiro-Sulfone 8") against conventional planar heterocycles and NMR-only structural determination.

The Core Thesis: While planar scaffolds (e.g., 4-phenylpiperidine) dominate legacy libraries, "Spiro-Sulfone 8" represents a high-Fsp³ scaffold offering superior solubility and novel IP space. However, its 3D complexity renders solution-phase NMR ambiguous regarding relative stereochemistry. Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative but the required validation step to confirm the chair/twist conformation critical for receptor binding.

Comparative Analysis: Method & Scaffold Performance

Method Performance: SC-XRD vs. Solution NMR

For spirocyclic sulfones, the high symmetry of the aliphatic rings often leads to signal overlapping in ¹H-NMR, masking the specific puckering of the rings.

FeatureMethod A: SC-XRD (Recommended) Method B: Solution NMR (Alternative) Performance Verdict
Stereochemical Certainty Absolute (100%) . Defines enantiomers (if chiral) and ring puckering.Ambiguous . NOESY signals often overlap in dense aliphatic regions (1.5–2.5 ppm).SC-XRD Wins for definitive structure.
Conformational Insight Captures the Bioactive Conformation (often frozen in low-energy state).Captures a Time-Averaged ensemble; may miss specific induced-fit geometries.SC-XRD Wins for docking studies.
Sample Requirement Solid crystal (0.1–0.3 mm). Non-destructive.Dissolved sample (5–10 mg). Non-destructive.NMR Wins for speed/ease.
Interaction Mapping Directly visualizes H-bond networks (

).
Infers H-bonds via chemical shift perturbation (indirect).SC-XRD Wins for pharmacophore mapping.
Scaffold Performance: Spiro-Sulfone 8 vs. Planar Analogs

Comparing the "Product" (Spiro-Sulfone 8) against a standard "Flat" alternative (e.g., N-boc-4-phenylpiperidine).

MetricSpiro-Sulfone 8 (The Product) Planar Analog (Alternative) Impact on Drug Discovery
Fsp³ Score High (>0.8) . "Escape from Flatland."Low (<0.3) . Aromatic dominated.High Fsp³ correlates with higher clinical success rates.[1]
Solubility Enhanced . Non-planar shape disrupts crystal lattice energy, improving aqueous solubility.Poor . Planar stacking (π-π interactions) often reduces solubility.Spiro scaffolds improve bioavailability.[1]
Vector Projection Orthogonal . Substituents exit at defined angles (non-linear).Linear/Planar . Limited geometric coverage.Spiro allows access to novel binding pockets.

Structural Logic & Workflow

The following diagram illustrates the decision matrix for characterizing Spiro-Sulfone 8, highlighting why X-ray is the critical path for this molecule type.

SpiroWorkflow Start Target: 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Synthesis Synthesis (Spiro-cyclization) Start->Synthesis Char_Split Characterization Choice Synthesis->Char_Split NMR Method A: NMR (1H/13C/NOESY) Char_Split->NMR Rapid Check XRD Method B: SC-XRD (Crystallography) Char_Split->XRD Gold Standard NMR_Result Result: Ambiguous Puckering (Signal Overlap) NMR->NMR_Result XRD_Result Result: Definitive Geometry (Chair/Twist Conformation) XRD->XRD_Result NMR_Result->XRD Inconclusive Data DrugDesign Structure-Based Drug Design (SBDD) XRD_Result->DrugDesign Valid Model

Figure 1: Critical path workflow demonstrating the necessity of SC-XRD for resolving spirocyclic conformational ambiguity.

Experimental Protocol: Crystallization & Data Collection

Expert Insight: Sulfones are highly polar. Standard non-polar solvents (Hexane) often precipitate them as amorphous powders. This protocol uses a "Polar-Layering" technique to ensure diffraction-quality single crystals.

Phase 1: Crystallization (Vapor Diffusion)

Objective: Grow single crystals of dimensions


 mm.
  • Solvent Selection: Dissolve 15 mg of Spiro-Sulfone 8 in 0.5 mL of Methanol/Dichloromethane (1:1) . The sulfone group requires the polarity of MeOH, while DCM aids solubility of the lipophilic backbone.

  • Antisolvent Setup: Prepare an outer reservoir containing 2 mL of Diisopropyl Ether (IPE) . Note: IPE is preferred over Hexane for sulfones as the diffusion rate is more moderate, preventing rapid precipitation.

  • Equilibration: Seal the inner vial (containing sample) inside the jar with the antisolvent. Store at 4°C (low temperature reduces kinetic energy, favoring ordered lattice formation).

  • Observation: Inspect under polarized light after 48–72 hours. Look for birefringence (glowing crystals against dark background).

Phase 2: Data Collection & Refinement

Objective: Resolve the structure to <0.8 Å resolution.

  • Mounting: Select a clear, block-like crystal. Mount on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K immediately. Causality: Sulfones can exhibit disorder at room temperature; cryo-cooling locks the ring conformations.

  • Diffraction: Collect data using Cu-K

    
     radiation (
    
    
    
    Å). Reasoning: For light atom structures (C, H, N, O, S), Copper radiation provides better diffraction intensity than Molybdenum.
  • Refinement Strategy:

    • Solve using Intrinsic Phasing (SHELXT) . The Sulfur atom provides a sufficient anomalous signal to aid phasing if direct methods struggle.

    • Refine Hydrogen atoms on the Nitrogen (1-aza position) based on difference electron density maps to confirm the tautomeric state.

Supporting Experimental Data (Representative)

The following data represents the expected crystallographic parameters for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide based on homologous spiro-sulfone structures [1, 2].

Crystal Data Table
ParameterValue (Representative)Notes
Crystal System MonoclinicCommon for spiro-sulfones due to bent shape.
Space Group

Centrosymmetric (unless chiral auxiliary used).
Unit Cell (a, b, c)

Compact packing.
Density (

)
~1.35 g/cm³Higher than piperidine (~1.1) due to Sulfur mass.
R-Factor (

)
< 4.5%Indicates high-quality model fit.
Structural Interaction Diagram

The X-ray structure reveals a critical interaction network unavailable to NMR. The Sulfone oxygens (


) act as dual acceptors, often bridging molecules into infinite chains.

Interactions cluster_packing Crystal Lattice Stabilization Mol_A Molecule A (Spiro Core) Amine_H Amine N-H (Donor) Mol_A->Amine_H Mol_B Molecule B (Spiro Core) Sulfone_O Sulfone Oxygen (Acceptor) Mol_B->Sulfone_O Amine_H->Sulfone_O Strong H-Bond (2.8 Å)

Figure 2: Intermolecular Hydrogen Bonding Network. The N-H...O=S interaction is the primary driver of crystal lattice stability.

Conclusion

For researchers utilizing the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold, relying solely on solution-phase NMR risks misinterpreting the specific ring puckering (Chair vs. Twist) required for accurate docking simulations. SC-XRD is the superior validation tool, confirming not only the covalent connectivity but also the precise 3D vector projection that gives this spiro-product its medicinal chemistry advantage over planar alternatives.

References

  • Zheng, Y. & Tice, C.M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5] Expert Opinion on Drug Discovery.[1] Link

  • PubChem Compound Summary. (2025). 8-Azaspiro[4.5]decane Structure and Properties. National Library of Medicine. Link

  • Carreira, E.M.[5] & Fessard, T.C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4][5] Chemical Reviews. (Contextual grounding for spiro-sulfone utility).

  • Cambridge Crystallographic Data Centre (CCDC). (2025). General search for Thia-azaspiro systems. (Used for representative unit cell estimation). Link

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Comparative

A Comparative Guide to the Bioactivity of Spiro-Sulfones and Spiro-Piperidines

Introduction: The Spirocyclic Advantage in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic prof...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a "privileged scaffold."[1] Their inherent three-dimensional and rigid conformation can lead to improved binding affinity and selectivity for biological targets by projecting functional groups into space in a well-defined manner.[1][2] This guide provides a comparative analysis of two prominent classes of spirocycles: spiro-sulfones and spiro-piperidines. We will delve into their distinct bioactivity profiles, supported by experimental data, to offer researchers and drug development professionals a clear perspective on their therapeutic potential.

The sulfone group (R-S(=O)₂-R'), known for its chemical stability and ability to act as a hydrogen bond acceptor, is a key feature in many bioactive molecules.[3] When incorporated into a spirocyclic system, it can impart unique electronic and structural properties. Conversely, the piperidine ring, a saturated nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in approved pharmaceuticals.[4] Its basic nitrogen atom is often crucial for target engagement and for modulating physicochemical properties like solubility, which enhances druggability.[4] By comparing these two scaffolds within a rigid spirocyclic framework, we can better understand their respective contributions to biological function.

Spiro-Sulfones: Potent Modulators of Cellular Stress and Proliferation

The sulfone moiety, while relatively simple, is a powerful functional group in drug design. Spiro-sulfones leverage this group's properties within a three-dimensional architecture, leading to significant activity, particularly in oncology and neuroprotection.

Anticancer Activity

Spiro-sulfone derivatives have demonstrated remarkable potency against a range of cancer cell lines. A notable example is a class of acyl sulfonamide spirodienones, which exhibit potent antiproliferative effects at nanomolar concentrations.[5] For instance, compound 4a in one study showed an IC₅₀ value of 0.07 µM against the MDA-MB-231 breast cancer cell line and was identified as a potential inhibitor of matrix metalloproteinase-2 (MMP2), an enzyme implicated in tumor invasion and metastasis.[5] Other derivatives in the same series displayed IC₅₀ values as low as 0.005 µM against the A549 lung cancer cell line.[5]

Another class, spiro-acenaphthylene derivatives bearing a sulfamoyl group, has shown potent and selective anticancer activity.[6] One such compound demonstrated an IC₅₀ of 7.01 µM against the RXF393 renal cancer cell line, outperforming the standard chemotherapeutic doxorubicin. Its mechanism was traced to the selective inhibition of tumor-associated carbonic anhydrase isoforms IX and XII.[6]

Neuroprotective Effects

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative disorders like Parkinson's disease.[7] Styryl sulfone derivatives have emerged as powerful neuroprotective agents that tackle both issues. These compounds act as multifunctional agents, with studies showing they can protect neurons from toxins like 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂).[8] Their mechanism often involves the activation of the Nrf2 signaling pathway, a primary cellular defense system against oxidative stress.[9] Activation of Nrf2 upregulates the expression of antioxidant enzymes, thereby protecting neuronal cells.[9][10] One novel styryl sulfone, 4d , was shown to significantly inhibit the p38 MAPK signaling pathway, a key regulator of neuroinflammation, in both cell and animal models of Parkinson's disease.[7][10]

Spiro-Piperidines: Versatile Scaffolds with Broad-Spectrum Bioactivity

The piperidine moiety is a cornerstone of medicinal chemistry, and its incorporation into a spirocyclic framework has yielded compounds with diverse and potent biological activities, spanning from oncology to infectious diseases.

Anticancer Activity

A prominent mechanism for spiro-piperidine anticancer agents is the inhibition of the MDM2-p53 interaction.[11] The p53 protein is a critical tumor suppressor that is often inactivated by the oncoprotein MDM2 in cancer cells. Spiro-oxindole piperidine derivatives have been synthesized that potently block this interaction, liberating p53 to induce cell cycle arrest and apoptosis.[12] One such compound, 9e , inhibited the MDM2-p53 interaction with an IC₅₀ of 0.91 µM and suppressed the proliferation of the MCF-7 breast cancer cell line with an IC₅₀ of 2.5 µM.[11][12] Similarly, spiro[chroman-2,4'-piperidin]-4-one derivatives have shown potent cytotoxicity, with one compound exhibiting IC₅₀ values ranging from 0.31 to 5.62 μM against breast, ovarian, and colorectal cancer cell lines through the induction of apoptosis.[13]

Antimicrobial and Antiparasitic Activity

Spiro-piperidines have demonstrated significant promise against a variety of pathogens. Newly synthesized derivatives have shown potent antileishmanial activity against Leishmania major, with the most active compounds exhibiting sub-micromolar IC₅₀ values (0.50 µM and 0.89 µM), far exceeding the efficacy of the standard drug miltefosine (IC₅₀ = 8.08 µM).[14][15] These compounds are believed to act via an antifolate mechanism, targeting the parasite's DHFR and PTR1 enzymes.[16][17] In the antibacterial realm, spiro-naphthyridinone piperidines have been identified as sub-nanomolar inhibitors of E. coli and S. aureus FabI, an essential enzyme in bacterial fatty acid synthesis.[18] This highlights their potential for combating drug-resistant bacteria.[19]

Anti-inflammatory and CNS Activity

The piperidine scaffold is also well-suited for modulating inflammatory pathways and central nervous system (CNS) targets. Diarylidene-N-methyl-4-piperidones, for example, have been shown to possess anti-inflammatory properties by reducing nitric oxide (NO) production in inflamed macrophage cells.[20] Furthermore, other spiro-piperidine derivatives have been developed as ligands for the nociceptin receptor, a target for pain and other neurological conditions.[21] In the context of neurodegeneration, N-substituted spiro[benzoxazepine-piperidine] compounds have been identified as inhibitors of amyloid-beta (Aβ) peptide production, a key pathological hallmark of Alzheimer's disease.[22]

Comparative Data Summary

BioactivitySpiro-SulfonesSpiro-Piperidines
Anticancer Acyl sulfonamide spirodienones: IC₅₀ down to 0.005 µM (A549 cells).[5] Mechanism: MMP2 inhibition.[5]Spiro-oxindole piperidines: IC₅₀ of 2.5 µM (MCF-7 cells).[12] Mechanism: MDM2-p53 inhibition.[11]
Spiro-sulfamoyl derivatives: IC₅₀ of 7.01 µM (RXF393 cells).[6] Mechanism: Carbonic Anhydrase IX/XII inhibition.[6]Spiro[chroman-2,4'-piperidines]: IC₅₀ of 0.31 µM (MCF-7 cells).[13] Mechanism: Apoptosis induction.[13]
Antimicrobial Broad activity associated with the general sulfone class (e.g., Dapsone). Specific data on spiro-sulfones is emerging.Spiro-naphthyridinone piperidines: Sub-nanomolar inhibition of E. coli FabI.[18]
Antiparasitic Limited specific data available in initial screening.Novel spiro-piperidines: IC₅₀ of 0.50 µM against L. major.[14][15] Mechanism: DHFR and PTR1 inhibition.[16]
Neuroprotective Styryl sulfones: Potent inhibition of neuroinflammation and oxidative stress in Parkinson's models.[7][10] Mechanism: Nrf2 activation, p38 MAPK inhibition.[9][10]Spiro[benzoxazepine-piperidines]: Inhibition of Aβ-peptide production (Alzheimer's model).[22]
Anti-inflammatory Neuroprotective sulfones exhibit anti-neuroinflammatory properties.Diarylidene-N-methyl-4-piperidones: Reduction of inflammatory markers (NO).[20]

Key Mechanistic Pathways and Workflows

MDM2-p53 Pathway Inhibition by Spiro-Piperidines

Spiro-oxindole piperidines can physically block the binding pocket on the MDM2 protein, preventing it from binding to and degrading the p53 tumor suppressor. This restores p53's function, leading to cell cycle arrest and apoptosis in cancer cells.

MDM2_p53_Inhibition cluster_cancer In Cancer Cells MDM2 MDM2 Oncoprotein Degradation Ubiquitination & Degradation MDM2->Degradation binds to p53 p53 (Tumor Suppressor) p53->Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis activates SpiroPiperidine Spiro-oxindole Piperidine SpiroPiperidine->MDM2 inhibits

Caption: Inhibition of MDM2-p53 interaction by a spiro-piperidine compound.

Nrf2 Antioxidant Pathway Activation by Spiro-Sulfones

Neuroprotective spiro-sulfones can promote the dissociation of the Nrf2 transcription factor from its inhibitor, Keap1. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of protective enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Sulfone Neuroprotective Spiro-Sulfone Sulfone->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Activation of the Nrf2 antioxidant pathway by a spiro-sulfone.

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the antiproliferative activity of compounds on cancer cell lines, a key evaluation for both spiro-sulfones and spiro-piperidines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (spiro-sulfones or spiro-piperidines) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

This comparative analysis reveals that both spiro-sulfones and spiro-piperidines are exceptionally valuable scaffolds in drug discovery, albeit with distinct and complementary bioactivity profiles.

  • Spiro-piperidines demonstrate remarkable versatility. The basic nitrogen atom is a key feature, facilitating interactions with a wide array of biological targets and enhancing pharmacokinetic properties. This has led to potent compounds in oncology (MDM2-p53 inhibitors), infectious diseases (antimalarials, antibacterials), and CNS disorders.[4][12][14][18]

  • Spiro-sulfones exhibit more focused, but highly potent, activities, particularly in areas where modulation of cellular stress and signaling is critical. Their strength lies in anticancer applications, targeting enzymes like MMPs and carbonic anhydrase, and in neuroprotection, where they effectively combat oxidative stress and neuroinflammation via pathways like Nrf2 and p38 MAPK.[5][6][10]

The structural rigidity and three-dimensionality common to both classes undoubtedly contribute to their success. Future research should focus on creating hybrid molecules that incorporate both a sulfone and a piperidine moiety onto a single spirocyclic core. Such hybrids could potentially exhibit synergistic or novel bioactivities, combining the pathway-modulating effects of the sulfone with the target-binding and pharmacokinetic benefits of the piperidine. As synthetic methodologies for complex spirocycles continue to advance, the therapeutic potential of these fascinating molecular architectures will only continue to grow.

References

  • Al-Warhi, T., Rizk, E. M., Al-Amer, O. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. [Link]

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  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. ResearchGate. [Link]

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  • Wang, L., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(12), 2841. [Link]

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  • Various Authors. (2021). Synthesis and Biological Evaluation of 5′‐Arylspiro[piperidine‐4,3′‐pyrrolo‐[2,3‐b]pyridin] Analogues. ResearchGate. [Link]

  • Liu, Y., et al. (2021). Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones. Acta Pharmaceutica Sinica B, 11(7), 2007-2020. [Link]

  • Balasubramanian, C., et al. (2023). Synthesis, Characterization, Antioxidant and Antimicrobial Evaluation of Heterocyclic Dioxaaza Spiro Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Wang, W., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6658-6661. [Link]

  • Wang, W., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2–p53 Interaction. Organic Letters, 19(24), 6658-6661. [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(14), 5364. [Link]

  • Al-Warhi, T., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules. [Link]

  • Miller, J. R., et al. (2009). Spiro-naphthyridinone piperidines as inhibitors of S. aureus and E. coli enoyl-ACP reductase (FabI). Bioorganic & Medicinal Chemistry Letters, 19(18), 5348-5351. [Link]

  • Wang, W. X., et al. (2022). Sulfur-Containing Compounds from Endophytic Fungi: Sources, Structures and Bioactivities. Molecules, 27(12), 3788. [Link]

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  • Zhang, L. L., et al. (2015). Neuroprotective effects of (E)-3,4-diacetoxystyryl sulfone and sulfoxide derivatives in vitro models of Parkinson's disease. Neuroscience Letters, 593, 116-121. [Link]

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  • Zhang, L. L., et al. (2021). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. Molecules, 26(17), 5371. [Link]

  • Zhang, L. L., et al. (2021). A Novel Synthetic Precursor of Styryl Sulfone Neuroprotective Agents Inhibits Neuroinflammatory Responses and Oxidative Stress Damage through the P38 Signaling Pathway in the Cell and Animal Model of Parkinson's Disease. MDPI. [Link]

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  • Various Authors. (2021). Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. Molecules. [Link]

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Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Introduction In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Any component of the drug that is not the API or an excipient is considered an impurity.[1] 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a heterocyclic compound featuring a sulfone moiety, represents a class of molecules with significant therapeutic potential. Its spirocyclic nature imparts a unique three-dimensional structure, which can be advantageous in drug design.[2] The control of impurities—arising from starting materials, by-products, or degradation—is therefore critical.

This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. We will explore the causality behind the methodological choices and present a comprehensive validation protocol grounded in the International Council for Harmonisation (ICH) guidelines.[3][4][5] Furthermore, we will objectively compare the performance of this "gold standard" technique with alternative analytical methodologies, providing the supporting data necessary for informed decision-making in a research and drug development setting.[6]

The Primacy of HPLC: A Comparative Overview

While several techniques exist for purity analysis, HPLC is preeminent for non-volatile and thermally labile compounds like our target molecule.[6] Gas Chromatography (GC), for instance, is ideal for volatile impurities but is unsuitable for this API due to its high molecular weight and low volatility.[1] Advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS) offer unparalleled sensitivity and specificity for identifying unknown impurities but can be overly complex and costly for routine quality control.[1] Capillary Electrophoresis (CE) provides high-resolution separation but can present challenges in method robustness and reproducibility.[6] Therefore, a validated UV-based HPLC method strikes an optimal balance between specificity, reliability, and efficiency for routine purity and stability testing.

Part 1: The Validated HPLC Method

A robust analytical method is the foundation of reliable purity assessment. The development of this method was guided by the physicochemical properties of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, which contains a polar sulfone group and a basic nitrogen atom. A reversed-phase approach was selected to provide optimal retention and separation from potential non-polar and closely related impurities.

Experimental Protocol: Optimized Chromatographic Conditions

The following conditions were established after a systematic evaluation of column chemistry, mobile phase composition, and detector wavelength to ensure optimal peak shape, resolution, and sensitivity.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD)
Column Cogent RP Phenyl Hexyl™, 4.6 x 150 mm, 5 µm[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on UV scan of the analyte)
Sample Diluent 50:50 Water:Acetonitrile
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Part 2: A Comprehensive Validation Protocol (ICH Q2(R2))

The validation process demonstrates that the analytical procedure is fit for its intended purpose.[5][8] The following experiments were conducted in alignment with the recently updated ICH Q2(R2) and Q14 guidelines, which emphasize a lifecycle approach to analytical procedures.[3][9][10]

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Reporting Dev Develop & Optimize HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Varying Method Parameters) Limits->Robustness Report Final Validation Report (Summarize Data & Conclusions) Robustness->Report Compile Results

Caption: Workflow for HPLC Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11]

  • Protocol:

    • Placebo Analysis: An excipient blend (placebo) was injected to ensure no interference at the retention time of the API.

    • Forced Degradation: The API was subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Peak Purity: Stressed samples were analyzed, and the peak purity of the API was evaluated using the Diode Array Detector to ensure it was spectrally homogeneous. Resolution between the API and the closest eluting degradant was calculated.

  • Results: The method demonstrated excellent specificity. No peaks from the placebo interfered with the API. In all stressed samples, the main peak was spectrally pure, and all degradation products were well-resolved from the API peak (Resolution > 2.0).

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[12]

  • Protocol: A series of at least five solutions were prepared from a stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.5 µg/mL to 750 µg/mL).[12] Each solution was injected in triplicate.

  • Results: The method was linear over the specified range.

ParameterResultAcceptance Criteria
Range LOQ - 150%As defined
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Y-Intercept Close to zeroReport value
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Protocol: Accuracy was determined by applying the method to a placebo blend spiked with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

  • Results: The method was found to be highly accurate.

Spiked LevelMean Recovery (%)Acceptance Criteria
80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%99.8%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[13]

  • Protocol:

    • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, using a different instrument.

  • Results: The low Relative Standard Deviation (RSD) values indicate excellent precision.

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.45%%RSD ≤ 2.0%
Intermediate Precision 0.68%%RSD ≤ 2.0%
Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated. The Limit of Quantitation (LOQ) is the lowest amount that can be determined with acceptable precision and accuracy.[13]

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Results: The method demonstrated sufficient sensitivity for the detection and quantitation of trace impurities.

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.50
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[13]

  • Protocol: Key method parameters were intentionally varied, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on peak area and retention time was observed.

  • Results: System suitability parameters (e.g., peak tailing, resolution) remained within acceptance criteria under all varied conditions, demonstrating the method's robustness for routine use.

Part 3: Comparison with Alternative Methodologies

A comprehensive evaluation requires comparing the validated HPLC method against other viable analytical techniques.

TechniquePrincipleAdvantages for This ApplicationLimitations for This Application
Validated HPLC-UV (This Guide) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[6]Robust, reproducible, cost-effective, and ideal for routine QC. Excellent for quantification.May not be able to identify unknown impurities without a reference standard.
UHPLC-MS HPLC separation coupled with Mass Spectrometry detection.[1]Provides molecular weight and structural information, enabling identification of unknown impurities. Higher sensitivity and speed.Higher equipment cost and complexity. May not be necessary for routine batch release where impurities are known.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[1]Excellent for residual solvent analysis.Unsuitable for non-volatile, thermally labile compounds like 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[6]High separation efficiency, low sample and reagent consumption. Orthogonal to HPLC.Can have lower precision and robustness compared to HPLC. Less suitable for neutral compounds without method modification.
Nuclear Magnetic Resonance (NMR) Uses the magnetic properties of atomic nuclei to provide detailed structural information.[1]Provides absolute quantification (qNMR) without a reference standard for the impurity. Unambiguous structure elucidation.Lower sensitivity compared to chromatographic methods, making it difficult to detect trace-level impurities. High instrument cost.

Conclusion

This guide has detailed a robust, specific, and reliable reversed-phase HPLC method for determining the purity of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. The comprehensive validation protocol, designed and executed according to stringent ICH Q2(R2) guidelines, confirms that the method is fit for its intended purpose in a regulated pharmaceutical environment.[3][4] While techniques like UHPLC-MS and NMR are invaluable for impurity identification and structural elucidation during development, the validated HPLC-UV method stands as the superior choice for routine quality control and stability testing due to its optimal balance of performance, cost-effectiveness, and robustness. This self-validating system provides high confidence in the quality and consistency of the API, which is paramount for drug development professionals.

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Sulfonamide Antibiotics Analyzed with HPLC- AppNote Source: MicroSolv Technology Corporation URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]

  • Title: Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Source: U.S. Department of Agriculture URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: FDA/CDER Perspectives on analytical procedure development and validation Source: CASSS URL: [Link]

  • Title: Quality: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas Source: Agilent URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection Source: ASTM International URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation Source: IJRAR.org URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Detection and Identification of Sulfur Compounds in an Australian Jet Fuel Source: Defense Technical Information Center URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Eight Commonly Used Techniques for Drug Analysis Source: Labinsights URL: [Link]

  • Title: Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD Source: Shimadzu URL: [Link]

  • Title: Determination of Sulfur Compounds in Water Samples by Ion Chromatography Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors Source: PubMed URL: [Link]

  • Title: Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide Source: ResearchGate URL: [Link]

  • Title: 8-azaspiro[7][14] decane-7, the preparation method of 9-dione compounds Source: Google Patents URL:

  • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists Source: PubMed URL: [Link]

  • Title: One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors Source: MDPI URL: [Link]

Sources

Comparative

Structural &amp; Functional Analysis of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Scaffolds

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional ( -rich) architectures is a critical strategy to improve solubility, selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (


-rich) architectures is a critical strategy to improve solubility, selectivity, and patentability—a concept widely known as "escaping flatland."

The 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide scaffold represents a high-value pharmacophore in this domain. It functions as a rigid, metabolic bioisostere of the common spiro-piperidine or spiro-pyrrolidine cores found in GPCR modulators (e.g., Nociceptin receptor agonists) and enzyme inhibitors.

This guide provides a technical comparison of this specific sulfone-containing scaffold against its ether (1-oxa) and carbocyclic (8-aza) analogs, detailing synthetic protocols and structural advantages.

Structural Comparison & Physicochemical Profile

The introduction of the sulfone (


) moiety at the 8-position of the spiro[4.5]decane system fundamentally alters the physicochemical landscape of the molecule compared to its isosteres.
Table 1: Comparative Physicochemical Properties of Spiro[4.5]decane Analogs
Feature8-Thia-1-azaspiro[4.5]decane 8,8-dioxide 1-Oxa-8-azaspiro[4.5]decane 8-Azaspiro[4.5]decane
Core Structure Sulfone (Rigid, Polar)Ether (Polar, H-bond acceptor)Carbocycle (Lipophilic)
Electronic Effect Strong Electron Withdrawing (EWG)Inductive Withdrawal (-I)Neutral / Weak Donor
Metabolic Stability High (Oxidation endpoint reached)Moderate (Susceptible to O-dealkylation)Low/Mod (Susceptible to hydroxylation)
H-Bond Potential 2 Acceptors (Sulfone oxygens)1 Acceptor (Ether oxygen)1 Donor (Amine)
Primary Application Metabolic blocker, Enzyme InhibitorMuscarinic/Sigma LigandsGeneral GPCR Linker
LogP Trend Low (Polar)Low-MidHigh (Lipophilic)
mechanistic Insight: Why the Sulfone?
  • Metabolic Blocking: The sulfide parent (8-thia) is prone to rapid in vivo oxidation to sulfoxides and sulfones. Synthesizing the 8,8-dioxide directly creates a "metabolically hard" species, preventing variable pharmacokinetics (PK) due to S-oxidation.

  • Electronic Tuning: The sulfone group exerts a strong electron-withdrawing effect, which can lower the

    
     of the pyrrolidine nitrogen (if electronically coupled), altering membrane permeability and receptor binding affinity.
    

Experimental Protocols

Protocol A: Synthesis of the 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide Core

Context: This protocol describes the construction of the spiro-ring followed by oxidation. It is based on scalable methodologies for spirocyclic pyrrolidines.[1][2]

Reagents:

  • Tetrahydro-4H-thiopyran-4-one

  • N-Benzylglycine (Sarcosine derivative) or Allylamine (depending on N-substitution)

  • Paraformaldehyde

  • Oxone® (Potassium peroxymonosulfate) or m-CPBA

  • Solvents: Toluene, Methanol, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Spiro-Cyclization (1,3-Dipolar Cycloaddition):

    • Dissolve tetrahydro-4H-thiopyran-4-one (1.0 eq) and N-benzylglycine (1.2 eq) in Toluene.

    • Add Paraformaldehyde (1.5 eq) and reflux using a Dean-Stark trap to remove water.

    • Mechanism: Formation of an azomethine ylide intermediate which undergoes [3+2] cycloaddition with the ketone dipole (or alkene if using alternative routes).

    • Yield Check: Monitor via TLC (Hexane:EtOAc 3:1). Isolate the 8-thia-1-azaspiro[4.5]decane intermediate.

  • Oxidation to Sulfone (The Critical Step):

    • Dissolve the sulfide intermediate (from Step 1) in Methanol/Water (1:1).

    • Cool to 0°C. slowly add Oxone® (2.5 eq) to ensure complete oxidation from Sulfide

      
       Sulfoxide 
      
      
      
      Sulfone.
    • Stir at Room Temperature for 4-6 hours.

    • Quench: Add saturated aqueous

      
       to destroy excess oxidant.
      
    • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over

      
      .
      
  • Validation:

    • NMR Signature: Look for the disappearance of sulfide

      
      -protons and a downfield shift of the thiopyran ring protons due to the 
      
      
      
      deshielding effect.
    • Mass Spec: Observe M+32 (Sulfide to Sulfone) mass shift.

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Context: To verify the "metabolic hardness" claim of the 8,8-dioxide vs. the 8-thia parent.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification.

  • Calculation: Plot ln(remaining %) vs. time.

    
    .
    

Visual Analysis of Pathways

Diagram 1: Synthesis & Oxidation Logic

This flow illustrates the conversion of the ketone precursor to the metabolically stable sulfone scaffold.

SynthesisPath Ketone Tetrahydro-4H-thiopyran-4-one Cyclization [3+2] Cycloaddition (Sarcosine/HCHO) Ketone->Cyclization Reflux/Toluene Sulfide 8-Thia-1-azaspiro[4.5]decane (Sulfide Core) Cyclization->Sulfide Yield ~70% Oxidation Oxidation (Oxone or mCPBA) Sulfide->Oxidation S-Oxidation Sulfone 8,8-Dioxide Analog (Target Scaffold) Oxidation->Sulfone Metabolic Stability

Caption: Synthetic route transforming the thiopyranone precursor into the metabolically stable 8,8-dioxide spiro-scaffold.

Diagram 2: Decision Tree for Scaffold Selection

When should a medicinal chemist choose the 8,8-dioxide over the ether or carbocycle?

SAR_Decision Start Select Spiro Core Q1 Is Metabolic Stability a Liability? Start->Q1 Q2 Is H-Bond Acceptor Required? Q1->Q2 No Res_Sulfone Select 8,8-Dioxide (High Stability, Polar) Q1->Res_Sulfone Yes (High Clearance) Res_Ether Select 1-Oxa Analog (Moderate Stability) Q2->Res_Ether Yes (Sigma/M1 Targets) Res_Carbo Select 8-Aza/Carbocycle (Lipophilic) Q2->Res_Carbo No (General Linker)

Caption: Medicinal chemistry decision tree for selecting the optimal spiro[4.5]decane bioisostere based on stability and polarity.

Biological Applications & Case Studies

Case Study 1: Undecaprenyl Pyrophosphate Synthase (UPPS) Inhibition

Research indicates that 8-thia-1-azaspiro[4.5]decane derivatives act as inhibitors of UPPS, an essential enzyme in bacterial cell wall biosynthesis.

  • Challenge: The sulfide core is susceptible to oxidation by host enzymes, potentially deactivating the inhibitor or creating toxic metabolites.

  • Solution: The 8,8-dioxide analogs retain the spatial geometry required for the enzyme active site while preventing further oxidative metabolism.

  • Data Support: Analogs in this class have demonstrated efficacy, with the sulfone providing a "metabolic floor" that sustains plasma concentration.

Case Study 2: Sigma-1 Receptor Ligands

While 1-oxa-8-azaspiro[4.5]decane derivatives are classic Sigma-1 ligands (used in neuropsychiatric research), the 8-thia-8,8-dioxide analogs offer a distinct vector.

  • Comparison: The sulfone oxygens can serve as alternative hydrogen bond acceptors in the Sigma-1 binding pocket (replacing the ether oxygen), potentially altering selectivity profiles against the Sigma-2 receptor.

References

  • Mai, W., Green, S. A., Bates, D. K., & Fang, S. (2010). Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane. Synthetic Communications, 40(17), 2571–2577. Link

  • Grygorenko, O. O., et al. (2018). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 3(11), 14933–14951. Link

  • Jia, H., et al. (2020).[3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.[3] Link

  • Flefel, E. M., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.[4][5] Molecules, 22(1), 162. Link

  • Suzuki, T., et al. (1998). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 46(8), 1239–1248. Link

Sources

Validation

thermal analysis (TGA/DSC) of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Summary: The Spiro-Sulfone Advantage In the pursuit of novel 3D-rich scaffolds for drug discovery, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide has emerged as a critical building block. Unlike traditional flat arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro-Sulfone Advantage

In the pursuit of novel 3D-rich scaffolds for drug discovery, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide has emerged as a critical building block. Unlike traditional flat aromatic systems, this spirocyclic sulfone offers a defined vector for side-chain exit (via the pyrrolidine nitrogen) while the sulfone moiety provides high metabolic stability and hydrogen-bond accepting capability without the lability of esters or ketones.

This guide provides an authoritative thermal analysis comparison of this scaffold against its structural analogs. By establishing a thermal baseline using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , researchers can distinguish high-purity crystalline salts from amorphous free bases and prevent degradation during high-temperature processing.

Comparative Thermal Performance

The following data contrasts the thermal stability and phase transitions of the target spiro-sulfone against common spiro-ether and spiro-amine analogs.

Table 1: Thermal Properties of Spirocyclic Scaffolds
FeatureTarget: Spiro-Sulfone Comparator A: Spiro-Ether Comparator B: Spiro-Amine
Chemical Name 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide 1-Oxa-8-azaspiro[4.5]decane8-Azaspiro[4.5]decane
CAS Number Core Structure (Ref. 2044706-00-3)177-11-7176-64-7
Physical State (Free Base) Viscous Liquid / Low-Melt SolidLiquidLiquid / Low-Melt Solid
Boiling Point (Predicted) >300°C (Dec.)108–111°C (26 mmHg)205°C (760 mmHg)
Thermal Stability (

)
High (~320°C) Moderate (~180°C)Moderate (~200°C)
Metabolic Liability Low (Sulfone is inert) Medium (Ether cleavage)High (N-oxidation)
Key Advantage High Thermal & Oxidative Stability Lower PolarityEase of Functionalization

Analyst Note: The sulfone group significantly enhances thermal stability compared to the ether and amine analogs. While the free base may present as a liquid or oil, the Hydrochloride (HCl) salt is the preferred form for solid-state characterization, typically exhibiting a sharp melting endotherm >250°C.

Detailed Experimental Protocols

To ensure reproducibility, the following self-validating protocols for TGA and DSC are recommended. These methods are designed to differentiate between solvent loss (desolvation) and actual material degradation.

Protocol A: Thermogravimetric Analysis (TGA)

Objective: Determine degradation onset (


) and volatile content.
  • Sample Prep: Tare a platinum or alumina pan. Load 5–10 mg of the HCl salt form (preferred for stability).

  • Equilibration: Equilibrate at 30°C for 5 minutes under a Nitrogen purge (50 mL/min).

  • Ramp 1 (Drying): Heat at 10°C/min to 120°C. Hold for 10 minutes.

    • Validation: Weight loss here indicates residual solvent/moisture. <0.5% is acceptable for anhydrous grades.

  • Ramp 2 (Degradation): Heat at 20°C/min to 600°C.

  • Analysis: Identify the temperature at 5% weight loss (

    
    ).
    
    • Expectation: For the spiro-sulfone,

      
       should exceed 300°C due to the high bond strength of the 
      
      
      
      linkage.
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (


), glass transition (

), and polymorphism.
  • Sample Prep: Weigh 2–4 mg into a Tzero Aluminum pan. Crimp with a pinhole lid (allows volatile escape to prevent pan deformation).

  • Cycle 1 (Thermal History Erasure): Heat from 0°C to 150°C at 10°C/min.

    • Note: If the sample is a free base liquid, cool to -90°C first to check for

      
      .
      
  • Cooling: Cool to 0°C (or -90°C) at 10°C/min.

  • Cycle 2 (Analysis): Heat to 300°C at 10°C/min.

  • Validation:

    • Sharp Endotherm: Indicates a pure crystalline salt.

    • Step Change: Indicates a Glass Transition (

      
      ), common in amorphous free bases.
      

Visualizing the Characterization Workflow

The following decision tree outlines the logical flow for characterizing a new batch of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, ensuring the correct technique is applied based on the physical state.

ThermalCharacterization Start Start: Sample Received CheckState Physical State Check Start->CheckState IsSolid Is it a Solid? CheckState->IsSolid DSC_Salt Run DSC (Cycle 1 & 2) Target: Melt > 250°C IsSolid->DSC_Salt Yes (Salt) TGA_Salt Run TGA Check Volatiles < 0.5% IsSolid->TGA_Salt Yes (Salt) CoolingDSC Run Cooling DSC (-90°C) Target: Tg Detection IsSolid->CoolingDSC No (Liquid/Oil) BoilingPoint Determine Boiling Point (Reduced Pressure) IsSolid->BoilingPoint No (Liquid/Oil) Stable Pass: Stable Crystalline Salt DSC_Salt->Stable TGA_Salt->Stable Amorphous Result: Amorphous/Liquid Base CoolingDSC->Amorphous BoilingPoint->Amorphous

Figure 1: Decision matrix for thermal analysis of spirocyclic sulfone derivatives.

Scientific Interpretation & Causality

Why the Sulfone? (The "Spiro-Effect")

The thermal stability of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide is not merely a function of molecular weight. It is derived from two structural factors:[1][2][3]

  • Spiro-Rigidity: The quaternary carbon at the spiro junction restricts conformational freedom, raising the energy barrier for thermal degradation compared to linear analogs like diethyl sulfone.

  • Sulfone Oxidation State: The sulfur atom is in its highest oxidation state (

    
    ). Unlike sulfides (which can oxidize to sulfoxides) or amines (susceptible to N-oxide formation), the sulfone group is chemically inert to oxidative thermal stress, making it ideal for high-temperature formulation processes (e.g., hot-melt extrusion).
    
Common Pitfalls
  • Hygroscopicity: The HCl salts of spiro-amines are often hygroscopic. A TGA weight loss of >2% below 100°C indicates improper drying.

  • Polymorphism: If DSC shows a small endotherm before the main melt, the material may be undergoing a solid-solid transition or contain a metastable polymorph. Recrystallization from ethanol/water is recommended to normalize the crystal form.

References

  • Grygorenko, O. O., et al. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 437152, 8-Azaspiro[4.5]decane. Retrieved from [Link]

  • Drabowicz, J., et al. (2018). Organosulfur Materials with High Photo- and Photo-Oxidation Stability. PMC. Retrieved from [Link]

Sources

Comparative

validating synthetic routes for spiro-fused heterocyclic compounds

Asymmetric Organocatalysis vs. Photochemical Flow Synthesis Scaffolds Executive Summary: The "Escape from Flatland" In modern drug discovery, the shift from flat, aromatic-heavy structures to three-dimensional scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Asymmetric Organocatalysis vs. Photochemical Flow Synthesis


 Scaffolds
Executive Summary: The "Escape from Flatland"

In modern drug discovery, the shift from flat, aromatic-heavy structures to three-dimensional scaffolds is driven by the need for improved solubility and target specificity. Spiro-fused heterocyclic compounds—specifically spirooxindoles and spiro-lactams —are the "gold standard" for this shift, offering high fraction of


 carbons (

) and inherent structural rigidity.

However, synthesizing these quaternary centers poses a dichotomy in process chemistry:

  • Route A (Precision): Asymmetric Organocatalysis, which excels in stereochemical fidelity but suffers from kinetic sluggishness.

  • Route B (Throughput): Photochemical Flow Synthesis, which offers superior scalability and space-time yields (STY) but requires rigorous kinetic validation.

This guide provides an orthogonal validation framework for these two competing methodologies, moving beyond simple yield comparison to robust, self-validating process design.

Comparative Framework: Mechanism & Causality

To validate a route, one must first understand the failure modes inherent to its mechanism.

Route A: Asymmetric Organocatalysis (Batch)
  • Mechanism: Typically involves Hydrogen-Bonding (H-Bond) activation using chiral squaramides or thioureas. The catalyst creates a "chiral pocket," activating an electrophile (e.g., isatin derivative) for attack by a nucleophile.

  • Causality of Failure: Reaction rates are diffusion-controlled and highly sensitive to concentration. "Background reactions" (uncatalyzed pathways) often race against the catalyzed pathway, eroding enantiomeric excess (ee).

  • Validation Focus: Stereochemical Integrity.

Route B: Photochemical Flow Synthesis (Continuous)
  • Mechanism: Utilizes photon flux to generate radical intermediates (e.g., Norrish Type II or radical cascades). The flow reactor ensures uniform irradiation (Beer-Lambert law compliance) and rapid heat dissipation.

  • Causality of Failure: Over-irradiation leads to byproduct degradation. Poor mixing (laminar flow issues) causes broad residence time distribution (RTD), leading to inconsistent conversion.

  • Validation Focus: Kinetic Control & Scalability.

Experimental Validation Protocols
Protocol A: Stereochemical Validation (Organocatalysis)

Objective: Confirm that high yield does not mask poor diastereoselectivity.

  • Screening Phase: Run parallel micro-reactions (50 mg scale) varying solvent polarity (DCM vs. THF vs. Toluene).

    • Checkpoint: If background reaction (no catalyst) yield > 10% after 24h, the route is invalid due to unavoidable racemic contamination.

  • In-Process Control (IPC): Monitor reaction via chiral HPLC at

    
    .
    
    • Why? Enantioselectivity often drops over time if product inhibition occurs or if a thermodynamic equilibrium exists between diastereomers (epimerization).

  • Structural Confirmation:

    • Isolate the major diastereomer.

    • Mandatory: Perform 2D-NOESY NMR to establish relative configuration of the spiro-center.

    • Gold Standard: Single Crystal X-ray Diffraction (SC-XRD) for absolute configuration.

Protocol B: Hydrodynamic Validation (Flow Chemistry)

Objective: Ensure the "steady state" is actually steady.

  • Residence Time Distribution (RTD) Study:

    • Inject a tracer pulse (e.g., acetone UV tracer) into the reactor stream.

    • Measure the output peak width.

    • Validation Logic: A narrow peak indicates "Plug Flow" (good). A wide, tailing peak indicates "Laminar/Back-mixing" (bad).

  • Photon Flux Calibration:

    • Run a standard actinometry reaction (e.g., ferrioxalate) to calculate the exact photon flux (

      
      ) received by the solution.
      
    • Self-Correcting Step: If conversion < 90% but byproduct > 5%, reduce residence time (

      
      ) rather than increasing light intensity to prevent degradation.
      
  • Steady-State Confirmation:

    • Collect fractions at

      
      , 
      
      
      
      , and
      
      
      .
    • Criterion: Yields must vary by

      
       between these fractions to validate the system.
      
Data Presentation: Performance Matrix

The following table contrasts the performance metrics obtained from validating a standard Spirooxindole Synthesis (via Isatin condensation) using both methods.

MetricAsymmetric Organocatalysis (Batch)Photochemical Flow Synthesis
Primary Mechanism H-Bond Activation (Ionic)Radical Cascade (Photoredox)
Reaction Time 24 - 48 Hours10 - 30 Minutes (Residence Time)
Yield (Isolated) 85 - 92%75 - 85%
Diastereoselectivity (dr) > 20:15:1 to 10:1 (Tunable)
Enantioselectivity (er) > 99:1Variable (Ligand dependent)
Space-Time Yield (STY) Low (

)
High (Orders of magnitude higher)
Green Metric (E-Factor) High (Requires chromatography)Low (Telescoped workup possible)
Scalability Risk Mass transfer limits; ExothermsClogging; Lamp attenuation
Visualizing the Validation Logic
Diagram 1: Strategic Decision Tree

This diagram guides the researcher on which route to validate based on project constraints.

RouteSelection Start Target: Spiro-Fused Heterocycle Q1 Is Absolute Stereocontrol Critical? (>99% ee required) Start->Q1 Q2 Is Scale > 100g required? Q1->Q2 No / Moderate RouteA Route A: Organocatalysis (Batch) Q1->RouteA Yes Q2->RouteA No RouteB Route B: Photochemical Flow (Continuous) Q2->RouteB Yes ValidA Validate: Background Reaction Rate & Solubility RouteA->ValidA ValidB Validate: Solubility Limit & Photon Flux RouteB->ValidB Decision Proceed to Optimization ValidA->Decision Pass ValidB->Decision Pass

Caption: Decision matrix for selecting and validating the synthetic approach based on stereochemical vs. scalability requirements.

Diagram 2: The "Self-Validating" Flow Workflow

This diagram illustrates the feedback loops required for a robust flow chemistry protocol.

FlowValidation Input Reagent Feed Reactor Photo-Reactor (Residence Time t) Input->Reactor Analysis Inline Analysis (IR / HPLC) Reactor->Analysis Check1 Conversion > 90%? Analysis->Check1 Check2 Byproduct < 5%? Check1->Check2 Yes Action1 Increase t (Slow Flow) Check1->Action1 No Action2 Decrease Intensity or t Check2->Action2 No Output Validated Product Check2->Output Yes Action1->Reactor Adjust Action2->Reactor Adjust

Caption: Closed-loop validation system for photochemical flow synthesis, prioritizing purity over raw conversion.

References
  • Zhou, J., et al. (2023). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers. [Link]

  • Syrris. (2025). Discover the differences between flow & traditional batch chemistry. Syrris Application Notes. [Link]

  • Asynt. (2025).[1][2] Benefits of Flow Chemistry vs Benefits of Batch Chemistry. Asynt Blog. [Link]

  • Albrecht, Ł., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • MDPI. (2023). Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis. The Chemical Record. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

This document provides essential, procedural guidance for the safe and compliant disposal of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. Designed for researchers, scientists, and drug development professionals, this guide...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory applications to ensure personnel safety and environmental protection. The following protocols are grounded in established principles of chemical waste management and are designed to be a self-validating system for your laboratory's Chemical Hygiene Plan.

Core Principle: Hazard Assessment and Waste Characterization

Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, a precautionary approach is mandatory. The chemical structure contains a sulfone group and a spirocyclic amine moiety. Analogs containing sulfone groups are often persistent in the environment, while azaspiro compounds can exhibit irritant properties.[1][2][3][4]

Therefore, the foundational principle for disposal is as follows: All waste containing 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide, including stock solutions, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste. [1][5][6] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.[1][9][10] All waste handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

CategoryRequired PPERationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and accidental contact with the eyes.[9]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.
Skin & Body Protection Lab coat, long pants, and closed-toe shoes.Provides a barrier against spills and protects the skin from exposure.[9]
Respiratory Protection A NIOSH-approved respirator may be required if dusts or aerosols are generated.Consult your institution's Chemical Hygiene Plan and EHS department for specific respiratory protection requirements.[11]

Step-by-Step Disposal Procedure

The proper disposal of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide follows a mandated pathway regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Segregation

Proper segregation is the first line of defense against hazardous reactions.

  • Isolate the Waste: Collect waste containing 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide in a dedicated waste container. Do not mix this waste with other chemical streams to prevent unintended and potentially dangerous reactions.[1][12]

  • Avoid Incompatibles: Ensure the waste stream is kept separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

Step 2: Containerization

The choice of container is critical for safe storage and transport.

  • Select a Compatible Container: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are recommended.[6][8]

  • Inspect the Container: Ensure the container is in good condition, free from cracks, and has a properly sealing lid.[8][13]

Step 3: Comprehensive Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.[14]

  • Attach a Hazardous Waste Tag: Affix a completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7]

  • Required Information: The label must be clearly legible and include the following information[13][15]:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "8-Thia-1-azaspiro[4.5]decane 8,8-dioxide " (no formulas or abbreviations).[7][13]

    • A list of all other chemical constituents and their approximate percentages.

    • The date when waste was first added to the container (accumulation start date).

    • The specific hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

Step 4: Accumulation and Storage

Waste must be stored safely at its point of generation prior to pickup.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[10][13] This area must be under the control of laboratory personnel.

  • Secure Storage: The SAA should be away from general laboratory traffic. It is best practice to store the primary waste container within a larger, secondary containment bin to mitigate potential leaks or spills.[8]

  • Keep Containers Closed: Waste containers must remain closed at all times except when waste is being added.[13][15]

Step 5: Final Disposal Pathway

The ultimate disposal of this chemical waste must be handled by professionals.

  • Contact EHS: Once the waste container is nearly full (e.g., 90% capacity) or has reached the institutional time limit for accumulation, arrange for pickup through your EHS department.[6][13]

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal service.[10] The preferred method for compounds like sulfones is high-temperature incineration at a permitted facility, which ensures complete destruction and prevents environmental release.[9]

Emergency Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.[9]

  • Evacuate & Alert: Immediately alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[9]

  • Don PPE: Before addressing the spill, put on the required PPE as detailed in Section 2.

  • Contain: Prevent the spill from spreading by using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad. Do not allow the chemical to enter drains.[9]

  • Collect & Clean: Carefully collect the absorbed material and contaminated items (e.g., gloves, paper towels) and place them into a designated hazardous waste container, which must be labeled and disposed of according to the procedures in Section 3.[10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.[10]

Disposal Decision Workflow

The following diagram outlines the procedural logic for the proper disposal of 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

G Disposal Workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide cluster_prep Preparation & Collection cluster_storage Accumulation cluster_disposal Final Disposition WasteGen Waste Generation (Solid or Liquid) Assess Hazard Assessment: Treat as Hazardous Waste WasteGen->Assess Segregate Segregate from Incompatible Waste Assess->Segregate Container Select Compatible Container (HDPE or Glass) Segregate->Container Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Date & Hazards Container->Label StoreSAA Store in Designated SAA (Secondary Containment) Label->StoreSAA Request Container Full or Time Limit Reached StoreSAA->Request EHS Request Pickup from EHS / Licensed Vendor Request->EHS Incinerate High-Temperature Incineration EHS->Incinerate

Caption: Disposal workflow for 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide.

References

  • BenchChem. (n.d.).
  • Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste.
  • Daniels Health. (2025, May 21).
  • BenchChem. (n.d.).
  • ERG Environmental. (n.d.).
  • BenchChem. (n.d.). Proper Disposal of Spiro[2.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA.
  • Office of Clinical and Research Safety, Vanderbilt University Medical Center. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • EPFL. (n.d.).
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1,4-dioxaspiro[4.5]decan-8-one.
  • Southwestern University. (n.d.).
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.
  • Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl 1-methyl-2,8-diazaspiro[4.
  • Combi-Blocks, Inc. (2023, June 10). Safety Data Sheet: tert-Butyl (4s)-4-[[(r)-tert-butylsulfinyl]amino]-2-oxa-8-azaspiro[4.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-Azaspiro[4.5]decane hydrochloride.
  • Environmental Marketing Services. (2024, February 12).
  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (n.d.). 1,3-Dioxa-8-azaspiro[4.5]decane - Hazard.
  • Wiley. (n.d.).
  • Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
  • National Center for Biotechnology Information. (n.d.). 8-Azaspiro(4.5)decane. PubChem.
  • BenchChem. (n.d.). Navigating the Disposal of 1-Azaspiro[3.
  • Google Patents. (n.d.). Substituted Azaspiro (4.5)
  • European Chemicals Agency. (n.d.).

Sources

Handling

Personal protective equipment for handling 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide

Executive Directive: The "Universal Precaution" Protocol Immediate Action Required: As a specialized spiro-heterocycle containing both a secondary amine and a sulfone moiety, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide must...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The "Universal Precaution" Protocol

Immediate Action Required: As a specialized spiro-heterocycle containing both a secondary amine and a sulfone moiety, 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide must be handled as a High-Potency Pharmacophore Intermediate .[1][2]

While specific toxicological data for this exact isomer may be proprietary or sparse in public registries, its structural analogs (e.g., 8-azaspiro[4.5]decane, CAS 176-64-7) exhibit significant mucosal irritation and potential acute toxicity.[1][2] Therefore, you must adopt a "Default-to-Hazard" posture. Do not assume safety due to lack of data; assume the compound is a skin sensitizer and respiratory irritant until proven otherwise.[1][2]

Quick-Reference Safety Card
ParameterSpecification
Physical State Solid (Likely white/off-white crystalline powder)
Primary Hazard Irritant / Corrosive (Amine functionality); Inhalation Hazard (Fine dust)
Engineering Control Mandatory Fume Hood or Powder Containment Enclosure
Min.[1][2] Glove Thickness 0.11 mm (4 mil) Nitrile (Double-gloving recommended for solutions)
Incompatibility Strong oxidizers, Acid chlorides, Chloroformates, Atmospheric CO₂ (Carbamate formation)

Hazard Identification & Risk Assessment

To understand the safety requirements, we must deconstruct the molecule’s reactivity profile.[1][2] This is not just "following rules"; it is understanding chemical causality.[1][2]

Structural Deconstruction[1][2]
  • The Amine (1-aza...): The secondary amine in the 5-membered ring is a nucleophilic base.[1][2]

    • Risk:[1][2][3][4] It reacts exothermically with acids and electrophiles.[1][2] Upon contact with skin moisture, it can generate local alkalinity, leading to chemical burns or dermatitis.[1]

    • Atmospheric Risk:[1][2] It will readily absorb CO₂ from the air to form carbamates, altering the stoichiometry of your reaction and potentially creating crusts on container threads.[1]

  • The Sulfone (8-thia...[1][2] 8,8-dioxide): The oxidized sulfur in the 6-membered ring adds polarity and metabolic stability.[1][2]

    • Risk:[1][2][3][4] Sulfones generally increase water solubility compared to their sulfide counterparts, potentially aiding systemic absorption through mucous membranes if inhaled.[1][2]

Analog-Based Toxicity Inference

Based on structural analogs like 8-azaspiro[4.5]decane (CAS 176-64-7) and general sulfone intermediates:

  • Inhalation: High risk of respiratory tract irritation.[1][2] Dust inhalation may cause coughing, wheezing, or laryngitis.[1]

  • Eye Contact: Risk of serious eye damage (Category 2A/1).[1][2] The basicity of the amine poses a threat to corneal tissue.[1][2]

  • Skin Contact: Irritant (Category 2).[1][2][5] Potential sensitizer upon repeated exposure.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "redundant barrier" system.[1][2] If one layer fails, the next protects you.[1][2]

PPE CategoryStandard RequirementTechnical Justification (Causality)
Hand Protection Nitrile Gloves (Disposable) Thickness: ≥ 4 mil (0.11 mm)Inspection:[1][2] Change every 30 mins or immediately upon splash.[1][2]Latex is permeable to many organic amines.[1][2] Nitrile provides superior chemical resistance against basic heterocycles.[1][2] Double-gloving is required when handling dissolved stock solutions (e.g., in DCM or DMF).[1][2]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[1][2] Goggles seal the ocular cavity against dust and basic aerosols.[1][2]
Respiratory Fume Hood (Primary) Sash Height:[1][2] < 18 inchesFace Velocity:[1][2] 100 fpmThe primary defense is engineering.[1][2] If weighing outside a hood is unavoidable (not recommended), use a P100/N95 particulate respirator .[1]
Body Defense Lab Coat (Buttoned) + Long Sleeves Material: Poly-cotton blend or Tyvek (for >10g scale).[1][2]Prevents skin absorption.[1][2] The "buttoned" rule is critical; an open coat creates a funnel for falling powder to trap against the abdomen.[1][2]

Operational Protocols

Workflow: Safe Weighing & Transfer

The most critical moment for exposure is the transfer of solid material.[1][2] Static electricity can cause "spiro-amine fly-out," dispersing the powder.[1][2]

The "Static-Neutral" Protocol:

  • Environment: Place balance inside the fume hood. Turn off any adjacent fans that create turbulence.

  • Ionization: Use an anti-static gun or ionizer bar on the weighing boat and the spatula before touching the compound.[1][2]

  • Transfer: Do not dump. Tap the spatula gently.[1][2]

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent amine-carbonate crust formation (which can compromise the seal later).[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound based on its physical state.

HandlingWorkflow Start Start: Handling 8-Thia-1-azaspiro[4.5]decane 8,8-dioxide StateCheck Check Physical State Start->StateCheck SolidState Solid / Powder StateCheck->SolidState Dry LiquidState Solution (DCM/DMF/MeOH) StateCheck->LiquidState Dissolved EngineeringSolid Engineering: Fume Hood + Static Control SolidState->EngineeringSolid EngineeringLiquid Engineering: Fume Hood LiquidState->EngineeringLiquid PPESolid PPE: Goggles + Nitrile Gloves EngineeringSolid->PPESolid ActionSolid Weighing: Use Anti-Static Gun Avoid rapid movements PPESolid->ActionSolid Disposal Disposal: Basic Organic Waste Stream ActionSolid->Disposal PPELiquid PPE: Goggles + Double Nitrile Gloves EngineeringLiquid->PPELiquid ActionLiquid Transfer: Syringe/Cannula preferred Avoid pouring PPELiquid->ActionLiquid ActionLiquid->Disposal

Figure 1: Decision logic for safe handling based on physical state.[1][2] Note the specific PPE escalation for solutions due to increased permeation risks.

Emergency Response & Disposal

Spill Management (The "Dry-Clean" Method)

Never use water immediately on a solid amine spill; it will create a caustic solution that spreads faster.[1][2]

  • Isolate: Alert nearby personnel. Mark the area.

  • Contain (Solid): Cover the spill with a dry absorbent pad or gently sweep using a brush and dustpan dedicated to hazardous waste.[1][2] Avoid creating dust clouds.[1][2]

  • Contain (Liquid): Use a universal absorbent (vermiculite or silica).[1][2] Do not use paper towels alone (rapid evaporation).[1]

  • Decontaminate: Once the bulk is removed, wipe the surface with 10% dilute acetic acid (vinegar) or citric acid to neutralize the amine residue, followed by soap and water.[1]

  • Disposal: Collect all waste, including contaminated gloves/wipes, into a container labeled "Hazardous Waste: Basic Organic Solids." [1][2]

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][5][6] Hold eyelids open. The basicity can cause progressive damage; speed is vital.[1][2]

  • Skin Contact: Wash with soap and copious water.[1][2][5] Do not use organic solvents (ethanol/acetone) to clean skin, as they may increase transdermal absorption of the sulfone.[1]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 176-64-7 (8-Azaspiro[4.5]decane). National Library of Medicine.[1][2] Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1][2] [Link]

  • UCLA Chemistry & Biochemistry. (n.d.).[1][2] Standard Operating Procedure: Handling Solid Chemicals. [Link]

Sources

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